molecular formula C20H25N3O2 B1199605 Methylergometrine CAS No. 20313-98-8

Methylergometrine

カタログ番号: B1199605
CAS番号: 20313-98-8
分子量: 339.4 g/mol
InChIキー: UNBRKDKAWYKMIV-QWQRMKEZSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

9,10-Didehydro-N-[1-(hydroxymethyl)-propyl]-D-lysergamide, more commonly known as Methylergonovine or Methylergometrine, is a semi-synthetic lysergamide alkaloid of significant research interest . This compound is a closely related analogue of the naturally occurring ergoline, ergonovine, and is characterized by its core ergoline structure, a tetracyclic ring system incorporating an indole moiety . Its molecular formula is C20H25N3O2 with a molecular weight of 339.4 g/mol . As a lysergamide, it is an amide derivative of lysergic acid and shares structural similarities with other compounds in this class, such as lysergic acid diethylamide (LSD) and methysergide . Historically, its primary application has been as a potent oxytocic agent, used to manage postpartum hemorrhage by inducing strong uterine contractions . This makes it a valuable compound for research in obstetrics and reproductive biology. From a pharmacological perspective, Methylergonovine acts as a serotonin receptor modulator . Its mechanism is believed to involve agonist activity at various serotonin receptor subtypes (e.g., 5-HT2A), which contributes to its vasoconstrictive and uterine-stimulating effects . Researchers utilize this compound to study serotonergic signaling pathways and the physiology of smooth muscle contraction. Furthermore, it serves as a key analytical standard in method development and quality control testing, as demonstrated by its separation and analysis using reverse-phase HPLC techniques . This product is intended For Research Use Only. It is strictly for laboratory analysis and scientific experimentation in controlled settings. It is not for diagnostic or therapeutic use, nor for human consumption of any kind.

特性

IUPAC Name

(6aR,9R)-N-[(2S)-1-hydroxybutan-2-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-3-14(11-24)22-20(25)13-7-16-15-5-4-6-17-19(15)12(9-21-17)8-18(16)23(2)10-13/h4-7,9,13-14,18,21,24H,3,8,10-11H2,1-2H3,(H,22,25)/t13-,14+,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNBRKDKAWYKMIV-QWQRMKEZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NC(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](CO)NC(=O)[C@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00904978
Record name Methylergonovine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00904978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Methylergonovine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014497
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble in ethanol, acetone, Freely soluble in alcohol, acetone, Sparingly soluble in water, Insoluble in water, 2.04e-01 g/L
Record name Methylergometrine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00353
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name METHYLERGONOVINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3364
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Methylergonovine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014497
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

Prisms from methanol, acetone, Shiny crystals from benzene

CAS No.

113-42-8
Record name Methylergometrine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113-42-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methylergometrine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000113428
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methylergometrine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00353
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Methylergonovine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00904978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methylergometrine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.661
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYLERGONOVINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W53L6FE61V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name METHYLERGONOVINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3364
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Methylergonovine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014497
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

172 °C with some decomposition, 172 °C
Record name Methylergometrine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00353
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name METHYLERGONOVINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3364
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Methylergonovine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014497
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Methylergometrine on Uterine Smooth Muscle

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylergometrine, a semi-synthetic ergot alkaloid, is a potent uterotonic agent widely employed in obstetrics for the prevention and treatment of postpartum hemorrhage. Its primary therapeutic effect is the induction of strong, sustained contractions of the uterine smooth muscle (myometrium). This guide provides a detailed examination of the molecular and cellular mechanisms underpinning the action of this compound. It delves into its receptor interactions, downstream signaling cascades, and the resulting physiological responses of uterine myocytes. Furthermore, this document outlines key experimental protocols for studying its effects and presents quantitative data in a structured format to facilitate research and drug development.

Introduction

Postpartum hemorrhage remains a leading cause of maternal mortality worldwide, with uterine atony—the failure of the uterus to contract after childbirth—being its most common cause.[1] this compound addresses this by directly stimulating the myometrium, leading to a rapid and sustained tetanic contraction that constricts uterine blood vessels and reduces blood loss.[2][3][4][5][6] Understanding the precise mechanism of action of this compound is crucial for optimizing its clinical use and for the development of novel uterotonic agents with improved safety and efficacy profiles.

Molecular Mechanism of Action

This compound's effects on uterine smooth muscle are multifaceted, involving interactions with multiple receptor systems and the activation of specific intracellular signaling pathways.[7]

Receptor Interactions

This compound is not a highly selective drug and acts as a partial agonist or antagonist at several G-protein coupled receptors (GPCRs), including serotonergic (5-HT), α-adrenergic, and dopaminergic receptors.[7][8][9] However, its uterotonic effects are primarily attributed to its activity at:

  • Serotonin (5-HT) Receptors: this compound exhibits a high affinity for several 5-HT receptor subtypes.[8] The contraction of uterine smooth muscle is believed to be mediated principally through its agonist activity at the 5-HT2A receptor .[8][10] Activation of this receptor subtype is a key initiating event in the contractile cascade.[10]

  • α-Adrenergic Receptors: The compound also interacts with α-adrenergic receptors, and this interaction is thought to contribute to its overall contractile effect on the myometrium.[9][10]

Intracellular Signaling Pathway

The binding of this compound to 5-HT2A and α-adrenergic receptors on the surface of myometrial cells triggers a well-defined intracellular signaling cascade that culminates in muscle contraction.[10]

  • G-Protein Activation: Both the 5-HT2A and α1-adrenergic receptors are coupled to the Gq/11 family of heterotrimeric G-proteins.[11][12] Upon receptor activation by this compound, the Gαq subunit dissociates and activates its downstream effector.

  • Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the enzyme phospholipase C-β (PLC-β).[11][12][13] PLC-β then hydrolyzes a membrane phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP2), into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[11][14]

  • Calcium Mobilization:

    • IP3-Mediated Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the sarcoplasmic reticulum (SR), the primary intracellular calcium store.[11][14][15] This binding opens calcium channels, leading to a rapid release of Ca2+ from the SR into the cytosol, significantly increasing the intracellular free calcium concentration ([Ca2+]i).[14][15][16]

    • Calcium Influx: The rise in intracellular calcium can also be augmented by the influx of extracellular Ca2+ through voltage-gated L-type calcium channels in the cell membrane.[16]

  • Contraction of Myofilaments: The increase in cytosolic Ca2+ is the critical trigger for smooth muscle contraction.[14][15][16]

    • Calcium binds to the protein calmodulin.[16]

    • The Ca2+-calmodulin complex activates myosin light chain kinase (MLCK).[16]

    • MLCK phosphorylates the regulatory light chain of myosin, which enables the myosin head to interact with actin filaments.[14][16]

    • This interaction leads to cross-bridge cycling and the development of force, resulting in the contraction of the uterine smooth muscle cell.[15]

The overall effect of this compound is a marked increase in the tone, rate, and amplitude of myometrial contractions.[1][2][3][4][5][6][7][9] At therapeutic doses, this leads to a sustained, forceful contraction of the uterus.[7]

Quantitative Data

The following table summarizes the receptor binding affinities of this compound. This data is essential for understanding its pharmacological profile and for comparative studies.

Receptor SubtypeAffinity (Ki [nM])Action
Serotonin Receptors
5-HT1A1.5–2.0Full agonist
5-HT1B251Full agonist
5-HT1D0.86–2.9Partial agonist
5-HT1E89Full agonist
5-HT1F31Full agonist
5-HT2A0.35–1.1Full agonist
5-HT2B0.46–2.2Agonist
5-HT2C4.6–43.7Full agonist
5-HT5A24.4Full agonist
5-HT711–52Full agonist

Note: Data is compiled from studies on human receptors, except for 5-HT1B (rat) and 5-HT7 (guinea pig).[8]

Experimental Protocols

Investigating the effects of this compound on uterine smooth muscle typically involves ex vivo contractility studies using isolated uterine tissue.

Isolated Organ Bath for Uterine Contractility Measurement

This protocol is a standard method for assessing the direct effects of pharmacological agents on uterine muscle contractility.[17][18][19]

Objective: To measure the contractile response of isolated uterine smooth muscle strips to this compound.

Materials:

  • Myometrial biopsies obtained with informed consent from patients undergoing cesarean section.[17][18][19]

  • Physiological Saline Solution (PSS), e.g., Krebs-Ringer bicarbonate buffer, maintained at 37°C and bubbled with 95% O2 / 5% CO2.[17][18]

  • Isolated organ bath system with force-displacement transducers.[17][18][19][20]

  • This compound stock solution.

  • Data acquisition system.

Methodology:

  • Tissue Preparation:

    • Immediately place the myometrial biopsy in cold PSS.

    • Under a dissecting microscope, carefully dissect fine, longitudinal strips of myometrium (e.g., 5 mm x 2 mm x 1 mm).[17]

    • Attach one end of the muscle strip to a fixed hook in the organ bath chamber and the other end to a force-displacement transducer using surgical clips or sutures.[17][18][19]

  • Equilibration:

    • Submerge the mounted strips in the organ bath chambers containing PSS at 37°C.[17][18][19]

    • Apply a resting tension of approximately 2 mN and allow the tissue to equilibrate for 2-3 hours.[17] During this period, the strips will begin to exhibit stable, spontaneous contractions.[17][18][19]

    • Wash the tissue with fresh PSS every 15-20 minutes during equilibration.

  • Experimental Procedure:

    • Once stable spontaneous contractions are established, record a baseline period of activity.

    • Prepare a cumulative concentration-response curve for this compound. Start by adding a low concentration of this compound to the bath and record the contractile response until it reaches a plateau.

    • Incrementally increase the concentration of this compound in the bath, allowing the response to stabilize at each concentration before adding the next.

    • Continue until a maximal response is achieved or the highest desired concentration is tested.

  • Data Analysis:

    • Measure the following parameters from the recorded traces:

      • Amplitude: The peak force of each contraction.

      • Frequency: The number of contractions per unit of time.

      • Basal Tone: The resting tension between contractions.

      • Area Under the Curve (AUC): An integrated measure of the total contractile activity.

    • Plot the change in these parameters against the log concentration of this compound to generate concentration-response curves and determine values such as the EC50 (the concentration that produces 50% of the maximal response).

Visualizations

Signaling Pathway of this compound in Uterine Smooth Muscle

Methylergometrine_Signaling_Pathway MEM This compound Receptor 5-HT2A / α-adrenergic Receptor MEM->Receptor Binds to Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR Binds to IP3 Receptor Ca_release Ca²⁺ Release SR->Ca_release Induces Ca_Calmodulin Ca²⁺-Calmodulin Complex Ca_release->Ca_Calmodulin Forms MLCK Myosin Light Chain Kinase (MLCK) Ca_Calmodulin->MLCK Activates Myosin Myosin-LC Phosphorylation MLCK->Myosin Catalyzes Contraction Uterine Smooth Muscle Contraction Myosin->Contraction Leads to

Caption: Signaling cascade of this compound in myometrial cells.

Experimental Workflow for Isolated Organ Bath Assay

Experimental_Workflow A 1. Obtain Myometrial Biopsy B 2. Dissect Tissue Strips A->B C 3. Mount Strips in Organ Bath B->C D 4. Equilibrate under Tension (2-3 hours) C->D E 5. Record Baseline Spontaneous Contractions D->E F 6. Add Cumulative Concentrations of this compound E->F G 7. Record Contractile Response F->G H 8. Data Analysis (Amplitude, Frequency, AUC) G->H

Caption: Workflow for ex vivo uterine contractility studies.

Conclusion

This compound exerts its potent uterotonic effects through a complex but well-characterized mechanism of action. By acting as an agonist at 5-HT2A and α-adrenergic receptors, it initiates a Gq-protein-mediated signaling cascade that leads to increased intracellular calcium and subsequent contraction of uterine smooth muscle. This detailed understanding of its pharmacology, supported by quantitative data and robust experimental protocols, is fundamental for its safe and effective clinical application and provides a solid foundation for future research in the field of uterotonic drug development.

References

chemical synthesis and structural analogues of methylergometrine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Chemical Synthesis and Structural Analogues of Methylergometrine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as methylergonovine, is a semi-synthetic ergot alkaloid renowned for its potent uterotonic and vasoconstrictive properties.[1][2] Structurally, it is a derivative of D-lysergic acid, featuring an amide linkage to (S)-2-aminobutanol.[3] This modification enhances its activity compared to its natural precursor, ergometrine.[3] Clinically, this compound is primarily used in obstetrics to prevent and control postpartum and post-abortion hemorrhage by inducing rapid and sustained uterine contractions.[1][2]

Beyond its oxytocic effects, this compound is also utilized in the treatment of migraine and cluster headaches and is the active metabolite of the migraine prophylactic drug, methysergide.[4][5] Its pharmacological profile is complex, arising from its interactions as a partial agonist or antagonist at a range of serotonergic, dopaminergic, and alpha-adrenergic receptors.[1][6] The primary therapeutic effect on the uterus is mediated through agonism at 5-HT2A receptors.[4] This guide provides a detailed overview of the chemical synthesis of this compound, explores its key structural analogues, and elucidates its primary signaling pathways.

Chemical Synthesis of this compound

The industrial production of this compound is predominantly a semi-synthetic process starting from D-lysergic acid. Lysergic acid is a natural product obtained by the hydrolysis of ergot alkaloids, which are produced by fungi of the Claviceps genus.[3] The core of the synthesis is the formation of an amide bond between the carboxyl group of lysergic acid and the amino group of (+)-2-amino-1-butanol.[6]

Synthetic Pathway Overview

The synthesis can be conceptualized as a standard peptide coupling reaction. To facilitate the amidation, the carboxylic acid of lysergic acid must first be activated. This can be achieved through various methods, such as conversion to an acid chloride, an azide, or by using peptide coupling reagents. The activated lysergic acid derivative is then reacted with (+)-2-amino-1-butanol to form the final product, this compound.

G LysergicAcid D-Lysergic Acid Activation Carboxylic Acid Activation LysergicAcid->Activation ActivatedIntermediate Activated Lysergic Acid (e.g., Acid Chloride) Activation->ActivatedIntermediate Reagents Coupling Reagents (e.g., SOCl₂, POCl₃, CDI) Reagents->Activation Coupling Amide Bond Formation (Amidation) ActivatedIntermediate->Coupling Amine (+)-2-Amino-1-butanol Amine->Coupling This compound This compound Coupling->this compound Purification Purification (Recrystallization) This compound->Purification FinalProduct This compound Maleate (B1232345) Purification->FinalProduct

Caption: Semi-synthetic pathway for this compound.

Detailed Experimental Protocol (Representative)

The following protocol is a representative procedure for the semi-synthesis of this compound from D-lysergic acid, based on established methods for lysergamide (B1675752) formation.

Step 1: Activation of D-Lysergic Acid

  • Suspend D-lysergic acid (1 equivalent) in a cold (0 °C), anhydrous, aprotic solvent such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Add a suitable peptide coupling reagent, such as Carbonyldiimidazole (CDI) (1.1 equivalents) or a mixture of a carbodiimide (B86325) (e.g., DCC, EDC) and an activator (e.g., HOBt), portion-wise while maintaining the temperature at 0 °C.

  • Alternatively, for acid chloride formation, treat a suspension of lysergic acid in anhydrous DCM with oxalyl chloride or thionyl chloride in the presence of a catalytic amount of DMF.

  • Stir the reaction mixture at 0 °C for 1-2 hours, or until activation is complete (monitorable by TLC or HPLC). The resulting solution contains the activated lysergic acid intermediate.

Step 2: Amidation with (+)-2-Amino-1-butanol

  • In a separate flask, dissolve (+)-2-amino-1-butanol (1.2 equivalents) in the same anhydrous solvent.

  • Slowly add the solution of the activated lysergic acid intermediate from Step 1 to the amine solution at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction for the disappearance of the activated intermediate and the formation of this compound.

Step 3: Work-up and Purification

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer multiple times with a suitable organic solvent (e.g., chloroform (B151607) or ethyl acetate).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent in vacuo to yield the crude this compound base as a solid.

  • Purify the crude product by recrystallization. A mixture of ethanol (B145695) and methanol (B129727) is a suitable recrystallization solvent.[7] Dissolve the crude solid in the hot solvent mixture, add activated charcoal to decolorize, filter while hot, and allow the filtrate to cool slowly to induce crystallization (e.g., at 0 °C).[7]

  • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Step 4: Salt Formation (Optional but common)

  • Dissolve the purified this compound free base in a suitable solvent like ethanol.

  • Add a stoichiometric amount of maleic acid dissolved in the same solvent.

  • The this compound maleate salt will precipitate. Collect the salt by filtration, wash with a cold solvent, and dry to yield the final product.

Structural Analogues of this compound

Several structural analogues of this compound are of significant pharmacological interest. The primary points of modification on the ergoline (B1233604) scaffold are the amide substituent at the C-8 position and the nitrogen of the indole (B1671886) ring (N-1).

G cluster_0 Core & Analogues LysergicAcid Lysergic Acid (Core Scaffold) Ergometrine Ergometrine (Propanolamide at C-8) LysergicAcid->Ergometrine Amidation This compound This compound (Butanolamide at C-8) LysergicAcid->this compound Amidation Metabolism Metabolism (N-demethylation) This compound->Metabolism Methysergide Methysergide (N1-Methylated) Methysergide->this compound Prodrug -> Active Drug

Caption: Relationship between this compound and its key analogues.

Ergometrine (Ergonovine)

Ergometrine is a naturally occurring ergot alkaloid and the direct structural precursor to this compound.[3] It differs only by the side chain, featuring an (S)-2-aminopropanol moiety instead of (S)-2-aminobutanol.[3] This seemingly minor difference results in this compound having enhanced and more prolonged uterotonic activity.[3] Its synthesis follows the same amidation pathway as this compound, using (S)-2-aminopropanol as the amine component.

Methysergide

Methysergide is a semi-synthetic derivative distinguished by the addition of a methyl group at the N-1 position of the indole ring.[5] It functions as a prodrug, being metabolized in the body to this compound, which is responsible for its therapeutic effects in migraine prevention.[8][9] Methysergide itself acts primarily as a 5-HT2 receptor antagonist, whereas its metabolite, this compound, is a potent agonist at these same receptors.[10][11] This metabolic conversion is crucial to its mechanism of action.[8]

Data Presentation: Receptor Binding Profiles

The pharmacological effects of this compound and its analogues are dictated by their affinities for various neurotransmitter receptors. The following table summarizes the binding affinities (Ki, nM) at key human serotonin (B10506) (5-HT) receptors. Lower Ki values indicate higher binding affinity.

ReceptorThis compound (Ki, nM)Methysergide (Ki, nM)Ergometrine (Ki, nM)
5-HT1A 1.5 - 2.0[4]1.9[10]Data not readily available
5-HT1B 251 (rat)[4]7.9[10]Data not readily available
5-HT1D 0.86 - 2.9[4]2.5[10]Data not readily available
5-HT1E 89[4]1.6[10]Data not readily available
5-HT1F 31[4]10[10]Data not readily available
5-HT2A 0.35 - 1.1[4]1.1[10]~100-1000 (qualitative)[12]
5-HT2B 0.46 - 2.2[4]0.6[10]Data not readily available
5-HT2C 4.6 - 43.7[4]1.3[10]Data not readily available
5-HT7 11 - 52 (guinea pig)[4]4.0[10]Data not readily available

Note: Data is compiled from multiple sources and receptor assays may vary. Direct comparison should be made with caution.

Pharmacological Profile and Signaling Pathways

This compound's primary clinical action, uterine contraction, is mediated by its agonist activity at 5-HT2A receptors located on uterine smooth muscle cells.[4] This receptor is coupled to the Gq alpha subunit of the heterotrimeric G protein complex.

5-HT2A Receptor Signaling Pathway

The activation of the 5-HT2A receptor initiates a well-characterized signaling cascade:

  • Receptor Activation: this compound binds to and activates the 5-HT2A receptor.

  • Gq Protein Activation: The activated receptor catalyzes the exchange of GDP for GTP on the Gαq subunit, causing its dissociation from the Gβγ dimer.

  • PLC Activation: The activated Gαq subunit stimulates the membrane-bound enzyme Phospholipase C (PLC).[13]

  • Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[13]

  • Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+) into the cytosol.[13]

  • PKC Activation: DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC).[13]

  • Muscle Contraction: The elevated cytosolic Ca2+ concentration is the primary trigger for smooth muscle contraction, leading to the potent uterotonic effect.

G cluster_0 Cell Membrane cluster_1 Cytosol This compound This compound Receptor 5-HT2A Receptor This compound->Receptor Binds & Activates Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ SR->Ca Releases Ca->PKC Activates Contraction Smooth Muscle Contraction Ca->Contraction Triggers

Caption: 5-HT2A receptor signaling pathway activated by this compound.

This compound also interacts with other receptors, including dopamine (B1211576) D1 receptors, which typically couple to Gs proteins to increase cyclic AMP (cAMP) levels.[6][14] This multifaceted receptor profile contributes to its broad range of physiological effects and potential side effects.

Conclusion

This compound remains a vital therapeutic agent in modern medicine, primarily due to its reliable and potent uterotonic activity. Its chemical synthesis is a well-established semi-synthetic process that leverages the natural availability of lysergic acid. The study of its structural analogues, such as ergometrine and methysergide, has been crucial in understanding the structure-activity relationships within the ergoline class of compounds and has led to the development of drugs with distinct therapeutic applications. The potent pharmacological effects of this compound are primarily driven by its high affinity and agonist activity at the 5-HT2A receptor, which initiates a Gq-mediated signaling cascade culminating in smooth muscle contraction. A thorough understanding of its synthesis, pharmacology, and molecular mechanisms is essential for drug development professionals seeking to design novel therapeutics targeting serotonergic and related receptor systems.

References

Methylergometrine: A Technical Guide to Receptor Binding Affinity and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylergometrine is a semi-synthetic ergot alkaloid primarily utilized for the prevention and treatment of postpartum hemorrhage. Its therapeutic effect is mediated through its interaction with a variety of G-protein coupled receptors (GPCRs), including serotonergic, dopaminergic, and adrenergic receptors. The complex pharmacology of this compound, exhibiting both agonist and antagonist activities, necessitates a detailed understanding of its receptor binding profile to elucidate its mechanism of action and guide further drug development. This technical guide provides a comprehensive overview of the receptor binding affinity and selectivity of this compound, details the experimental protocols used for these assessments, and visualizes the key signaling pathways involved.

Data Presentation: Receptor Binding and Functional Activity

The following tables summarize the quantitative data on this compound's binding affinity (Ki) and functional activity (EC50/IC50) at various receptors. This data is compiled from multiple sources to provide a comparative overview.

Table 1: this compound Receptor Binding Affinity (Ki)

Receptor SubtypeKi (nM)SpeciesRadioligandSource
Serotonin (5-HT) Receptors
5-HT1A152-146Human/Mouse-[1]
5-HT1B85--
5-HT1D150--
5-HT2A120-173Human/Mouse-[1]
5-HT2BAgonistHuman-[2]
5-HT2C79-311Human/Mouse-[1]
Dopamine (D) Receptors
D1AntagonistHuman-[2]
D2----
D3----
Adrenergic (α) Receptors
α1----
α2----

Note: A hyphen (-) indicates that specific quantitative data was not found in the searched literature.

Table 2: this compound Functional Activity

Receptor SubtypeAssay TypeActivityEC50/IC50 (nM)Emax (%)Source
5-HT2ACalcium FluxAgonist---
5-HT2B-Agonist--[2]
D1cAMP AssayAntagonist--[2]

Note: A hyphen (-) indicates that specific quantitative data was not found in the searched literature. The uterotonic effects of this compound are thought to be mediated by agonism of 5-HT2 receptors in uterine smooth muscle.[3]

Experimental Protocols

The characterization of this compound's receptor binding and functional activity relies on a suite of in vitro pharmacological assays. Below are detailed methodologies for the key experiments.

Radioligand Binding Assays

Radioligand binding assays are a fundamental technique to determine the affinity of a ligand for a receptor.[4] These assays involve the use of a radioactively labeled ligand that binds to the receptor of interest.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for a specific receptor.

Materials:

  • Cell membranes expressing the receptor of interest.

  • Radioligand specific for the receptor.

  • This compound (unlabeled competitor).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Protocol:

  • Membrane Preparation: Cells expressing the target receptor are harvested and homogenized in a lysis buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in the assay buffer.[5]

  • Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.

  • Incubation: The reaction mixtures are incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand. The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

Functional Assays

Functional assays measure the biological response of a cell upon ligand binding to a receptor. These assays are crucial for determining whether a ligand is an agonist, antagonist, or inverse agonist.

This assay is used for receptors that couple to Gs or Gi proteins, which respectively stimulate or inhibit the production of cyclic adenosine (B11128) monophosphate (cAMP).[2]

Objective: To determine if this compound acts as an agonist or antagonist at Gs or Gi-coupled receptors and to quantify its potency (EC50 or IC50).

Materials:

  • Cells expressing the Gs or Gi-coupled receptor of interest.

  • This compound.

  • A known agonist for the receptor (for antagonist mode).

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

Protocol:

  • Cell Culture: Cells are cultured in appropriate media and seeded into microplates.

  • Agonist Mode: Cells are treated with increasing concentrations of this compound.

  • Antagonist Mode: Cells are pre-incubated with increasing concentrations of this compound before the addition of a fixed concentration of a known agonist.[6]

  • Incubation: The cells are incubated for a specific period to allow for cAMP production.

  • Cell Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a commercial assay kit according to the manufacturer's instructions.

  • Data Analysis: For agonist activity, the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) are determined. For antagonist activity, the IC50 (concentration that inhibits 50% of the agonist response) is calculated.

This assay is suitable for receptors that couple to Gq proteins, which activate phospholipase C and lead to an increase in intracellular calcium levels.[7]

Objective: To determine if this compound acts as an agonist or antagonist at Gq-coupled receptors and to quantify its potency.

Materials:

  • Cells expressing the Gq-coupled receptor of interest.

  • This compound.

  • A known agonist for the receptor (for antagonist mode).

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • A fluorescence plate reader.

Protocol:

  • Cell Loading: Cells are loaded with a calcium-sensitive fluorescent dye.

  • Agonist Mode: The baseline fluorescence is measured before the addition of increasing concentrations of this compound.

  • Antagonist Mode: Cells are pre-incubated with this compound before the addition of a known agonist.

  • Fluorescence Measurement: The change in fluorescence, indicating a change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader.

  • Data Analysis: The EC50 or IC50 values are determined from the dose-response curves.

Signaling Pathways and Visualizations

This compound exerts its effects by modulating various GPCR signaling pathways. The primary pathways are determined by the G-protein subtype to which the receptor is coupled.

Experimental Workflow for Receptor Binding Assay

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (Receptor Source) Incubation Incubation (Membranes + Radioligand + Compound) Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation Radioligand_Prep->Incubation Compound_Prep This compound Dilution Series Compound_Prep->Incubation Filtration Filtration (Separate Bound/Free) Incubation->Filtration Counting Scintillation Counting (Measure Radioactivity) Filtration->Counting Analysis Data Analysis (Calculate IC50/Ki) Counting->Analysis

Caption: Workflow for a competitive radioligand binding assay.

Gq Signaling Pathway (e.g., for 5-HT2A Receptors)

Activation of Gq-coupled receptors, such as the 5-HT2A receptor, leads to the stimulation of Phospholipase C (PLC).[7] PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates Protein Kinase C (PKC).

Gq_Signaling Ligand This compound (Agonist) Receptor 5-HT2A Receptor (Gq-coupled) Ligand->Receptor G_Protein Gαq/Gβγ Receptor->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Response (e.g., Muscle Contraction) Ca_Release->Response PKC->Response

Caption: Gq-protein coupled receptor signaling pathway.

Gs/Gi Signaling Pathway (e.g., for Dopamine and other 5-HT Receptors)

GPCRs can also couple to Gs or Gi proteins. Gs proteins activate adenylyl cyclase, increasing cAMP levels, while Gi proteins inhibit adenylyl cyclase, decreasing cAMP levels.[8] cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets.

Gs_Gi_Signaling cluster_Gs Gs Pathway (Stimulatory) cluster_Gi Gi Pathway (Inhibitory) Ligand_Gs Agonist Receptor_Gs Gs-coupled Receptor Ligand_Gs->Receptor_Gs G_Protein_Gs Gαs Receptor_Gs->G_Protein_Gs AC_Gs Adenylyl Cyclase G_Protein_Gs->AC_Gs activates cAMP_inc ↑ cAMP AC_Gs->cAMP_inc PKA_Gs PKA Activation cAMP_inc->PKA_Gs Response Response PKA_Gs->Response Cellular Response Ligand_Gi This compound (Antagonist at D1) Receptor_Gi Gi-coupled Receptor (e.g., D2-like) Ligand_Gi->Receptor_Gi blocks agonist G_Protein_Gi Gαi Receptor_Gi->G_Protein_Gi AC_Gi Adenylyl Cyclase G_Protein_Gi->AC_Gi inhibits cAMP_dec ↓ cAMP AC_Gi->cAMP_dec PKA_Gi_Inhibit PKA Inhibition cAMP_dec->PKA_Gi_Inhibit PKA_Gi_Inhibit->Response Cellular Response

Caption: Gs and Gi-protein coupled receptor signaling pathways.

References

In Vitro Effects of Methylergometrine on Cellular Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylergometrine, a semi-synthetic ergot alkaloid, is a potent uterotonic agent primarily used in obstetrics to prevent and treat postpartum hemorrhage. Its therapeutic effect is attributed to its ability to induce strong and sustained contractions of the uterine smooth muscle. At the cellular level, this compound exerts its effects through complex interactions with various G protein-coupled receptors (GPCRs), primarily acting as an agonist or antagonist at serotonergic, dopaminergic, and adrenergic receptors. This technical guide provides an in-depth overview of the in vitro effects of this compound on key cellular pathways, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the known quantitative parameters of this compound's interaction with various receptors and its effects on uterine contractility based on in vitro studies.

Receptor SubtypeActionBinding Affinity (Ki) [nM]Assay System
Serotonin Receptors
5-HT1AAntagonist2.34Radioligand binding assay
5-HT2AAgonist0.40Radioligand binding assay
5-HT2BPartial Agonist0.79Radioligand binding assay
5-HT2CAgonist5.01Radioligand binding assay
5-HT6Antagonist1.17Radioligand binding assay
Dopamine (B1211576) Receptors
D1Antagonist537Radioligand binding assay
D2Antagonist275Radioligand binding assay
D3Antagonist57.5Radioligand binding assay
Adrenergic Receptors
Alpha-2AAntagonist589Radioligand binding assay
Alpha-2BAntagonist209Radioligand binding assay
Functional EffectParameterValueExperimental Model
5-HT2B Receptor ActivationEC50~10 nMCalcium mobilization assay
Uterine ContractionConcentration Range for Effect10⁻⁸ - 10⁻⁶ g/mL (approx. 22 nM - 2.2 µM)Pregnant human myometrium strips[1]

Signaling Pathways and Mechanisms

This compound's diverse pharmacological profile stems from its interaction with multiple receptor systems, leading to the activation of various downstream signaling cascades.

Serotonin 5-HT2A Receptor Pathway (Gq/11)

Activation of the 5-HT2A receptor, a Gq/11-coupled GPCR, is a primary mechanism for this compound-induced uterine contraction.[2] This pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular calcium levels are crucial for the activation of calmodulin and myosin light-chain kinase (MLCK), resulting in smooth muscle contraction.

Gq_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound HT2A 5-HT2A Receptor This compound->HT2A Gq Gq/11 HT2A->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR binds to PKC Protein Kinase C DAG->PKC activates Ca Ca²⁺ SR->Ca releases Calmodulin Calmodulin Ca->Calmodulin binds to MLCK MLCK Calmodulin->MLCK activates Contraction Muscle Contraction MLCK->Contraction phosphorylates myosin

5-HT2A Receptor Gq Signaling Pathway
Dopamine D1 Receptor Pathway (Gs)

This compound acts as an antagonist at the dopamine D1 receptor.[3] The D1 receptor is typically coupled to a stimulatory G protein (Gs), which activates adenylyl cyclase to produce cyclic AMP (cAMP). By blocking this receptor, this compound can prevent the downstream effects of dopamine, which in some tissues might include smooth muscle relaxation.

Gs_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound D1 Dopamine D1 Receptor This compound->D1 blocks Dopamine Dopamine Dopamine->D1 Gs Gs D1->Gs activates AC Adenylyl Cyclase Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA activates CellularResponse Cellular Response (e.g., relaxation) PKA->CellularResponse phosphorylates targets

Dopamine D1 Receptor Gs Signaling Pathway
Alpha-1 Adrenergic Receptor Pathway (Gq/11)

Similar to the 5-HT2A receptor, alpha-1 adrenergic receptors are coupled to the Gq/11 signaling pathway. This compound's partial agonism at these receptors can contribute to its vasoconstrictive effects and may also play a role in its uterotonic activity.

Gq_Alpha1_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound Alpha1 α1-Adrenergic Receptor This compound->Alpha1 Gq Gq/11 Alpha1->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR binds to Ca Ca²⁺ SR->Ca releases Contraction Smooth Muscle Contraction Ca->Contraction leads to

Alpha-1 Adrenergic Gq Signaling Pathway

Experimental Protocols

Radioligand Binding Assay (for Ki determination)

This protocol outlines a general procedure for determining the binding affinity (Ki) of this compound for a specific receptor.

  • Membrane Preparation:

    • Culture cells expressing the target receptor to a high density.

    • Harvest cells and homogenize in a cold buffer (e.g., Tris-HCl) containing protease inhibitors.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Binding Assay:

    • In a multi-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]-ketanserin for 5-HT2A receptors) to each well.

    • Add increasing concentrations of unlabeled this compound (competitor).

    • Add the prepared cell membranes to initiate the binding reaction.

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

    • To determine non-specific binding, a parallel set of wells should contain a high concentration of a known non-radioactive ligand for the target receptor.

  • Separation and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding.

    • Plot the specific binding as a function of the log concentration of this compound to generate a competition curve.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start prep_membranes Prepare Cell Membranes with Target Receptor start->prep_membranes add_radioligand Add Radioligand prep_membranes->add_radioligand add_competitor Add Increasing Concentrations of this compound add_radioligand->add_competitor incubate Incubate to Reach Equilibrium add_competitor->incubate filter Filter to Separate Bound and Free Ligand incubate->filter wash Wash Filters filter->wash count Count Radioactivity wash->count analyze Analyze Data (IC50 and Ki Calculation) count->analyze end End analyze->end

Radioligand Binding Assay Workflow
In Vitro Uterine Myometrial Contractility Assay

This protocol describes the measurement of uterine smooth muscle contraction in response to this compound.

  • Tissue Preparation:

    • Obtain fresh human myometrial tissue from biopsies (e.g., during cesarean section) under ethical approval.

    • Place the tissue immediately in cold, oxygenated physiological salt solution (PSS), e.g., Krebs solution.

    • Dissect the myometrium into small, longitudinal strips (e.g., 2 x 2 x 10 mm).

  • Organ Bath Setup:

    • Mount the myometrial strips in organ baths containing PSS maintained at 37°C and continuously bubbled with a gas mixture (e.g., 95% O2, 5% CO2).

    • Attach one end of the strip to a fixed hook and the other end to an isometric force transducer.

    • Apply a resting tension to the strips (e.g., 1-2 g) and allow them to equilibrate and develop spontaneous contractions.

  • Drug Application and Data Recording:

    • Once stable spontaneous contractions are established, add cumulative concentrations of this compound to the organ baths.

    • Record the isometric tension generated by the muscle strips using a data acquisition system.

    • Measure parameters such as the amplitude (force) and frequency of contractions.

  • Data Analysis:

    • Calculate the change in contractile force and frequency in response to each concentration of this compound.

    • Construct dose-response curves by plotting the contractile response against the log concentration of this compound.

    • From these curves, determine parameters such as the EC50 (the concentration that produces 50% of the maximal effect).

Intracellular Calcium Mobilization Assay

This protocol outlines a general method for measuring changes in intracellular calcium in response to this compound.

  • Cell Preparation:

    • Culture cells expressing the target receptor (e.g., 5-HT2A) in a multi-well plate suitable for fluorescence measurements.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This involves incubating the cells with the dye, which enters the cells and is cleaved to its active, calcium-binding form.

    • Wash the cells to remove excess extracellular dye.

  • Fluorescence Measurement:

    • Place the plate in a fluorescence plate reader or a microscope equipped for ratiometric imaging (for Fura-2) or single-wavelength measurement (for Fluo-4).

    • Establish a baseline fluorescence reading.

    • Add this compound at various concentrations to the wells.

    • Record the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis:

    • Quantify the change in fluorescence, which is proportional to the change in intracellular calcium concentration.

    • Plot the peak fluorescence change against the log concentration of this compound to generate a dose-response curve.

    • Determine the EC50 for calcium mobilization.

cAMP Accumulation/Inhibition Assay

This protocol describes a general method to measure the effect of this compound on cAMP levels.

  • Cell Preparation and Treatment:

    • Culture cells expressing the target receptor (e.g., D1 for antagonism studies) in a multi-well plate.

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

    • For antagonist studies (e.g., at the D1 receptor), incubate the cells with varying concentrations of this compound.

    • Stimulate the cells with a known agonist of the receptor (e.g., dopamine for the D1 receptor) to induce cAMP production. For Gs-coupled receptors, this will increase cAMP; for Gi-coupled receptors, a forskolin-stimulated cAMP level will be inhibited.

  • cAMP Measurement:

    • Lyse the cells to release the intracellular cAMP.

    • Measure the cAMP concentration in the cell lysates using a commercially available assay kit, such as an enzyme-linked immunosorbent assay (ELISA), a homogeneous time-resolved fluorescence (HTRF) assay, or a bioluminescent assay.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Determine the cAMP concentration in the experimental samples from the standard curve.

    • For antagonist studies, plot the inhibition of the agonist-induced cAMP response against the log concentration of this compound to determine the IC50.

Logical Relationships of this compound's Multi-Receptor Effects

This compound's overall physiological effect is a composite of its actions on multiple receptor subtypes, which can have both synergistic and opposing effects depending on the tissue and receptor expression profile.

Multi_Receptor_Effects cluster_receptors Receptor Interactions cluster_effects Physiological Outcomes This compound This compound HT2A 5-HT2A (Agonist) This compound->HT2A D1 Dopamine D1 (Antagonist) This compound->D1 Alpha1 α1-Adrenergic (Partial Agonist) This compound->Alpha1 Other_HT Other 5-HT Receptors (Agonist/Antagonist) This compound->Other_HT Other_D Other Dopamine Receptors (Antagonist) This compound->Other_D Alpha2 α2-Adrenergic (Antagonist) This compound->Alpha2 UterineContraction Uterine Contraction HT2A->UterineContraction Strongly Promotes CNS_Effects CNS Effects D1->CNS_Effects Modulates Alpha1->UterineContraction Contributes to Vasoconstriction Vasoconstriction Alpha1->Vasoconstriction Promotes Other_HT->CNS_Effects Modulates Other_D->CNS_Effects Modulates

Multi-Receptor Interactions of this compound

Conclusion

This technical guide has provided a comprehensive overview of the in vitro cellular effects of this compound. The quantitative data presented in the tables, along with the detailed experimental protocols and signaling pathway diagrams, offer a valuable resource for researchers and drug development professionals. A deeper understanding of this compound's complex pharmacology at the cellular level is essential for optimizing its clinical use and for the development of novel therapeutics with improved efficacy and safety profiles. Future in vitro research should focus on further elucidating the functional selectivity and biased agonism of this compound at its various receptor targets to better predict its in vivo effects and potential side effects.

References

toxicological profile of methylergometrine in preclinical studies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the preclinical toxicological profile of methylergometrine, a semi-synthetic ergot alkaloid used for the prevention and control of postpartum and post-abortion hemorrhage.[1][2] The information is compiled from publicly available data, including regulatory documents and scientific literature, to support drug development and research activities.

Mechanism of Action and Pharmacodynamics

This compound is a potent smooth muscle constrictor that primarily targets the uterus.[2][3][4] Its therapeutic effect is mediated through direct action on uterine smooth muscle, leading to an increase in the tone, rate, and amplitude of rhythmic contractions.[1][2][4][5] This sustained, tetanic uterotonic effect effectively shortens the third stage of labor and reduces blood loss.[1][4][5][6][7]

The pharmacological actions of this compound, like other ergot alkaloids, stem from its activity as a partial agonist or antagonist at several receptor types.[1] It interacts with α-adrenergic, dopaminergic, and serotonin (B10506) (tryptaminergic) receptors.[1][2] The primary mechanism involves antagonism of the dopamine (B1211576) D1 receptor and agonism at the serotonin 5-HT2A and 5-HT2B receptors, which facilitates an influx of calcium into myometrial cells, leading to vasoconstriction and forceful uterine contractions.[1][2][3][7]

The following diagram illustrates the proposed signaling pathway for this compound's uterotonic and vasoconstrictive effects.

Methylergometrine_Signaling_Pathway cluster_membrane Cell Membrane cluster_drug cluster_effects Cellular Effects D1_Receptor Dopamine D1 Receptor HTR2A_Receptor 5-HT2A Receptor Ca_Influx ↑ Calcium Influx HTR2A_Receptor->Ca_Influx HTR2B_Receptor 5-HT2B Receptor HTR2B_Receptor->Ca_Influx This compound This compound This compound->D1_Receptor Antagonist This compound->HTR2A_Receptor Agonist This compound->HTR2B_Receptor Agonist Contraction Smooth Muscle Contraction Ca_Influx->Contraction Vasoconstriction Vasoconstriction Contraction->Vasoconstriction Systemic Effect

Fig. 1: this compound Receptor Interaction and Downstream Effects.

Acute Toxicity

Acute toxicity studies are designed to determine the effects of a single, high dose of a substance. For this compound, these studies have established the median lethal dose (LD50) in several animal species. Overdose symptoms in animals include vomiting, diarrhea, dyspnea, incoordination, and convulsions.[7] In humans, accidental overdose in infants has led to severe symptoms like respiratory depression, convulsions, and cyanosis.[6]

A typical acute oral toxicity study follows a protocol similar to OECD Guideline 423 (Acute Toxic Class Method).

  • Species : Commonly Wistar rats or Swiss albino mice.

  • Animals : Healthy, young adult animals are used. They are fasted prior to dosing.

  • Dose Administration : A single dose of this compound is administered by oral gavage.

  • Dose Levels : A stepwise procedure is used with a starting dose based on available data. Dosing is sequential, typically in groups of three animals of a single sex.

  • Observation Period : Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

  • Endpoint : The primary endpoint is mortality, which is used to determine the LD50 value and the GHS toxicity category. A full necropsy of all animals is performed at the end of the study.

SpeciesRoute of AdministrationLD50 (mg/kg)Reference
MouseOral187[6][8]
RatOral93[6]
RabbitOral4.5[6]

Repeated-Dose Toxicity

Information on sub-chronic and chronic toxicity for this compound in preclinical studies is not extensively detailed in the public domain. Such studies are crucial for identifying target organ toxicity and establishing a No-Observed-Adverse-Effect Level (NOAEL) for long-term exposure. The primary concerns with repeated dosing are related to its vasoconstrictive properties, which can lead to hypertension and potential ischemic events.[2][3]

The diagram below outlines a general workflow for a 28-day or 90-day repeated-dose oral toxicity study, typically conducted according to OECD Guidelines 407 or 408.

Repeated_Dose_Toxicity_Workflow cluster_setup Study Setup cluster_dosing Dosing & Observation cluster_analysis Terminal Phase & Analysis Animal_Selection Animal Selection (e.g., Rats) Acclimatization Acclimatization (7 days) Animal_Selection->Acclimatization Group_Assignment Randomization into Dose Groups Acclimatization->Group_Assignment Daily_Dosing Daily Dosing (e.g., 28 or 90 days) Group_Assignment->Daily_Dosing Clinical_Obs Daily Clinical Observations Daily_Dosing->Clinical_Obs BW_Food Weekly Body Weight & Food Consumption Daily_Dosing->BW_Food Clin_Path Clinical Pathology (Hematology, Biochemistry) Daily_Dosing->Clin_Path Necropsy Gross Necropsy & Organ Weights Clin_Path->Necropsy Histopath Histopathology Necropsy->Histopath Data_Analysis Data Analysis & Reporting Histopath->Data_Analysis

Fig. 2: General Workflow for a Repeated-Dose Toxicity Study.

Genotoxicity

The effect of this compound on mutagenesis has not been determined.[6] Standard preclinical genotoxicity testing batteries are typically performed to assess the potential for a drug to cause genetic damage.

The Ames test is a widely used method to assess a substance's potential to produce gene mutations.

  • Test System : Multiple strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for an amino acid (e.g., histidine) are used.

  • Metabolic Activation : The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.

  • Procedure : Tester strains are exposed to various concentrations of this compound on minimal media plates lacking the required amino acid.

  • Endpoint : The number of revertant colonies (colonies that have mutated back to a prototrophic state and can synthesize the amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies.

Carcinogenicity

Long-term animal studies to evaluate the carcinogenic potential of this compound have not been performed.[4][6]

A standard carcinogenicity bioassay involves long-term administration of the test substance to animals.

  • Species : Typically conducted in two rodent species, such as rats and mice.

  • Animals : Animals are exposed to the drug for the major portion of their lifespan (e.g., 24 months for rats, 18-24 months for mice).

  • Dose Administration : this compound would be administered daily, usually in the diet or by gavage.

  • Dose Levels : At least three dose levels are used: a high dose that produces minimal toxicity, a low dose, and an intermediate dose. A concurrent control group is also included.

  • Observations : Animals are monitored for clinical signs of toxicity and the development of palpable masses.

  • Endpoint : The primary endpoint is the incidence of neoplasms in the drug-treated groups compared to the control group. A complete histopathological examination of all organs and tissues is conducted.

Reproductive and Developmental Toxicity

Animal reproductive studies have not been conducted with this compound maleate.[6] It is not known whether the drug can cause fetal harm or affect reproductive capacity.[4][6] However, due to its potent uterotonic effects, this compound is contraindicated during pregnancy.[6]

This type of study (also known as a Segment II study) is designed to detect adverse effects on the pregnant female and the developing embryo and fetus following exposure during the period of organogenesis.

  • Species : Typically conducted in two species: a rodent (usually the rat) and a non-rodent (usually the rabbit).[9][10][11]

  • Dose Administration : The test substance is administered daily to pregnant females during the period of major organogenesis (e.g., gestation days 6-15 in rats and 6-18 in rabbits).[12][13]

  • Maternal Observations : Females are observed for clinical signs, body weight, and food consumption.

  • Terminal Examination : Near the end of gestation, females are euthanized, and the uterus is examined for the number of corpora lutea, implantations, resorptions, and live/dead fetuses.

  • Fetal Examinations : Fetuses are weighed and examined for external, visceral, and skeletal malformations and variations.

Summary and Conclusion

The preclinical toxicology data for this compound is limited in the public domain, particularly concerning repeated-dose toxicity, genotoxicity, carcinogenicity, and reproductive toxicity. The acute toxicity profile shows significant toxicity at high doses, with LD50 values established in mice, rats, and rabbits. The primary mechanism of action, involving potent vasoconstriction and uterine contraction, underlies both its therapeutic efficacy and its principal toxicological concerns, such as hypertension. The absence of comprehensive long-term toxicity and reproductive safety data necessitates caution. Given its contraindication in pregnancy and the potential for severe adverse effects with overdose, further preclinical investigation would be required to expand its therapeutic indications or to develop analogs. Researchers and drug developers should consider these data gaps when designing further non-clinical or clinical programs.

References

The Molecular Targets of Methylergometrine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylergometrine, a semi-synthetic ergot alkaloid, is a pharmacologically complex agent primarily utilized for its potent uterotonic activity in obstetrics to prevent and control postpartum hemorrhage.[1] Its therapeutic efficacy, as well as its side effects, are a direct consequence of its interaction with a range of molecular targets. This technical guide provides a comprehensive overview of the known molecular targets of this compound, presenting quantitative binding data, detailed experimental methodologies for target characterization, and visualizations of the associated signaling pathways. The primary objective is to furnish researchers and drug development professionals with a detailed understanding of this compound's mechanism of action at the molecular level.

Primary and Secondary Molecular Targets

This compound exhibits a broad pharmacological profile, acting as an agonist, partial agonist, or antagonist at various G-protein coupled receptors (GPCRs).[1][2] Its principal molecular targets belong to the serotonin (B10506) (5-hydroxytryptamine, 5-HT), dopamine (B1211576), and adrenergic receptor families.[1][2] The specific interactions with these receptors underpin its clinical effects and potential adverse reactions.

Serotonin (5-HT) Receptors

This compound demonstrates high affinity for several serotonin receptor subtypes. Its potent contractile effect on uterine smooth muscle is primarily mediated through its agonist activity at 5-HT2A receptors. The compound also interacts with numerous other 5-HT receptor subtypes, contributing to its complex pharmacological profile.

Dopamine Receptors

This compound acts as an antagonist at dopamine D1 receptors.[1] This interaction is believed to contribute to its uterotonic effects.[1] While its affinity for other dopamine receptor subtypes is less well-characterized in publicly available literature, its dopaminergic activity is a key aspect of its mechanism of action.

Adrenergic Receptors

The ergoline (B1233604) structure of this compound also confers affinity for α-adrenergic receptors. This interaction can lead to vasoconstriction, which may contribute to its hemostatic effects but also to potential cardiovascular side effects such as hypertension.

Quantitative Binding Affinity Data

The affinity of this compound for its molecular targets is typically quantified by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki). These values provide a measure of the drug's potency at a specific receptor. The following tables summarize the available quantitative binding data for this compound across various receptor subtypes.

Table 1: Binding Affinities (Ki) of this compound at Human Serotonin (5-HT) Receptors

Receptor SubtypeKi (nM) RangeAction
5-HT1A1.5–2.0Full agonist
5-HT1B251Full agonist
5-HT1D0.86–2.9Partial agonist
5-HT1E89Full agonist
5-HT1F31Full agonist
5-HT2A0.35–1.1Full agonist
5-HT2B0.46–2.2Agonist
5-HT2C4.6–43.7Full agonist
5-HT5A24.4Full agonist
5-HT711–52Full agonist

Data sourced from publicly available databases and may be subject to variability based on experimental conditions.

Table 2: Binding Affinities of this compound at Dopamine and Adrenergic Receptors

Receptor SubtypeKi (nM)Action
Dopamine D1Data not readily availableAntagonist[1]
α-Adrenergic ReceptorsData not readily availableAgonist/Antagonist

Note: Specific Ki values for dopamine and adrenergic receptors are not consistently reported in readily accessible literature, highlighting an area for further research.

Signaling Pathways

The interaction of this compound with its target receptors initiates a cascade of intracellular signaling events. The primary pathway responsible for its uterotonic effect is the Gq-coupled signaling cascade activated by 5-HT2A receptor agonism.

5-HT2A Receptor-Mediated Gq Signaling

Gq_Signaling_Pathway This compound This compound Receptor 5-HT2A Receptor This compound->Receptor Binds to G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) Activation DAG->PKC Ca2 Ca²⁺ Release ER->Ca2 Contraction Smooth Muscle Contraction Ca2->Contraction PKC->Contraction Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane 1. Prepare Receptor Membranes Incubate 3. Incubate Membranes, Radioligand & Competitor Membrane->Incubate Radioligand 2. Prepare Radioligand & Competitor Solutions Radioligand->Incubate Filter 4. Separate Bound/Free via Filtration Incubate->Filter Count 5. Quantify Radioactivity (Scintillation Counting) Filter->Count Analyze 6. Calculate IC50 & Ki Count->Analyze Functional_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Culture Receptor-Expressing Cells in Microplate Dye_Loading 2. Load Cells with Calcium-Sensitive Dye Cell_Culture->Dye_Loading Compound_Addition 3. Add this compound (or Agonist + Antagonist) Dye_Loading->Compound_Addition Measure_Fluorescence 4. Measure Fluorescence Change (e.g., FLIPR) Compound_Addition->Measure_Fluorescence Data_Analysis 5. Plot Dose-Response Curve & Calculate EC50/IC50 Measure_Fluorescence->Data_Analysis

References

Methodological & Application

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Quantification of Methylergometrine

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the quantitative analysis of methylergometrine in pharmaceutical formulations and biological matrices using High-Performance Liquid Chromatography (HPLC). The methodologies are intended for researchers, scientists, and professionals in drug development and quality control.

Application Note 1: Stability-Indicating HPLC-UV/DAD Method for this compound in Pharmaceutical Preparations

This method is suitable for the quantification of this compound in oral solutions and other pharmaceutical dosage forms. It is a stability-indicating assay, capable of resolving this compound from its degradation products.[1][2][3]

Principle

A reversed-phase HPLC system with a C18 column is used to separate this compound from potential degradation products. Detection is performed using a UV or Diode Array Detector (DAD), which also allows for peak purity analysis.

Chromatographic Conditions
ParameterCondition
HPLC System Shimadzu Class-VP series or equivalent
Column Phenomenex Luna C18 (2), 250 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile and Buffer (e.g., phosphate (B84403) buffer), specific ratio may need optimization
Flow Rate Typically 1.0 mL/min
Injection Volume 20 µL
Column Temperature Ambient
Detector UV or Diode Array Detector (DAD)
Wavelength To be set at the absorption maximum of this compound (approx. 312 nm)
Run Time Approximately 15 minutes
Reagents and Solutions
  • This compound Maleate Reference Standard: Of known purity.

  • Acetonitrile: HPLC grade.

  • Water: HPLC grade.

  • Phosphate Buffer: Prepare as required for the specific mobile phase composition.

  • Diluent: A mixture of the mobile phase components is recommended.

Standard Solution Preparation
  • Stock Solution (e.g., 0.2 mg/mL): Accurately weigh about 20 mg of this compound Maleate Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 12 µg/mL to 28 µg/mL).[4]

Sample Preparation (from Oral Solution)
  • Transfer a known volume of the this compound oral solution (e.g., 2.5 mL) into a 25 mL volumetric flask.[4]

  • Add a suitable volume of diluent (e.g., 10 mL) and sonicate to ensure complete dissolution.[4]

  • Dilute to the mark with diluent and mix well.[4]

  • Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Parameters

The method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).[4][5]

ParameterTypical Results
Linearity (r²) ≥ 0.997[2]
Intra-day Precision (%RSD) < 0.7%[2]
Inter-day Precision (%RSD) < 2.4%[2]
Retention Time Approximately 6.5 minutes (can vary)[2]

Experimental Workflow

HPLC_UV_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis ss_prep Prepare Standard Stock Solution ss_dil Prepare Working Standards (Calibration Curve) ss_prep->ss_dil injection Inject Samples and Standards ss_dil->injection sample_prep Prepare Sample Solution (Dilution & Filtration) sample_prep->injection hplc_system HPLC System with C18 Column hplc_system->injection separation Isocratic/Gradient Elution injection->separation detection UV/DAD Detection separation->detection chromatogram Obtain Chromatograms detection->chromatogram calibration Generate Calibration Curve chromatogram->calibration quantification Quantify this compound in Sample chromatogram->quantification calibration->quantification report Generate Report quantification->report HPLC_Bio_Workflow cluster_prep Sample Preparation cluster_hplc LC-MS/MS or HPLC-Fluorescence Analysis cluster_data Data Analysis sample_collection Collect Biological Sample (e.g., Plasma, Milk) is_add Add Internal Standard sample_collection->is_add extraction Solid-Phase or Liquid-Liquid Extraction is_add->extraction evap_recon Evaporate and Reconstitute extraction->evap_recon injection Inject Extracted Sample evap_recon->injection lc_system HPLC/UPLC System lc_system->injection separation Reversed-Phase Separation injection->separation detection Fluorescence or MS/MS Detection separation->detection chromatogram Acquire Data detection->chromatogram integration Integrate Peaks (Analyte & IS) chromatogram->integration quantification Quantify using Calibration Curve integration->quantification report Report Concentration quantification->report

References

Application Notes and Protocols for the Mass Spectrometry-Based Analysis of Methylergometrine and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylergometrine, a semi-synthetic ergot alkaloid, is primarily used for the prevention and control of postpartum hemorrhage.[1][2] It acts directly on the smooth muscle of the uterus, increasing the tone, rate, and amplitude of rhythmic contractions.[2] The drug undergoes extensive first-pass metabolism in the liver, primarily mediated by cytochrome P450 3A4 (CYP3A4) enzymes.[1][3] Understanding the metabolic fate of this compound is crucial for comprehensive pharmacokinetic studies, drug-drug interaction assessments, and ensuring clinical safety and efficacy. This document provides detailed application notes and protocols for the analysis of this compound and its metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[4][5]

Metabolic Pathway of this compound

This compound undergoes biotransformation in the liver, leading to the formation of various phase I and phase II metabolites. The primary metabolic pathways include hydroxylation and N-demethylation, followed by potential conjugation reactions. While the complete metabolic profile is not fully elucidated in publicly available literature, based on the metabolism of similar ergot alkaloids, the following represents a predicted metabolic pathway.

Predicted Metabolic Pathway of this compound This compound This compound Metabolite1 Hydroxythis compound (Major Metabolite) This compound->Metabolite1 Hydroxylation (CYP3A4) Metabolite2 N-demethyl-methylergometrine (Minor Metabolite) This compound->Metabolite2 N-demethylation (CYP3A4) Conjugated_Metabolites Glucuronide/Sulfate Conjugates Metabolite1->Conjugated_Metabolites Phase II Conjugation Metabolite2->Conjugated_Metabolites Phase II Conjugation

Caption: Predicted metabolic pathway of this compound.

Experimental Workflow for LC-MS/MS Analysis

The following diagram outlines the general workflow for the quantitative analysis of this compound and its metabolites in biological matrices such as plasma.

LC-MS/MS Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma_Sample Plasma Sample Collection Spiking Spike with Internal Standard Plasma_Sample->Spiking Extraction Liquid-Liquid Extraction Spiking->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation Chromatographic Separation Reconstitution->LC_Separation MS_Detection Mass Spectrometric Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for the analysis of this compound.

Detailed Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is adapted from a validated method for the quantification of this compound in human plasma.[4]

Materials:

  • Human plasma samples

  • This compound and its metabolite standards

  • Internal Standard (IS) solution (e.g., a structurally similar ergot alkaloid)

  • Methyl tert-butyl ether (MTBE)

  • Sodium carbonate solution (e.g., 0.1 M)

  • Methanol

  • Water (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Pipette 500 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution and vortex briefly.

  • Add 100 µL of 0.1 M sodium carbonate solution to alkalinize the sample and vortex.

  • Add 1 mL of MTBE, vortex for 5 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid) and vortex.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are suggested starting conditions. Optimization will be required based on the specific instrument and metabolites of interest.

Liquid Chromatography (LC) Conditions:

  • Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is recommended.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: 10-90% B

    • 3.0-4.0 min: 90% B

    • 4.0-4.1 min: 90-10% B

    • 4.1-5.0 min: 10% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

  • MRM Transitions: (Precursor Ion > Product Ion)

    • These need to be determined by infusing pure standards of this compound and its metabolites. The table below provides hypothetical values for illustration.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
This compound 340.2223.11003025
Hydroxythis compound 356.2239.11003528
N-demethyl-methylergometrine 326.2209.11003025
Internal Standard User-definedUser-defined100OptimizedOptimized

Data Presentation and Quantitative Analysis

A sensitive and accurate LC-MS/MS method for the quantification of this compound in human plasma has been reported with a working range from 0.025 to 10 ng/mL and a lower limit of quantification (LLOQ) of 0.025 ng/mL.[4] For a comprehensive analysis including metabolites, a similar range of quantification should be targeted.

Table 1: Quantitative Data Summary (Hypothetical)

AnalyteCalibration Range (ng/mL)LLOQ (ng/mL)Accuracy (%)Precision (%RSD)
This compound 0.025 - 100.02595 - 105< 15
Hydroxythis compound 0.05 - 200.0590 - 110< 15
N-demethyl-methylergometrine 0.05 - 200.0590 - 110< 15

Conclusion

The protocols and information provided in this document offer a robust starting point for the development and validation of an LC-MS/MS method for the quantitative analysis of this compound and its metabolites. The high sensitivity and specificity of mass spectrometry make it the ideal platform for such bioanalytical studies, which are essential for advancing our understanding of the pharmacology of this compound. Further research to definitively identify and characterize all major metabolites in humans is warranted to refine these analytical methods.

References

Application Notes and Protocols: Techniques for Radiolabeling Methylergometrine for Receptor Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylergometrine, a semi-synthetic ergoline (B1233604) derivative, is a pharmacologically significant compound primarily used in obstetrics to prevent and control postpartum hemorrhage due to its potent uterotonic effects. Beyond its clinical use, this compound serves as a valuable research tool for studying serotonergic and dopaminergic receptor systems. Its complex pharmacology arises from its interactions with multiple receptor subtypes, including a high affinity for various serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors.[1]

To elucidate the precise molecular interactions and characterize the binding kinetics of this compound with its target receptors, radiolabeling is an indispensable technique. The introduction of a radioactive isotope, such as tritium (B154650) (³H), into the this compound molecule allows for highly sensitive and quantitative analysis of receptor binding through radioligand binding assays. These studies are fundamental for determining key pharmacological parameters such as receptor affinity (Kd), inhibitor affinity (Ki), and receptor density (Bmax), providing critical insights for drug discovery and development.

This document provides detailed protocols and application notes for the radiolabeling of this compound and its subsequent use in receptor binding assays. It includes a theoretical protocol for tritiation, a comprehensive guide to performing competitive binding assays, a summary of quantitative binding data, and a visualization of the key signaling pathways involved.

Section 1: Radiolabeling of this compound

Theoretical Protocol: Synthesis of [³H]this compound via Catalytic Tritium Gas Exchange

Principle: This method involves the exchange of hydrogen atoms on the this compound molecule with tritium atoms from tritium gas (T₂) in the presence of a metal catalyst. The N-methyl group on the ergoline core is a potential site for labeling.

Materials:

  • This compound

  • Tritium gas (T₂)

  • Palladium on carbon (Pd/C) or other suitable catalyst

  • Anhydrous solvent (e.g., dioxane or ethyl acetate)

  • Labile tritium removal agent (e.g., methanol)

  • High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector

  • Scintillation counter

Procedure:

  • Preparation: In a specialized radiochemistry fume hood, dissolve a known quantity of this compound in an anhydrous solvent in a reaction vessel suitable for handling tritium gas.

  • Catalyst Addition: Add a catalytic amount of Pd/C to the solution.

  • Tritiation Reaction: Introduce a defined pressure of high-purity tritium gas into the reaction vessel. The reaction is typically stirred at room temperature for several hours. The exact duration and pressure will need to be optimized.

  • Degassing and Filtration: After the reaction, carefully remove the excess tritium gas using a secure vacuum system. Filter the reaction mixture to remove the catalyst.

  • Removal of Labile Tritium: Evaporate the solvent. To remove easily exchangeable (labile) tritium atoms, the residue is repeatedly dissolved in methanol (B129727) and evaporated to dryness. This step is crucial to ensure the stability of the radiolabel.

  • Purification: Purify the crude [³H]this compound using reverse-phase HPLC. The separation should be monitored by both a UV detector (to identify the this compound peak) and a radioactivity detector.

  • Quantification and Specific Activity Determination: Collect the radioactive peak corresponding to [³H]this compound. Determine the concentration of the purified product (e.g., by UV spectroscopy against a standard curve of non-radiolabeled this compound). Measure the radioactivity of a known amount of the product using a calibrated scintillation counter. The specific activity (Ci/mmol) can then be calculated.

  • Storage: Store the purified [³H]this compound in a suitable solvent (e.g., ethanol) at low temperatures (e.g., -20°C or -80°C) to minimize radiolysis.

Note: This is a theoretical protocol and requires specialized equipment and expertise in radiochemistry. All procedures involving tritium must be conducted in a licensed facility with appropriate safety precautions.

Section 2: Quantitative Receptor Binding Data

This compound exhibits a broad spectrum of activity, binding with high affinity to multiple serotonin receptor subtypes. The following table summarizes the reported binding affinities (Ki) of this compound for various human serotonin receptors.

Receptor SubtypeBinding Affinity (Ki) [nM]
5-HT1A1.5–2.0
5-HT1B251
5-HT1D0.86–2.9
5-HT1E89
5-HT1F31
5-HT2A0.35–1.1
5-HT2B0.46–2.2
5-HT2C4.6–43.7
5-HT5A24.4
5-HT711–52

Data sourced from Wikipedia, with the caveat that the 5-HT1B site is of rat origin and the 5-HT7 site is from guinea pig.

Section 3: Receptor Binding Assay Protocol

This section provides a detailed protocol for a competitive radioligand binding assay to determine the affinity of a test compound for a target receptor (e.g., 5-HT2A) using [³H]this compound as the radioligand.

Materials:

  • [³H]this compound (Radioligand)

  • Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from recombinant cell lines or tissue homogenates).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Test Compound: Unlabeled compound for which the affinity is to be determined.

  • Non-specific Binding Determiner: A high concentration of an unlabeled ligand known to bind to the target receptor (e.g., unlabeled this compound or a standard antagonist like ketanserin (B1673593) for 5-HT2A).

  • 96-well microplates.

  • Glass fiber filters (e.g., GF/C, pre-soaked in 0.3-0.5% polyethyleneimine).

  • Cell harvester/Filtration apparatus.

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Protocol:

  • Membrane Preparation:

    • Thaw the frozen membrane preparation on ice.

    • Homogenize the membranes in assay buffer and determine the protein concentration (e.g., using a BCA assay).

    • Dilute the membrane preparation in assay buffer to the desired final concentration (typically 50-120 µg of protein per well for tissue membranes).

  • Assay Setup:

    • Perform the assay in a 96-well plate with a final volume of 250 µL per well. All determinations should be done in triplicate.

    • Total Binding Wells: Add 50 µL of assay buffer, 50 µL of [³H]this compound (at a concentration near its Kd), and 150 µL of the diluted membrane preparation.

    • Non-specific Binding (NSB) Wells: Add 50 µL of the non-specific binding determiner (e.g., 10 µM unlabeled this compound), 50 µL of [³H]this compound, and 150 µL of the diluted membrane preparation.

    • Competitive Binding Wells: Add 50 µL of the test compound at various concentrations (serial dilutions), 50 µL of [³H]this compound, and 150 µL of the diluted membrane preparation.

  • Incubation:

    • Incubate the plate at a suitable temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.

  • Filtration and Washing:

    • Terminate the incubation by rapidly filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

    • Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioactivity.

  • Radioactivity Counting:

    • Dry the filters (e.g., 30 minutes at 50°C).

    • Place the dried filters into scintillation vials.

    • Add 4-5 mL of scintillation cocktail to each vial and allow them to equilibrate.

    • Count the radioactivity (in counts per minute, CPM) in a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitor affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand used and Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Section 4: Signaling Pathways

This compound's pharmacological effects are mediated through its interaction with G protein-coupled receptors (GPCRs), primarily 5-HT2A and dopamine D1/D2 receptors.

5-HT2A Receptor Signaling: The 5-HT2A receptor is predominantly coupled to the Gαq signaling pathway. Agonist binding, such as by this compound, initiates a cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).

Gq_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor 5-HT2A Receptor G_Protein Gαq/βγ Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_Release->Cellular_Response PKC->Cellular_Response Ligand This compound Ligand->Receptor Binds

Figure 1: 5-HT2A receptor Gαq signaling pathway.

Dopamine D1 Receptor Signaling: this compound can also act as an antagonist at dopamine D1 receptors. The canonical signaling pathway for D1 receptors involves coupling to Gαs/olf, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP). However, there is evidence that D1 receptors can also couple to Gαq, particularly when forming heterodimers with D2 receptors, leading to PLC activation similar to the 5-HT2A pathway.

D1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol D1_Receptor Dopamine D1 Receptor G_Protein_s Gαs/olf D1_Receptor->G_Protein_s Activates AC Adenylyl Cyclase (AC) G_Protein_s->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Downstream Signaling PKA->Cellular_Response Phosphorylates Ligand Dopamine (Agonist) Ligand->D1_Receptor Activates Antagonist This compound (Antagonist) Antagonist->D1_Receptor Blocks

Figure 2: Canonical Dopamine D1 receptor Gαs signaling pathway.

Section 5: Experimental Workflows

Visualizing the workflow can help in planning and executing the experiments efficiently.

Radiolabeling Workflow:

Radiolabeling_Workflow A 1. Dissolve this compound and Catalyst in Solvent B 2. Introduce Tritium Gas and React A->B C 3. Degas and Filter to Remove Catalyst B->C D 4. Remove Labile Tritium (Methanol Exchange) C->D E 5. Purify by HPLC D->E F 6. Quantify and Determine Specific Activity E->F G 7. Store Purified [³H]this compound F->G

Figure 3: Workflow for the synthesis of [³H]this compound.

Receptor Binding Assay Workflow:

Binding_Assay_Workflow A 1. Prepare Reagents (Membranes, Buffers, Ligands) B 2. Set up 96-well Plate (Total, NSB, Competition) A->B C 3. Incubate to Reach Equilibrium B->C D 4. Filter and Wash (Cell Harvester) C->D E 5. Add Scintillation Cocktail and Count CPM D->E F 6. Data Analysis (Calculate Ki) E->F

Figure 4: Workflow for the competitive radioligand binding assay.

References

Application Notes and Protocols: Methylergometrine in Postpartum Hemorrhage Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of methylergometrine in preclinical research models of postpartum hemorrhage (PPH). This document includes its mechanism of action, pharmacokinetic properties, detailed experimental protocols for in vitro and in vivo models, and comparative data with other uterotonic agents.

Introduction

Postpartum hemorrhage (PPH) is a leading cause of maternal mortality worldwide, with uterine atony being the most common cause.[1] this compound, a semi-synthetic ergot alkaloid, is a potent uterotonic agent used for the prevention and treatment of PPH.[2][3][4] It acts directly on the uterine smooth muscle to increase the tone, rate, and amplitude of contractions, thereby reducing blood loss.[4][5] Research models are crucial for elucidating its precise mechanism of action, evaluating its efficacy and safety profile, and for the development of novel PPH therapies. While guidelines often recommend oxytocin (B344502) as the first-line treatment, this compound is considered a vital second-line agent and is widely used in clinical practice.[1][6]

Mechanism of Action

This compound exerts its uterotonic effects by interacting with multiple receptor types on the myometrial cells.[7] Its primary action is mediated through agonism or partial agonism at serotonin (B10506) (5-HT) and α-adrenergic receptors, and antagonism at dopamine (B1211576) D1 receptors.[2][4][6] This multi-receptor interaction leads to a sustained and powerful contraction of the uterine smooth muscle.[5]

  • Receptor Binding: this compound binds to 5-HT₂ₐ receptors on myometrial cells, which is a key pathway for its specific action on the uterus.[3] It also interacts with α-adrenergic receptors.[4]

  • Intracellular Signaling: Activation of these G-protein coupled receptors stimulates the phospholipase C (PLC) pathway. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).

  • Calcium Mobilization: IP₃ binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). This, along with increased influx of extracellular Ca²⁺ through transmembrane channels, leads to a significant rise in cytosolic Ca²⁺ levels.[4]

  • Muscle Contraction: The elevated Ca²⁺ binds to calmodulin, which in turn activates myosin light-chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction.

The direct stimulation of the uterine smooth muscle results in a tetanic uterotonic effect, which shortens the third stage of labor and effectively reduces uterine bleeding.[5]

Methylergometrine_Signaling_Pathway cluster_cell Myometrial Cell cluster_membrane Cell Membrane R_5HT2A 5-HT2A Receptor PLC PLC R_5HT2A->PLC R_Alpha α-Adrenergic Receptor R_Alpha->PLC IP3 IP3 PLC->IP3 hydrolyzes PIP2 SR Sarcoplasmic Reticulum IP3->SR binds to receptor Ca Ca²⁺ SR->Ca releases Calmodulin Calmodulin Ca->Calmodulin binds MLCK MLCK Calmodulin->MLCK activates Contraction Muscle Contraction MLCK->Contraction phosphorylates myosin This compound This compound This compound->R_5HT2A binds This compound->R_Alpha binds

Caption: this compound signaling pathway in myometrial cells.

Pharmacokinetic Properties

The pharmacokinetic profile of this compound is characterized by rapid absorption and a relatively short half-life. It undergoes extensive first-pass metabolism in the liver.[2][3]

ParameterOral AdministrationIntramuscular (IM) AdministrationIntravenous (IV) Administration
Bioavailability 60%[2][3]78%[2][3]100%
Onset of Action 5-10 minutes[5]2-5 minutes[5]Immediate[5]
Time to Peak Plasma Conc. 1.12 ± 0.82 hours[5]0.41 ± 0.21 hours[5]N/A
Elimination Half-life ~3.4 hours[3]~3.4 hours[3]~3.4 hours[3]
Volume of Distribution N/A56.1 ± 17 L[5]N/A
Metabolism Extensive first-pass hepatic metabolism[2][3]Hepatic[2]Hepatic[2]
Excretion Urine and feces[5]Urine and feces[5]Urine and feces[5]

Experimental Protocols

This protocol is designed to assess the direct effect of this compound on uterine smooth muscle contractility using myometrial strips from pregnant animal models (e.g., rats, rabbits) or human biopsies.

Objective: To measure the contractile force generated by myometrial tissue in response to varying concentrations of this compound.

Materials:

  • Myometrial tissue from a term-pregnant rat

  • Krebs-Henseleit solution (or similar physiological salt solution)

  • This compound maleate (B1232345) stock solution

  • Organ bath system with isometric force transducers

  • Carbogen (B8564812) gas (95% O₂, 5% CO₂)

  • Surgical instruments (scissors, forceps)

  • Suture thread

Protocol:

  • Tissue Preparation:

    • Euthanize a term-pregnant rat (e.g., Sprague-Dawley, day 21 of gestation) following approved animal care and use guidelines.

    • Perform a laparotomy and excise the uterine horns. Immediately place them in ice-cold, oxygenated Krebs-Henseleit solution.

    • Dissect longitudinal myometrial strips (approx. 10 mm length, 2 mm width) from the uterine horns.

  • Mounting:

    • Suspend each myometrial strip vertically in a temperature-controlled organ bath (37°C) containing Krebs-Henseleit solution.

    • Attach one end of the strip to a fixed hook at the bottom of the chamber and the other end to an isometric force transducer using suture thread.

    • Continuously bubble the solution with carbogen gas.

  • Equilibration:

    • Apply a resting tension of 1-2 grams (or as optimized for the specific tissue).

    • Allow the tissue to equilibrate for 60-90 minutes, with solution changes every 15-20 minutes, until spontaneous contractions become regular and stable.

  • Drug Administration:

    • Record baseline contractile activity for at least 20 minutes.

    • Prepare serial dilutions of this compound.

    • Add this compound to the organ bath in a cumulative, dose-dependent manner (e.g., concentrations ranging from 10⁻⁸ to 10⁻⁶ g/mL).[8]

    • Allow the tissue to respond to each concentration for a set period (e.g., 10-15 minutes) before adding the next dose.

  • Data Acquisition and Analysis:

    • Continuously record the isometric tension generated by the myometrial strips.

    • Measure the amplitude and frequency of contractions.

    • Calculate the area under the curve (AUC) to quantify total contractile activity.

    • Construct a dose-response curve to determine the EC₅₀ (half-maximal effective concentration) of this compound.

Developing a standardized and well-validated animal model of PPH is challenging.[9][10] This protocol describes a potential approach in rats to induce a condition mimicking uterine atony and subsequent hemorrhage, based on common methodologies in the field.

Objective: To evaluate the efficacy of this compound in reducing blood loss in an anesthetized postpartum rat model.

Materials:

  • Term-pregnant Wistar or Sprague-Dawley rats (Day 22)

  • Anesthetics (e.g., isoflurane, ketamine/xylazine)

  • Surgical platform with temperature control

  • Surgical instruments

  • Catheters for drug administration (e.g., jugular vein) and blood pressure monitoring (e.g., carotid artery)

  • This compound solution for injection

  • Pre-weighed absorbent pads to collect blood

  • Saline solution

Protocol:

  • Animal Preparation and Anesthesia:

    • Anesthetize a term-pregnant rat. Confirm the depth of anesthesia by lack of response to a paw pinch.

    • Place the animal on a heated surgical platform to maintain body temperature.

    • Surgically expose and cannulate the jugular vein for intravenous drug administration and the carotid artery for blood pressure monitoring.

  • Induction of Delivery and PPH:

    • Administer a low dose of oxytocin intravenously to induce delivery of the pups.

    • After the delivery of all pups and placentas, uterine atony can be induced. While there is no single standard chemical agent, some studies have explored methods to weaken uterine contractility.[11][12] A surgical approach can also be used, such as inducing a controlled injury to the uterine horn vasculature, though this models traumatic rather than atonic PPH. For a model of atony, one might consider the administration of a tocolytic agent prior to the uterotonic challenge, although this adds complexity. A more straightforward approach is to measure blood loss immediately post-delivery in a control group versus a treatment group.

  • Treatment Administration:

    • Divide animals into at least two groups: Control (saline) and Treatment (this compound).

    • Immediately after the last placenta is delivered (or after PPH induction), administer the treatment intravenously or intramuscularly. A clinically relevant dose for translation would be scaled from human doses (e..g., 0.2 mg/kg IV in a rabbit model).[13]

  • Measurement of Blood Loss:

    • Carefully place pre-weighed absorbent pads under the vaginal opening to collect all blood loss.

    • Collect blood for a defined period (e.g., 30-60 minutes) post-treatment.

    • Weigh the pads after collection. The change in weight corresponds to the volume of blood lost (assuming 1 g ≈ 1 mL).

  • Physiological Monitoring:

    • Continuously monitor mean arterial pressure (MAP) and heart rate throughout the experiment.

  • Data Analysis:

    • Compare the total blood loss between the control and this compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

    • Analyze the hemodynamic data (MAP, heart rate) to assess for side effects.

InVivo_Workflow A 1. Animal Preparation - Anesthetize term-pregnant rat - Place on heating pad - Cannulate jugular vein (IV) and carotid artery (BP) B 2. Induce Delivery - Administer low-dose oxytocin A->B C 3. PPH Phase & Group Assignment - After delivery of pups/placentas - Randomize into Control and Treatment groups B->C D 4. Treatment Administration - Control: IV Saline - Treatment: IV this compound C->D E 5. Data Collection (30-60 min) - Measure blood loss (weighed pads) - Monitor Mean Arterial Pressure (MAP) - Monitor Heart Rate (HR) D->E F 6. Data Analysis - Compare blood loss between groups - Analyze hemodynamic changes E->F

Caption: Experimental workflow for an in vivo rat model of PPH.

Comparative Efficacy Data

Clinical and preclinical studies have compared this compound with other uterotonics. This compound is highly effective but may be associated with more side effects compared to oxytocin.

Table 2: Comparison of Uterotonics in the Management of the Third Stage of Labor

Outcome MeasureOxytocinThis compoundMisoprostol
Mean Blood Loss (mL) 118.60 ± 70.72[14]189.50 ± 90.65[14]101.45 ± 56.24[14]
Mean Duration of 3rd Stage (min) 6.41 ± 1.59[14]7.19 ± 3.55[14]6.13 ± 1.56[14]
Risk of PPH (>500 mL) Less frequent than this compound[15]Higher frequency than oxytocin[15]N/A
Need for Additional Uterotonics 3%[14]7%[14]1%[14]
Common Side Effects MinimalNausea, vomiting, hypertension[14][16]Shivering, pyrexia[14]

Note: Data are compiled from different studies and represent illustrative comparisons. Direct comparison should be made with caution due to variations in study design, dosage, and patient populations.

Application Notes for Researchers

  • Dosage and Administration: In clinical settings, the typical dose of this compound is 0.2 mg administered intramuscularly or, in emergencies, slowly intravenously.[5][17][18] For animal models, doses should be scaled appropriately based on body weight and species. A dose of 0.2 mg/kg IV has been used in rabbits.[13]

  • Contraindications: Due to its vasoconstrictive properties, this compound is contraindicated in patients with hypertension and pre-eclampsia.[5] This is an important consideration when designing animal studies, especially those involving models of pre-eclampsia.

  • Comparison with Oxytocin: Oxytocin is the first-line agent for PPH prevention.[19] this compound is typically used when oxytocin is ineffective or unavailable.[6] Comparative studies in research models should include oxytocin as a reference compound. Some studies suggest this compound is more effective than oxytocin in reducing blood loss and the duration of the third stage of labor, but it comes with more significant side effects.[16][20][21]

  • Model Limitations: The lack of a standardized, high-fidelity animal model of atonic PPH is a significant limitation in preclinical research.[9][10] Rodent models differ from human anatomy and physiology, particularly in placental structure and the mechanisms of labor.[9][10] Researchers must carefully consider these differences when interpreting results and translating findings to the clinic.

  • In Vitro Assays: In vitro contractility assays are valuable for screening compounds and studying mechanisms of action but do not capture the systemic effects (e.g., cardiovascular side effects) of the drug.[22]

Conclusion

This compound remains a critical tool in the management of postpartum hemorrhage. The research models and protocols detailed in this document provide a framework for investigating its uterotonic properties and for the preclinical evaluation of new therapeutic agents. By utilizing a combination of in vitro and in vivo approaches, researchers can gain a comprehensive understanding of drug efficacy and safety, ultimately contributing to the development of improved treatments for PPH.

References

Detecting Methylergometrine in Biological Fluids: A Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of methylergometrine in various biological fluids. This compound is a potent uterotonic agent used to prevent and treat postpartum hemorrhage. Accurate and sensitive analytical methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic investigations.

Introduction to Analytical Techniques

Several analytical techniques can be employed for the determination of this compound in biological matrices such as plasma, serum, urine, and breast milk. The choice of method depends on the required sensitivity, selectivity, sample throughput, and available instrumentation. The most commonly utilized methods include High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Other techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Enzyme-Linked Immunosorbent Assay (ELISA) also present potential, though they are less commonly reported for this specific analyte.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of various analytical methods for the determination of this compound in biological fluids, providing a comparative overview of their performance.

Analytical MethodBiological MatrixSample PreparationLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity RangeRecovery (%)Reference
HPLC-Fluorescence Human Breast MilkSolid-Phase Extraction (SPE)~50 pg/mLNot ReportedNot Reported93.5 - 103.0[1][2]
LC-MS/MS Human PlasmaLiquid-Liquid Extraction (LLE)Not Reported0.025 ng/mL0.025 - 10 ng/mL85.4 - 112.5[3][4]
RP-HPLC-UV Pharmaceutical InjectionDilution1.471 µg/mL4.4588 µg/mL12 - 28 µg/mL> 98.0[2]
Radioimmunoassay (RIA) Urine & PlasmaDirect AssayNot Reported0.5 ng/mLNot ReportedNot Reported[5]

Application Note & Protocol 1: HPLC with Fluorescence Detection

Application: This method is highly suitable for the sensitive quantification of this compound in biological fluids, particularly in complex matrices like breast milk, where high sensitivity is required.[1] Fluorescence detection offers excellent sensitivity and selectivity for naturally fluorescent compounds like this compound.

Experimental Protocol

1. Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is adapted for the extraction of this compound from human breast milk.[1][2]

  • Materials:

  • Procedure:

    • Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC grade water.

    • Sample Loading: Mix 1 mL of the biological fluid (e.g., breast milk) with 1 mL of 0.1 M phosphate buffer (pH 7.0). Centrifuge at 3000 rpm for 10 minutes. Load the supernatant onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 5 mL of HPLC grade water to remove interfering substances.

    • Elution: Elute the this compound from the cartridge with 3 mL of methanol.

    • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen gas at 40°C.

    • Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase and inject a suitable aliquot into the HPLC system.

2. HPLC-Fluorescence Conditions

  • Instrumentation: HPLC system equipped with a fluorescence detector.

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[2]

  • Mobile Phase: A mixture of acetonitrile (B52724) and ammonium (B1175870) acetate (B1210297) buffer (e.g., in a ratio of 70:30 v/v), with the pH adjusted to 6.5 with glacial acetic acid.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Injection Volume: 20 µL.[2]

  • Fluorescence Detector Settings:

    • Excitation Wavelength: 325 nm

    • Emission Wavelength: 420 nm

  • Run Time: Approximately 8.5 minutes per sample.[1]

3. Method Validation

  • Linearity: Establish a calibration curve using standard solutions of this compound in the expected concentration range of the samples.

  • Precision and Accuracy: Evaluate intra- and inter-day precision and accuracy using quality control (QC) samples at low, medium, and high concentrations.

  • Recovery: Determine the extraction efficiency of the SPE procedure by comparing the peak areas of extracted samples with those of unextracted standards.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. An approximate detection limit of 50 pg/ml has been reported for this method in breast milk.[1]

Workflow Diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis s1 Biological Sample (e.g., Breast Milk) s2 Add Buffer & Centrifuge s1->s2 s3 Solid-Phase Extraction (SPE) s2->s3 s4 Elution s3->s4 s5 Evaporation s4->s5 s6 Reconstitution s5->s6 a1 HPLC Injection s6->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 Fluorescence Detection a2->a3 a4 Data Acquisition & Analysis a3->a4

HPLC-Fluorescence Workflow for this compound Analysis.

Application Note & Protocol 2: LC-MS/MS

Application: LC-MS/MS is the gold standard for the quantification of drugs in biological fluids due to its high sensitivity, selectivity, and specificity.[3] This method is particularly useful for pharmacokinetic studies where low concentrations of this compound and its metabolites need to be accurately measured in plasma.[3]

Experimental Protocol

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is suitable for the extraction of this compound from human plasma.[3]

  • Materials:

    • Human plasma samples

    • Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample)

    • Ammonium hydroxide (B78521) solution

    • Extraction solvent (e.g., a mixture of diethyl ether and dichloromethane)

    • Nitrogen gas supply

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • Sample Aliquoting: Pipette 500 µL of human plasma into a clean centrifuge tube.

    • Internal Standard Spiking: Add a known amount of the internal standard solution to each plasma sample, calibrator, and quality control sample.

    • Alkalinization: Add a small volume of ammonium hydroxide solution to make the sample alkaline (pH > 9).

    • Extraction: Add 3 mL of the extraction solvent. Vortex mix vigorously for 2 minutes.

    • Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

    • Transfer: Carefully transfer the upper organic layer to a clean tube.

    • Drying: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Column: A suitable C18 column (e.g., 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

    • A gradient elution program should be optimized to achieve good separation.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound: Precursor ion (Q1) m/z 340.2 -> Product ion (Q3) m/z 223.1

      • Internal Standard: To be determined based on the selected IS.

    • Optimize other parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.

3. Method Validation

This method was validated according to US FDA guidelines with a working range from 0.025 to 10 ng/mL and a lower limit of quantification (LLOQ) of 0.025 ng/mL.[3]

Workflow Diagram:

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis s1 Plasma Sample + Internal Standard s2 Alkalinization s1->s2 s3 Liquid-Liquid Extraction s2->s3 s4 Centrifugation s3->s4 s5 Evaporation of Organic Layer s4->s5 s6 Reconstitution s5->s6 a1 LC Injection s6->a1 a2 Chromatographic Separation a1->a2 a3 Mass Spectrometry (MRM) a2->a3 a4 Data Quantification a3->a4

LC-MS/MS Workflow for this compound Analysis.

Application Note & Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) - A General Approach

Application: GC-MS can be a powerful tool for the analysis of drugs of abuse and other small molecules in biological samples.[6] However, for non-volatile compounds like this compound, a derivatization step is necessary to increase its volatility and thermal stability for GC analysis.[7]

Conceptual Protocol

1. Sample Preparation and Derivatization

  • Extraction: An initial extraction step, similar to LLE or SPE described for HPLC and LC-MS/MS, would be required to isolate this compound from the biological matrix.

  • Derivatization (Silylation):

    • The dried extract would be treated with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

    • The reaction is typically carried out in an anhydrous solvent (e.g., pyridine (B92270) or acetonitrile) at an elevated temperature (e.g., 60-80°C) for a specific duration to ensure complete derivatization of the active hydrogen atoms in the this compound molecule.[8]

2. GC-MS Conditions

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless injection.

  • Temperature Program: An optimized temperature gradient would be used to separate the derivatized this compound from other components.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electron Ionization (EI).

    • Scan Mode: Full scan to identify the characteristic fragmentation pattern of the derivatized this compound, followed by selected ion monitoring (SIM) for quantitative analysis.

Logical Relationship Diagram:

GCMS_Logic cluster_challenge Challenge cluster_solution Solution cluster_analysis Analysis c1 This compound is Non-Volatile s1 Derivatization (e.g., Silylation) c1->s1 s2 Increased Volatility & Thermal Stability s1->s2 a1 GC-MS Analysis s2->a1

Logical Steps for GC-MS Analysis of this compound.

Application Note & Protocol 4: Enzyme-Linked Immunosorbent Assay (ELISA) - A Developmental Approach

Application: ELISA is a high-throughput and cost-effective immunoassay technique that can be used for screening a large number of samples. While no commercial ELISA kits for this compound are readily available, a competitive ELISA could be developed.

Conceptual Protocol for Assay Development

1. Reagent Production

  • Hapten-Carrier Conjugate Synthesis: this compound, being a small molecule (hapten), needs to be conjugated to a carrier protein (e.g., Bovine Serum Albumin - BSA or Keyhole Limpet Hemocyanin - KLH) to become immunogenic. This can be achieved through chemical cross-linking.

  • Antibody Production: The hapten-carrier conjugate is used to immunize animals (e.g., rabbits or mice) to produce polyclonal or monoclonal antibodies specific to this compound.

  • Enzyme-Labeled Hapten Synthesis: this compound is conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) to be used as the detection reagent.

2. Competitive ELISA Protocol

  • Coating: Microtiter plate wells are coated with the anti-methylergometrine antibody.

  • Blocking: The remaining protein-binding sites on the wells are blocked to prevent non-specific binding.

  • Competition: A mixture of the sample (or standard) and a fixed amount of the enzyme-labeled this compound is added to the wells. The free this compound in the sample competes with the enzyme-labeled this compound for binding to the antibody.

  • Washing: The wells are washed to remove unbound components.

  • Substrate Addition: A substrate for the enzyme is added, which is converted into a colored product.

  • Signal Measurement: The absorbance of the colored product is measured using a microplate reader. The signal intensity is inversely proportional to the concentration of this compound in the sample.

Signaling Pathway Diagram:

ELISA_Signaling cluster_components Assay Components cluster_reaction Competitive Binding cluster_detection Detection Ab Anti-Methylergometrine Antibody Binding Ab->Binding Met This compound (in sample) Met->Binding Competes with Met_E Enzyme-Labeled this compound Met_E->Binding Substrate Substrate Met_E->Substrate Enzymatic Conversion Signal Colorimetric Signal Substrate->Signal

Competitive ELISA Signaling Pathway.

References

Application Notes and Protocols for Clinical Trials Involving Methylergometrine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting clinical trials involving methylergometrine, a uterotonic agent primarily used for the prevention and treatment of postpartum hemorrhage (PPH). The following sections detail the mechanism of action, pharmacokinetic properties, and potential adverse effects of this compound, along with detailed protocols for key experimental procedures.

Introduction to this compound

This compound is a semi-synthetic ergot alkaloid that exerts a powerful contractile effect on uterine smooth muscle.[1][2] Its primary clinical application is in the third stage of labor to prevent and control uterine atony and hemorrhage.[1][2] It is available in oral and injectable formulations.

Mechanism of Action

This compound's uterotonic effect is mediated through its interaction with several receptor types, primarily serotonin (B10506) (5-HT) and dopamine (B1211576) receptors.[1][2]

  • 5-HT2A Receptor Agonism: In the myometrium, this compound acts as an agonist at 5-HT2A receptors. Activation of these Gq-protein coupled receptors leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ binds to calmodulin, which then activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to actin-myosin cross-bridge cycling and smooth muscle contraction.

  • Dopamine D1 Receptor Antagonism: this compound also acts as an antagonist at dopamine D1 receptors in the uterine smooth muscle.[1][2] While the precise downstream signaling of D1 receptor antagonism in the myometrium is less characterized, it is thought to contribute to the overall increase in uterine tone and contractility.

These actions result in a rapid, sustained, and powerful contraction of the uterus, which helps to compress the blood vessels supplying the placental bed and thereby reduce blood loss.[1][2]

Signaling Pathway of this compound

Methylergometrine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound Receptor_5HT2A 5-HT2A Receptor This compound->Receptor_5HT2A Agonist Receptor_D1 Dopamine D1 Receptor This compound->Receptor_D1 Antagonist Gq Gq Receptor_5HT2A->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ SR->Ca2 Releases Calmodulin Calmodulin Ca2->Calmodulin Binds to CaM_Complex Ca²⁺-Calmodulin Complex Calmodulin->CaM_Complex MLCK_inactive MLCK (inactive) CaM_Complex->MLCK_inactive Activates MLCK_active MLCK (active) MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Uterine Smooth Muscle Contraction Myosin_LC_P->Contraction Leads to

Caption: Signaling pathway of this compound in myometrial cells.

Data Presentation

Pharmacokinetic Parameters of this compound

The following table summarizes the key pharmacokinetic parameters of this compound administered via different routes.

ParameterOral AdministrationIntramuscular (IM) AdministrationIntravenous (IV) Administration
Bioavailability ~60%[3]~78%[3]100%
Time to Peak Plasma Concentration (Tmax) 0.5 - 3 hours[4]~0.5 hours[4]Immediate
Elimination Half-life (t½) ~2-3 hours[5]~2-3 hours~2-3 hours
Volume of Distribution (Vd) -56.1 ± 17.0 L[5]-
Metabolism Extensive first-pass hepatic metabolism[3]HepaticHepatic
Excretion Primarily in feces, with a small amount in urine[5]Primarily in feces, with a small amount in urinePrimarily in feces, with a small amount in urine
Adverse Events Associated with this compound

The table below lists common adverse events reported in clinical trials and post-marketing surveillance.

System Organ ClassAdverse EventIncidence/Frequency
Vascular Disorders HypertensionCommon
Vasoconstriction, VasospasmOccasional[5]
Nervous System Disorders HeadacheCommon
DizzinessOccasional[5]
Gastrointestinal Disorders NauseaCommon
VomitingCommon
Abdominal pain (due to uterine contractions)Occasional
Cardiac Disorders TachycardiaReported in a study with 67.50% of participants experiencing it.[6]
PalpitationsReported in a study with 52.50% of participants experiencing it.[6]
Myocardial ischemia and infarctionRare, particularly in patients with or at risk for coronary artery disease.[5]
Psychiatric Disorders HallucinationsRare[5]
Musculoskeletal and Connective Tissue Disorders Leg crampsOccasional[5]

Experimental Protocols

Clinical Trial Protocol: Efficacy and Safety of this compound for the Prevention of Postpartum Hemorrhage

Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.

Participants:

  • Inclusion Criteria:

    • Pregnant women aged 18-40 years.

    • Singleton pregnancy at term (≥37 weeks gestation).

    • Anticipated vaginal delivery.

    • Willing and able to provide written informed consent.

  • Exclusion Criteria:

    • History of hypertensive disorders of pregnancy (pre-eclampsia, eclampsia, chronic hypertension).

    • Known hypersensitivity to ergot alkaloids.

    • Cardiac disease.

    • Severe hepatic or renal impairment.

    • Multiple gestation.

    • Planned cesarean delivery.

Intervention:

  • Treatment Group: Intramuscular (IM) injection of 0.2 mg this compound immediately after the delivery of the anterior shoulder of the infant.

  • Control Group: IM injection of a matching placebo (e.g., normal saline) at the same time point.

Primary Outcome Measures:

  • Incidence of postpartum hemorrhage, defined as a cumulative blood loss of ≥500 mL within 24 hours of delivery.

  • Total blood loss volume at 2 and 24 hours postpartum.

Secondary Outcome Measures:

  • Need for additional uterotonic agents.

  • Duration of the third stage of labor.

  • Change in hemoglobin and hematocrit levels from baseline to 24-48 hours postpartum.

  • Incidence and severity of adverse events.

Study Procedures:

  • Screening and Consent: Potential participants will be screened for eligibility, and informed consent will be obtained.

  • Randomization: Eligible participants will be randomized in a 1:1 ratio to either the this compound or placebo group.

  • Blinding: The study drug and placebo will be identical in appearance, and both participants and study personnel will be blinded to the treatment allocation.

  • Drug Administration: The assigned intervention will be administered by a qualified healthcare professional.

  • Blood Loss Measurement: Postpartum blood loss will be quantified using the gravimetric method (see Protocol 5.3).

  • Clinical Monitoring: Vital signs (blood pressure, heart rate) will be monitored at regular intervals. Uterine tone will be assessed by palpation.

  • Adverse Event Monitoring: All adverse events will be recorded and assessed for severity and causality.

  • Blood Sampling: Blood samples for hemoglobin and hematocrit will be collected before delivery and at 24-48 hours postpartum.

  • Data Collection: All data will be recorded on standardized case report forms.

Statistical Analysis:

  • The primary efficacy endpoint will be analyzed using a chi-square test or Fisher's exact test.

  • Continuous secondary endpoints will be analyzed using t-tests or Mann-Whitney U tests.

  • Adverse event rates will be compared between the two groups.

Experimental Workflow: Clinical Trial

Clinical_Trial_Workflow Start Start Screening Patient Screening & Informed Consent Start->Screening Randomization Randomization Screening->Randomization Blood_Sampling Blood Sampling (Hb/Hct) Screening->Blood_Sampling Baseline Group_A Group A: This compound (0.2 mg IM) Randomization->Group_A 50% Group_B Group B: Placebo (IM) Randomization->Group_B 50% Intervention Drug Administration (after anterior shoulder delivery) Group_A->Intervention Group_B->Intervention Blood_Loss Quantification of Blood Loss (Gravimetric Method) Intervention->Blood_Loss Monitoring Clinical Monitoring: - Vital Signs - Uterine Tone Intervention->Monitoring AE_Reporting Adverse Event Reporting Intervention->AE_Reporting Intervention->Blood_Sampling Post-delivery Data_Analysis Data Collection & Analysis Blood_Loss->Data_Analysis Monitoring->Data_Analysis AE_Reporting->Data_Analysis Blood_Sampling->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for a randomized controlled trial of this compound.

Protocol for Quantification of Postpartum Blood Loss (Gravimetric Method)

This protocol describes the standardized procedure for quantifying postpartum blood loss using the gravimetric method.[4]

Materials:

  • Digital scale (accurate to ±1 gram)

  • Pre-weighed under-buttocks drapes

  • Pre-weighed absorbent pads and gauzes

  • Collection containers for blood clots and soiled materials

  • Data recording sheets

Procedure:

  • Preparation: Ensure all materials that will come into contact with blood are pre-weighed and their dry weights are recorded.

  • Collection:

    • Place a pre-weighed under-buttocks drape to collect blood during and after delivery.

    • Use pre-weighed absorbent pads and gauzes to absorb any additional blood loss.

    • Collect all soiled materials, including drapes, pads, and gauzes, in a designated container.

    • Collect any blood clots in a separate container.

  • Weighing:

    • At the end of the collection period (e.g., 2 hours postpartum), weigh all the blood-soaked materials and clots.

    • Record the total wet weight.

  • Calculation:

    • Subtract the total pre-weighed dry weight of all materials from the total wet weight.

    • The difference in weight (in grams) is considered equivalent to the volume of blood loss (in milliliters) (1 g ≈ 1 mL).

    • If amniotic fluid is mixed with the blood, its volume should be estimated and subtracted from the total volume.

Data Recording:

  • Record the dry weight of all materials used.

  • Record the wet weight of all soiled materials.

  • Calculate and record the total blood loss.

  • Note the time of measurement.

Protocol for Ex Vivo Assessment of Uterine Contractility

This protocol outlines the methodology for assessing the effect of this compound on uterine contractility using isolated uterine tissue strips.[3]

Materials:

  • Myometrial tissue biopsies obtained from consenting patients undergoing cesarean section.

  • Physiological salt solution (PSS), e.g., Krebs solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Organ bath system with force-displacement transducers.

  • Data acquisition system.

  • This compound stock solution.

Procedure:

  • Tissue Preparation:

    • Immediately place the myometrial biopsy in cold, oxygenated PSS.

    • Dissect the myometrium into longitudinal strips (e.g., 2 mm x 10 mm).

  • Mounting:

    • Mount the tissue strips vertically in the organ baths containing PSS at 37°C.

    • Attach one end of the strip to a fixed hook and the other to a force-displacement transducer.

  • Equilibration:

    • Allow the tissues to equilibrate for at least 60 minutes under a resting tension (e.g., 1-2 g).

    • Replace the PSS every 15-20 minutes.

  • Induction of Contractions (Optional):

    • Spontaneous contractions may develop during equilibration.

    • If spontaneous contractions are absent or weak, they can be induced with a uterotonic agent like oxytocin (B344502) (e.g., 10^-9 to 10^-8 M).

  • Drug Administration:

    • Once stable contractions are established, add this compound to the organ bath in a cumulative or non-cumulative manner, with increasing concentrations (e.g., 10^-9 to 10^-5 M).

    • Allow the tissue to respond to each concentration for a defined period (e.g., 15-20 minutes).

  • Data Acquisition:

    • Continuously record the isometric tension generated by the uterine strips throughout the experiment.

Data Analysis:

  • Measure the following parameters of uterine contractions:

    • Amplitude (Force): The peak tension generated during a contraction.

    • Frequency: The number of contractions per unit of time.

    • Duration: The length of time of a single contraction.

    • Area Under the Curve (AUC): An integrated measure of the total contractile activity.

  • Express the response to this compound as a percentage of the baseline contractile activity.

  • Construct concentration-response curves to determine the potency (EC50) and efficacy (Emax) of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Methylergometrine Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with methylergometrine in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

This compound is generally described as being slightly or sparingly soluble in water.[1][2] Its solubility is influenced by whether it is in its free base or salt form. The maleate (B1232345) salt of this compound is more commonly used in pharmaceutical preparations to improve stability.[3] Quantitative data indicates that this compound maleate is soluble in water up to 25 mM. Another source states the water solubility of the this compound free base is approximately 0.204 g/L.[4]

Q2: I'm observing precipitation when dissolving this compound maleate in a neutral aqueous buffer. What could be the cause?

Precipitation of this compound in neutral aqueous solutions can be due to its limited intrinsic solubility. While the maleate salt enhances water solubility compared to the free base, it can still precipitate, especially at higher concentrations. Additionally, the stability of this compound is pH-dependent, and prolonged exposure to certain pH values, particularly basic conditions, can lead to degradation, which may manifest as precipitation.[3][5][6]

Q3: How does pH affect the solubility and stability of this compound in aqueous solutions?

The pH of the aqueous solution is a critical factor governing both the solubility and stability of this compound. As a weak base, its solubility is significantly influenced by pH. Acidic conditions promote the formation of the more soluble protonated form of the molecule. Conversely, this compound undergoes degradation under basic conditions.[3][5][6] Therefore, maintaining an acidic to neutral pH is generally recommended for preparing aqueous solutions of this compound to ensure both solubility and stability.

Q4: Are there any recommended solvents other than water for dissolving this compound?

Yes, this compound is readily soluble in organic solvents such as ethanol (B145695) and acetone.[2][4] For research purposes, a mixture of ethanol (95%) and ammonia (B1221849) solution (28%) in a 9:1 ratio has been used to dissolve this compound maleate.[1] However, for applications requiring an aqueous medium, the use of co-solvents is a more appropriate strategy.

Q5: My this compound solution has turned yellow. Is it still usable?

This compound is known to be sensitive to light and can gradually turn yellow upon exposure.[1] This discoloration may indicate degradation of the compound. It is recommended to protect this compound solutions from light at all times.[6] If discoloration is observed, it is advisable to prepare a fresh solution to ensure the integrity of the experimental results.

Troubleshooting Guides

Issue 1: Poor Dissolution or Precipitation of this compound in Aqueous Buffer

This guide provides a systematic approach to troubleshoot and overcome common solubility challenges with this compound in aqueous solutions.

Troubleshooting Workflow

cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Solubility Enhancement Strategies cluster_3 Verification problem Poor dissolution or precipitation observed check_form Verify the form of This compound (free base vs. salt) problem->check_form check_conc Is the concentration too high? problem->check_conc check_ph Check the pH of the aqueous solution problem->check_ph use_cosolvent Strategy 2: Co-solvency check_conc->use_cosolvent If concentration is high use_complexation Strategy 3: Complexation check_conc->use_complexation For enhanced solubility adjust_ph Strategy 1: pH Adjustment check_ph->adjust_ph If pH is neutral or basic verify_solubility Visually inspect for clarity adjust_ph->verify_solubility use_cosolvent->verify_solubility use_complexation->verify_solubility verify_stability Assess stability (e.g., HPLC) verify_solubility->verify_stability success Successful Dissolution verify_stability->success

Caption: Troubleshooting workflow for this compound solubility issues.

Quantitative Data Summary

FormSolventSolubilityReference
This compound MaleateWaterSoluble to 25 mM
This compound (free base)Water0.204 g/L[4]
This compoundEthanolReadily soluble[2][4]
This compoundAcetoneReadily soluble[2][4]

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

This protocol describes how to increase the aqueous solubility of this compound by adjusting the pH of the solution.

Methodology

  • Preparation of Stock Solution:

    • Weigh the desired amount of this compound maleate.

    • Add a small volume of purified water (e.g., 80% of the final desired volume).

    • Gently agitate the suspension.

  • pH Adjustment:

    • While stirring, slowly add a dilute acidic solution (e.g., 0.1 M HCl or a suitable acidic buffer) dropwise to the suspension.

    • Monitor the pH of the solution continuously using a calibrated pH meter.

    • Continue adding the acidic solution until the this compound is fully dissolved. A target pH in the acidic range is generally effective.

  • Final Volume Adjustment:

    • Once the solid is completely dissolved, add purified water to reach the final desired volume.

    • Verify the final pH and adjust if necessary.

  • Filtration (Optional):

    • If any particulates remain, filter the solution through a 0.22 µm syringe filter.

Mechanism of pH Adjustment

cluster_0 This compound in Aqueous Solution cluster_1 pH Adjustment insoluble This compound (Base) (Poorly Soluble) soluble This compound-H⁺ (Salt) (More Soluble) insoluble->soluble Protonation soluble->insoluble Deprotonation add_acid Add Acid (H⁺) add_acid->insoluble add_base Add Base (OH⁻) add_base->soluble

Caption: Effect of pH on this compound solubility.

Protocol 2: Solubility Enhancement using Co-solvents

This protocol outlines the use of water-miscible organic solvents (co-solvents) to improve the solubility of this compound.

Methodology

  • Co-solvent Selection: Choose a biocompatible co-solvent in which this compound is readily soluble, such as ethanol or propylene (B89431) glycol.

  • Preparation of the Co-solvent Mixture:

    • Prepare a mixture of the chosen co-solvent and water at the desired ratio (e.g., 10-30% v/v co-solvent in water). The optimal ratio should be determined empirically.

  • Dissolution:

    • Weigh the desired amount of this compound maleate.

    • Add the co-solvent mixture to the this compound powder.

    • Agitate the mixture (e.g., by vortexing or sonicating) until the solid is completely dissolved.

Mechanism of Co-solvency

cluster_0 System Components cluster_1 Mechanism drug This compound (Hydrophobic) interaction Co-solvent reduces the polarity of the solvent mixture drug->interaction water Water (Polar Solvent) water->interaction cosolvent Co-solvent (e.g., Ethanol) cosolvent->interaction result Enhanced Solubility interaction->result

Caption: Mechanism of solubility enhancement by co-solvents.

Protocol 3: Solubility Enhancement by Complexation with Cyclodextrins

This protocol describes the use of cyclodextrins to form inclusion complexes with this compound, thereby increasing its aqueous solubility.

Methodology

  • Cyclodextrin (B1172386) Selection: Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which is known for its ability to enhance the solubility of hydrophobic drugs.

  • Preparation of the Cyclodextrin Solution:

    • Dissolve the desired amount of HP-β-CD in purified water to prepare a stock solution of a specific concentration (e.g., 10-20% w/v).

  • Complexation:

    • Add the this compound maleate powder to the cyclodextrin solution.

    • Stir the mixture at room temperature for a sufficient period (e.g., 24-48 hours) to allow for the formation of the inclusion complex.

    • The solution should become clear as the complex forms.

  • Isolation of the Complex (Optional):

    • The solid inclusion complex can be obtained by lyophilization (freeze-drying) of the solution.

Mechanism of Cyclodextrin Complexation

cluster_0 Components cluster_1 Inclusion Complex Formation drug This compound (Guest Molecule) complex Inclusion Complex (Enhanced Water Solubility) drug->complex cd Cyclodextrin (Host Molecule) Hydrophobic Cavity Hydrophilic Exterior cd->complex

Caption: Formation of a this compound-cyclodextrin inclusion complex.

References

stability of methylergometrine solutions under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of methylergometrine solutions under various storage conditions. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound solutions?

A1: To ensure maximum stability, this compound solutions, particularly injectable forms, should be stored under refrigeration at temperatures between 2°C and 8°C and protected from light.[1] Do not freeze the solution.[1] The expiration date on the product label is valid only under these recommended storage conditions.[1]

Q2: How does light exposure affect the stability of this compound solutions?

A2: Exposure to light, especially in conjunction with high temperatures, significantly accelerates the degradation of the active ingredient, leading to a loss of efficacy.[1][2][3] It is crucial to protect this compound solutions from light at all times.[1][2][3]

Q3: What is the impact of temperature on the stability of this compound solutions?

A3: this compound solutions are very unstable when stored unrefrigerated, with deterioration being more significant at higher temperatures, particularly in tropical climates.[2][3] Injectable this compound can lose up to 20% of its potency per month if stored unrefrigerated and exposed to light.[2][3] The drug also undergoes degradation under dry heat (50°C).[4][5]

Q4: Can I store this compound solutions at room temperature?

A4: While refrigerated storage is ideal, if unavailable, vials can be kept for up to one month at a temperature below 25°C, provided they are protected from light.[1] A study on a 0.05 mg/mL oral solution found it to be stable for at least 47 days when stored at room temperature without light, retaining at least 96% of its initial concentration.[4][5]

Q5: How does pH influence the stability of this compound solutions?

A5: this compound in aqueous solution is susceptible to degradation under basic pH conditions.[4][5] The pH of the solution should be monitored periodically for any changes.[4][5]

Q6: Are there any visual indicators of this compound degradation?

A6: Yes, a key visual indicator of degradation is a change in the solution's color. The solution should be colorless; any discoloration suggests a deterioration of the active ingredient, and the solution should not be used.[1][2][3] It is also advisable to visually inspect for any precipitation or crystallization.[4][5]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpectedly low assay results for this compound concentration. Improper storage conditions (exposure to light and/or high temperatures).Verify storage conditions. Ensure solutions are consistently stored between 2°C and 8°C and always protected from light. Implement light-resistant containers for all handling steps.
Visible discoloration or precipitation in the solution. Degradation of the active ingredient.Discard the solution immediately.[1][2][3] Do not use discolored solutions. Review storage and handling procedures to prevent future degradation.
Inconsistent results between experimental replicates. Non-homogenous solution or degradation during the experiment.Ensure the solution is well-mixed before taking aliquots. Minimize the exposure of the solution to ambient light and temperature during experimental procedures.
Shift in pH of the solution over time. Potential degradation leading to acidic or basic byproducts.Monitor the pH of the solution regularly. A significant change in pH can indicate degradation and may affect experimental outcomes. Consider using a buffered solution if appropriate for the application.

Quantitative Data Summary

The following tables summarize the stability of this compound solutions under different storage conditions based on available literature.

Table 1: Stability of Injectable this compound After 12 Months

Storage ConditionMean Active Ingredient Remaining (%)95% Confidence Limits
4-8°C, Dark9692-100
30°C, Dark8269-94
21-25°C, Light90-22

Source: Adapted from simulation studies on the stability of oxytocics under tropical conditions.[3]

Table 2: Stability of Oral this compound Solution (0.05 mg/mL) Over 47 Days

Storage ConditionInitial ConcentrationConcentration After 47 Days% Remaining
5°C, Protected from Light100%≥ 96%≥ 96%
Room Temperature, Protected from Light100%≥ 96%≥ 96%

Source: Based on a study evaluating the stability of a ready-to-use oral solution.[4][5]

Experimental Protocols

1. Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

This protocol describes a method for assessing the stability of this compound in solution.

  • Objective: To quantify the concentration of this compound and detect any degradation products.

  • Instrumentation: A standard HPLC system with a Diode Array Detector (DAD) is used.[4][5]

  • Chromatographic Conditions:

    • Column: Phenomenex Luna C18 (2), 250 x 4.6 mm, 5 µm.[6]

    • Mobile Phase: A mixture of ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724) (70:30 v/v), with the pH adjusted to 6.5 using glacial acetic acid.[6]

    • Flow Rate: 1.0 mL/min.[6]

    • Detection Wavelength: 310 nm.[6]

    • Retention Time: Approximately 6.1-6.5 minutes for this compound.[6]

  • Procedure:

    • Prepare a standard solution of this compound of known concentration.

    • Prepare sample solutions from the stability study at specified time points.

    • Inject the standard and sample solutions into the HPLC system.

    • Record the chromatograms and integrate the peak areas.

    • Calculate the concentration of this compound in the samples by comparing the peak areas with that of the standard.

    • The diode array detector can be used to confirm the purity of the this compound peak by comparing the UV spectra across the peak with a standard spectrum.

2. Forced Degradation Studies

To validate the stability-indicating nature of the HPLC method, forced degradation studies are performed.

  • Objective: To generate degradation products of this compound to ensure they can be resolved from the parent drug peak in the chromatogram.

  • Procedure:

    • Acid Degradation: Treat a this compound solution with 1% HCl at 80°C.[6]

    • Alkali Degradation: Treat a this compound solution with 1% NaOH at 80°C.[6]

    • Oxidative Degradation: Treat a this compound solution with 3% H₂O₂ at 80°C.[6]

    • Thermal Degradation: Expose a this compound solution to dry heat at 50°C.[4][5]

    • Photodegradation: Expose a this compound solution to sunlight.[6]

    • Analyze the stressed samples using the stability-indicating HPLC method to confirm the resolution of degradation product peaks from the intact drug peak.[4][5]

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Time-Point Analysis cluster_data Data Evaluation Prep Prepare this compound Solution Initial_Analysis Initial Analysis (T=0) - HPLC Assay - Visual Inspection - pH Measurement Prep->Initial_Analysis Condition1 Refrigerated (2-8°C) Protected from Light Initial_Analysis->Condition1 Condition2 Room Temperature Protected from Light Initial_Analysis->Condition2 Condition3 Accelerated (e.g., 40°C) Protected from Light Initial_Analysis->Condition3 Condition4 Light Exposure Initial_Analysis->Condition4 T1 Time Point 1 Condition1->T1 Condition2->T1 Condition3->T1 Condition4->T1 T2 Time Point 2 T1->T2 ... Analysis - HPLC Assay - Visual Inspection - pH Measurement T1->Analysis Tn Final Time Point T2->Tn ... T2->Analysis Tn->Analysis Evaluation Evaluate Degradation Profile - Calculate % Remaining - Identify Degradants Analysis->Evaluation Conclusion Determine Shelf-Life and Optimal Storage Conditions Evaluation->Conclusion

Caption: Workflow for a this compound stability study.

References

Technical Support Center: Optimizing Methylergometrine Dosage for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of methylergometrine for in vivo animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound's uterotonic effect?

This compound is a semi-synthetic ergot alkaloid that induces strong and sustained contractions of the uterine smooth muscle.[1] Its primary mechanism involves acting as a partial agonist or antagonist at several receptor sites.[1] The uterotonic effects are primarily mediated through agonism of serotonin (B10506) 5-HT2A receptors and antagonism of dopamine (B1211576) D1 receptors in the myometrium.[1] This dual action leads to an increase in the tone, rate, and amplitude of uterine contractions.[1][2]

Q2: What is a safe starting dose for this compound in rats and mice?

A common practice for determining a starting dose in animal studies is to use a fraction of the LD50 (the dose that is lethal to 50% of the population). The oral LD50 for this compound has been established in several species.

To calculate a safe starting dose, a conservative approach is to use 1/10th of the No Observed Adverse Effect Level (NOAEL). However, when a NOAEL is not available, the LD50 can be used as a starting point for dose-range-finding studies. A common starting point is 1/100th to 1/10th of the LD50.

Table 1: Lethal Dose 50 (LD50) of this compound

Animal SpeciesOral LD50 (mg/kg)
Mouse187[3]
Rat93[3]
Rabbit4.52[3]

Starting Dose Calculation Example for a Rat (250g):

  • LD50: 93 mg/kg

  • Conservative Starting Dose (1/100th of LD50): 0.93 mg/kg

  • Dose for a 250g rat: 0.93 mg/kg * 0.25 kg = 0.2325 mg

Q3: How can I convert a known effective dose from one animal species to another?

Dosage conversion between species is most accurately performed using Body Surface Area (BSA) normalization rather than simple weight-based conversion. The following formula can be used:

HED (mg/kg) = Animal Dose (mg/kg) x (Animal Km / Human Km)

Where HED is the Human Equivalent Dose and Km is a conversion factor. To convert between two animal species, the following formula can be used:

Animal Dose 2 (mg/kg) = Animal Dose 1 (mg/kg) x (Km of Animal 1 / Km of Animal 2)

Table 2: Km Values for Dose Conversion

SpeciesBody Weight (kg)Km
Mouse0.023[4][5]
Rat0.156[4][5]
Rabbit1.812[4]
Dog1020[4]
Human6037[4][5]

Troubleshooting Guide

Q4: I am not observing a significant uterotonic effect. What are the possible reasons?

  • Insufficient Dose: The dose may be too low. A dose-response study is recommended to determine the optimal effective dose for your specific animal model and experimental conditions. As a general principle, as the dose of this compound is increased, uterine contractions become more forceful and prolonged.[1]

  • Route of Administration: The bioavailability of this compound varies with the route of administration. Intravenous (IV) administration provides an immediate onset of action, while intramuscular (IM) takes 2-5 minutes, and oral administration can take 5-10 minutes with lower bioavailability due to first-pass metabolism.[2][6] Consider using an IV or IP route for a more rapid and predictable response.

  • Anesthesia: Some anesthetics can interfere with uterine contractility. If possible, use an anesthetic known to have minimal effects on myometrial activity.

  • Hormonal Status of the Animal: The responsiveness of the uterus to uterotonic agents can be influenced by the stage of the estrous cycle or pregnancy. Ensure that your experimental animals are in a consistent and appropriate hormonal state.

Q5: My animals are exhibiting signs of toxicity. What should I do?

  • Reduce the Dose: The most common adverse effect is hypertension, which can be associated with seizures and headaches.[3] Other signs of overdose can include nausea, vomiting, abdominal pain, numbness or tingling of the extremities, respiratory depression, and convulsions.[2] Immediately reduce the dose in subsequent experiments.

  • Monitor Vital Signs: Closely monitor blood pressure and heart rate.[2]

  • Supportive Care: In case of severe overdose, provide symptomatic and supportive care. This may include maintaining adequate ventilation and using standard anticonvulsant agents if seizures occur.[2]

Q6: The response to oral administration of this compound is inconsistent. Why?

Oral administration of this compound can lead to unpredictable effects on uterine motility.[7] This is likely due to variable gastrointestinal absorption and significant first-pass metabolism in the liver, which can result in inconsistent bioavailability.[1][7] For more consistent and reproducible results in a research setting, intravenous or intraperitoneal administration is recommended.

Experimental Protocols

Protocol 1: In Vivo Assessment of Uterotonic Activity in Rats

This protocol describes a method for measuring uterine contractions in anesthetized rats.

  • Animal Preparation:

    • Use adult female Sprague-Dawley rats (200-250g).

    • Anesthetize the rat using an appropriate anesthetic (e.g., ketamine/xylazine).

    • Make a midline abdominal incision to expose the uterine horns.

  • Measurement of Uterine Contractions:

    • Several methods can be used to record uterine activity:

      • Intrauterine Pressure Catheter: A fluid-filled catheter can be inserted into the uterine lumen to measure changes in pressure.

      • Electromyography (EMG): Electrodes can be attached to the uterine wall to record electrical activity of the myometrium.[8][9]

      • Video Laparoscopy: A laparoscope can be positioned in the abdomen to visually record and classify uterine contractions.[10]

  • Drug Administration:

    • Administer a baseline recording of uterine activity for a defined period (e.g., 30 minutes).

    • Administer this compound intravenously (e.g., via the tail vein) or intraperitoneally at the desired dose.

    • Record uterine activity continuously for a specified period post-administration (e.g., 60 minutes).

  • Data Analysis:

    • Analyze the recordings to determine the frequency, amplitude, and duration of uterine contractions before and after drug administration.

Visualizations

Signaling Pathway of this compound-Induced Uterine Contraction

cluster_membrane Cell Membrane cluster_cytoplasm Myometrial Cell Cytoplasm This compound This compound Receptor_5HT2A 5-HT2A Receptor This compound->Receptor_5HT2A Agonist Receptor_D1 Dopamine D1 Receptor This compound->Receptor_D1 Antagonist Adrenergic_Receptor α-Adrenergic Receptor This compound->Adrenergic_Receptor Agonist Gq Gq Protein Receptor_5HT2A->Gq Activates cAMP cAMP Receptor_D1->cAMP Inhibits production of Adrenergic_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates SR Sarcoplasmic Reticulum IP3->SR Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release SR->Ca2_release MLCK Myosin Light Chain Kinase (MLCK) Ca2_release->MLCK Activates PKC->MLCK Phosphorylates Contraction Uterine Contraction MLCK->Contraction Leads to Relaxation Relaxation cAMP->Relaxation Promotes cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Refinement A Select Animal Model (e.g., Rat, Mouse) B Determine Starting Dose (Based on LD50) A->B C Prepare Drug Solution B->C D Administer Starting Dose (e.g., IV, IP) C->D E Record Uterine Contractions D->E F Observe for Adverse Effects D->F G Analyze Contraction Data (Frequency, Amplitude) E->G J Adverse Effects Observed F->J H Evaluate Dose-Response G->H I No/Low Response H->I H->J M Optimal Dose Identified H->M I->H No K Increase Dose I->K Yes J->H No L Decrease Dose J->L Yes K->D L->D

References

addressing variability in experimental results with methylergometrine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address variability and common issues encountered during in vitro experiments with methylergometrine.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound in smooth muscle tissue?

This compound is a semi-synthetic ergot alkaloid that primarily induces smooth muscle contraction through its activity as an agonist at serotonin (B10506) (5-HT) and α-adrenergic receptors.[1][2] Its most pronounced effect, particularly on uterine smooth muscle, is mediated by the activation of 5-HT2A receptors.[1][3] This activation stimulates the Gq/11 protein, leading to the activation of phospholipase C (PLC), which in turn catalyzes the formation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to smooth muscle contraction.[4] this compound also exhibits activity at various other serotonin, dopamine, and adrenergic receptors, which can contribute to its overall pharmacological profile and potential for experimental variability.[1][2][5]

Q2: How should I prepare and store this compound solutions for my experiments?

Proper preparation and storage are critical for maintaining the potency and stability of this compound.

  • Storage of Stock Compound: this compound maleate (B1232345) powder should be stored desiccated at room temperature, protected from light. For injectable solutions, refrigeration between 2°C and 8°C is recommended, and freezing should be avoided.[6] Exposure to light and heat can cause significant degradation.[6][7] Any discoloration of the solution indicates deterioration, and it should not be used.[6][7]

  • Solution Preparation: this compound maleate is soluble in water up to 25 mg/mL. For in vitro experiments, stock solutions can be prepared in water or a suitable buffer. It's crucial to protect these solutions from light by using amber vials or wrapping containers in foil. Studies have shown that an oral solution of this compound (0.05 mg/mL) is stable for at least 47 days when stored at room temperature and protected from light.[8][9] The drug is known to degrade under basic conditions and dry heat (50°C).[8][9]

Q3: What are the key receptors this compound interacts with, and what is its binding affinity?

This compound has a broad receptor binding profile, which can be a source of variability depending on the tissue and receptor expression. The primary targets for its smooth muscle contractile effects are 5-HT2A and α-adrenergic receptors. Below is a summary of its binding affinities (Ki) for various human receptors.

Data Presentation

Table 1: Receptor Binding Affinities (Ki) of this compound

ReceptorKi (nM)Action
5-HT1A1.5 - 2.0Full Agonist
5-HT1D0.86 - 2.9Partial Agonist
5-HT1E89Full Agonist
5-HT1F31Full Agonist
5-HT2A0.35 - 1.1Full Agonist
5-HT2B0.46 - 2.2Agonist
5-HT2C4.6 - 43.7Full Agonist
5-HT711 - 52Full Agonist
α2A-adrenergic589Antagonist
α2B-adrenergic209Antagonist
Dopamine D1~537Antagonist
Dopamine D2~275Antagonist
Dopamine D3~57.5Antagonist

Data compiled from multiple sources.[1][5] Note that some data may be from non-human receptors and should be considered as a reference.

Troubleshooting Guides

Issue 1: No contractile response or a very weak response to this compound in my isolated tissue preparation.

This is a common issue in organ bath experiments and can be attributed to several factors.

Troubleshooting Steps:

Potential Cause Recommended Action
Degraded this compound Ensure your this compound stock solution has been stored correctly (protected from light and at the appropriate temperature).[7] Prepare a fresh solution if there is any doubt about its stability. Any discoloration indicates degradation.[6][7]
Tissue Viability At the beginning of the experiment, test the tissue's viability by inducing a contraction with a high potassium solution (e.g., 40-80 mM KCl). If the tissue does not respond to KCl, it is likely not viable.
Incorrect Buffer/PSS Verify the composition and pH of your physiological salt solution (PSS). Ensure it is being continuously aerated with the correct gas mixture (typically 95% O2 / 5% CO2 for bicarbonate buffers) to maintain pH and oxygenation.[10][11]
Receptor Desensitization If the tissue has been repeatedly exposed to this compound or other agonists, receptor desensitization may have occurred. Allow for a sufficient washout period between drug administrations.
Endothelium-Intact Tissue In some vascular tissues, the endothelium can produce relaxing factors (like nitric oxide) that may counteract the contractile response. The presence of a functional endothelium can be checked with an acetylcholine-induced relaxation of a pre-contracted tissue.

Issue 2: High variability in contractile responses between tissue samples.

Variability is inherent in biological experiments, but several factors can exacerbate it.

Troubleshooting Steps:

Potential Cause Recommended Action
Inconsistent Tissue Preparation Ensure that tissue strips are of a consistent size and orientation. Variations in dissection can lead to differences in smooth muscle content and responsiveness.
Inconsistent Tension Apply a consistent resting tension to all tissue preparations and allow for an adequate equilibration period (typically 30-60 minutes) for the tension to stabilize before starting the experiment.[10]
Temperature Fluctuations Maintain a constant temperature in the organ bath (usually 37°C), as temperature can significantly affect enzyme kinetics and muscle contractility.[12][10]
Biological Variation Acknowledge that there will be inherent biological variability between animals/donors. Increase your sample size (n) to improve statistical power and account for this.

Mandatory Visualization

Methylergometrine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound HT2A 5-HT2A Receptor This compound->HT2A Agonist Alpha1 α1-Adrenergic Receptor This compound->Alpha1 Agonist Gq Gq/11 HT2A->Gq Alpha1->Gq PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to IP3 Receptor Ca_cyto Increased Cytosolic Ca²⁺ SR->Ca_cyto Ca²⁺ Release Ca_SR MLCK Myosin Light Chain Kinase (MLCK) Ca_cyto->MLCK Activates Contraction Smooth Muscle Contraction MLCK->Contraction Phosphorylates Myosin Troubleshooting_Workflow Start Experiment Start: No/Weak Contraction Check_Drug Is this compound Solution Viable? Start->Check_Drug Check_Tissue Does Tissue Respond to High K⁺? Check_Drug->Check_Tissue Yes New_Drug Prepare Fresh This compound Check_Drug->New_Drug No/Unsure Check_Setup Is Organ Bath Setup Correct? Check_Tissue->Check_Setup Yes New_Tissue Prepare New Tissue Sample Check_Tissue->New_Tissue No Adjust_Setup Verify PSS, Temp, Aeration, Tension Check_Setup->Adjust_Setup No Success Problem Resolved Check_Setup->Success Yes New_Drug->Start New_Tissue->Start Consult Consult Literature/ Senior Researcher New_Tissue->Consult Adjust_Setup->Start

References

Technical Support Center: Optimizing Methylergometrine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the yield and purity of methylergometrine synthesis. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, focusing on the critical amide coupling reaction between lysergic acid and (+)-2-aminobutanol.

Low Reaction Yield

Q1: My this compound synthesis is resulting in a low overall yield. What are the potential causes and how can I improve it?

A1: Low yields in this compound synthesis can stem from several factors, primarily related to the amide coupling step. Here are the common culprits and recommended solutions:

  • Suboptimal Coupling Reagent: The choice of coupling reagent is critical for efficient amide bond formation. While various reagents can be used, their effectiveness can differ. Uronium/aminium-based reagents like HATU and HBTU are known for their high reactivity and efficiency, often leading to faster reactions and higher yields, particularly for challenging couplings. Carbodiimides such as DCC or EDC are also common but may require additives like HOBt to suppress side reactions and improve yield.

  • Inadequate Reaction Conditions: Temperature, reaction time, and solvent play a significant role.

    • Temperature: Amide coupling reactions are often conducted at low temperatures (e.g., 0 °C) to minimize side reactions. However, for sterically hindered substrates, gentle heating (e.g., to 40-50 °C) might be necessary to increase the reaction rate. It is advisable to start at a low temperature and gradually increase it if the reaction is slow.

    • Reaction Time: Incomplete reactions are a common cause of low yields. It is essential to monitor the reaction progress using techniques like TLC or LC-MS to ensure it has gone to completion.

    • Solvent: Anhydrous polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM) are generally the best choices. The presence of water can lead to the hydrolysis of activated intermediates, thus reducing the yield. Ensure solvents are thoroughly dried before use.

  • Moisture Contamination: Lysergic acid and many coupling reagents are sensitive to moisture. The presence of water in the reaction mixture can lead to the hydrolysis of the activated lysergic acid intermediate, preventing its reaction with 2-aminobutanol. All glassware should be flame-dried, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Purity of Starting Materials: The purity of lysergic acid is paramount. Impurities in the starting material can interfere with the reaction and lead to the formation of byproducts, complicating purification and reducing the yield of the desired product.

  • Incorrect Stoichiometry: While a 1:1 molar ratio of lysergic acid to 2-aminobutanol is theoretically required, using a slight excess of the amine (1.1-1.2 equivalents) can help drive the reaction to completion. Similarly, a slight excess of the coupling reagent and base is often employed.

ParameterRecommendation to Improve Yield
Coupling Reagent Consider using high-reactivity uronium/aminium reagents (e.g., HATU, HBTU) or carbodiimides (DCC, EDC) with additives (HOBt).
Temperature Start at 0 °C and monitor. Gradually increase temperature if the reaction is sluggish, but be cautious of side reactions.
Solvent Use anhydrous polar aprotic solvents like DMF or DCM.
Atmosphere Conduct the reaction under an inert atmosphere (Nitrogen or Argon).
Starting Materials Ensure lysergic acid and 2-aminobutanol are of high purity and anhydrous.
Stoichiometry Use a slight excess (1.1-1.2 eq) of 2-aminobutanol and the coupling reagent.

Q2: I am observing significant amounts of unreacted lysergic acid at the end of the reaction. What should I do?

A2: The presence of unreacted lysergic acid suggests incomplete activation or inefficient coupling. Consider the following troubleshooting steps:

  • Pre-activation: It is highly recommended to pre-activate the lysergic acid with the coupling reagent and a non-nucleophilic base (e.g., DIPEA) for a short period (e.g., 15-30 minutes) before adding the 2-aminobutanol. This ensures the formation of the highly reactive activated intermediate, ready to react with the amine.

  • Increase Reagent Equivalents: If pre-activation does not resolve the issue, consider increasing the equivalents of the coupling reagent and the amine slightly.

  • Extend Reaction Time: Monitor the reaction closely. If it appears to have stalled, extending the reaction time may be beneficial.

Impurity Formation

Q3: My final product is contaminated with impurities. What are the common side products in this compound synthesis and how can I minimize them?

A3: Impurity formation is a common challenge. The most prevalent impurities are diastereomers (epimers) and degradation products.

  • Epimerization/Racemization: Lysergic acid is susceptible to epimerization at the C-8 position, especially under basic conditions, leading to the formation of iso-methylergometrine. The use of coupling reagents known to suppress racemization, such as those combined with HOBt or HOAt, is crucial. Maintaining a low reaction temperature can also help minimize this side reaction.[1]

  • Degradation Products: this compound is sensitive to light, heat, and basic pH.[2] Exposure to these conditions during synthesis or work-up can lead to degradation. Known degradation products include lumiergonovine I and II, and lysergic acid itself from hydrolysis of the amide bond.[2] It is imperative to protect the reaction mixture and the final product from light and to avoid high temperatures and strongly basic conditions during purification.

  • Byproducts from Coupling Reagents: Some coupling reagents can generate byproducts that are difficult to remove. For instance, DCC forms dicyclohexylurea (DCU), which is poorly soluble in many organic solvents. If using DCC, it is often necessary to filter the reaction mixture to remove the precipitated DCU.

Impurity TypeProbable CauseMitigation Strategy
Iso-methylergometrine (Epimer) Epimerization of lysergic acid at C-8 under basic conditions.Use racemization-suppressing coupling reagents (e.g., with HOBt/HOAt additives). Maintain low reaction temperatures.
Lysergic Acid Incomplete reaction or hydrolysis of the product during work-up.Ensure complete reaction; use mild, preferably neutral or slightly acidic, work-up conditions.
Lumiergonovines Photodegradation of the ergoline (B1233604) ring system.Protect the reaction mixture and product from light at all stages.
Coupling Reagent Byproducts (e.g., DCU) Inherent to the chosen coupling reagent.Select a coupling reagent with water-soluble byproducts (e.g., EDC) or use appropriate purification techniques (e.g., filtration for DCU).

Frequently Asked Questions (FAQs)

Q4: What is the recommended experimental protocol for the synthesis of this compound?

A4: The following is a general protocol for the amide coupling of lysergic acid and (+)-2-aminobutanol. Note that specific quantities may need to be optimized based on the scale of the reaction and the specific coupling reagent used.

Materials:

  • d-Lysergic acid

  • (+)-2-aminobutanol

  • Coupling reagent (e.g., HATU, HBTU, or DCC/HOBt)

  • Non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

  • Anhydrous solvent (e.g., DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, dissolve d-lysergic acid (1.0 eq) in anhydrous DMF in a flame-dried flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add the non-nucleophilic base (e.g., DIPEA, 2.0-3.0 eq).

  • Add the coupling reagent (1.1-1.2 eq) to the reaction mixture. If using an additive like HOBt, it should be added at this stage.

  • Stir the mixture at 0 °C for 15-30 minutes to allow for pre-activation of the carboxylic acid.

  • Slowly add a solution of (+)-2-aminobutanol (1.1-1.2 eq) in anhydrous DMF to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC or LC-MS.

  • Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Q5: How can I effectively purify the final this compound product?

A5: Purification is typically achieved through column chromatography on silica gel. A solvent system of dichloromethane/methanol or chloroform/methanol is often effective. The polarity of the eluent may need to be adjusted to achieve optimal separation from any unreacted starting materials and byproducts. Following chromatography, this compound can be crystallized, often as its maleate (B1232345) salt, to achieve high purity. Recrystallization from a solvent mixture like methanol/ethanol can yield a product with high purity.[1]

Q6: What are the critical stability considerations for this compound?

A6: this compound is sensitive to several environmental factors:

  • Light: Exposure to light can cause photodegradation. It is crucial to store both the reaction intermediates and the final product in light-resistant containers.

  • Heat: The compound can degrade at elevated temperatures. Storage at controlled room temperature or under refrigeration is recommended.

  • pH: this compound is more stable in slightly acidic conditions and undergoes degradation under basic conditions.[2] During work-up and storage, exposure to strong bases should be avoided. The maleate salt form offers improved stability over the free base.

Visualizing the Synthesis and Troubleshooting Logic

To aid in understanding the experimental workflow and troubleshooting process, the following diagrams are provided.

experimental_workflow cluster_start Starting Materials cluster_reagents Reagents cluster_reaction Reaction cluster_workup Work-up & Purification lysergic_acid Lysergic Acid preactivation Pre-activation (0°C, 15-30 min) lysergic_acid->preactivation aminobutanol (+)-2-Aminobutanol coupling Amide Coupling (0°C to RT, 2-24h) aminobutanol->coupling coupling_reagent Coupling Reagent (e.g., HATU, DCC) coupling_reagent->preactivation base Base (DIPEA) base->preactivation solvent Anhydrous Solvent (DMF) solvent->preactivation preactivation->coupling quench Quench Reaction coupling->quench extraction Extraction quench->extraction chromatography Column Chromatography extraction->chromatography crystallization Crystallization (as Maleate Salt) chromatography->crystallization final_product This compound Maleate crystallization->final_product

Caption: Experimental workflow for this compound synthesis.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield cause1 Suboptimal Coupling Reagent/Conditions low_yield->cause1 cause2 Moisture Contamination low_yield->cause2 cause3 Impure Starting Materials low_yield->cause3 cause4 Incomplete Reaction low_yield->cause4 solution1a Use High-Activity Coupling Reagent cause1->solution1a Reactivity solution1b Optimize Temperature & Time cause1->solution1b Kinetics solution2 Use Anhydrous Solvents & Inert Atmosphere cause2->solution2 Hydrolysis solution3 Purify Lysergic Acid cause3->solution3 Side Reactions solution4 Monitor Reaction (TLC/LC-MS) & Pre-activate cause4->solution4 Completion

Caption: Troubleshooting logic for low yield in synthesis.

References

preventing interference in analytical assays for methylergometrine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for analytical assays of methylergometrine. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for this compound?

A1: High-Performance Liquid Chromatography (HPLC) is a prevalent technique for the determination of this compound in pharmaceutical preparations.[1][2] Methods often utilize diode array detection, and analyses are typically performed on a reverse-phase column, such as a C18 column.[3][4][5] Other methods include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity for analysis in complex biological matrices.[6]

Q2: What are the primary sources of interference in this compound assays?

A2: Interference can arise from several sources:

  • Related Substances: Structurally similar compounds, particularly other ergot alkaloids like ergometrine, can interfere with the analysis.[7][8]

  • Degradation Products: this compound is susceptible to degradation under conditions such as basic pH, heat, and light, leading to the formation of products that may have different retention times.[3][4] Known degradation products include lumiergonovine I and II, and lysergic acid.[4]

  • Matrix Effects: When analyzing biological samples (e.g., plasma, milk), endogenous components like proteins and lipids can co-elute with this compound and cause ion suppression or enhancement in LC-MS/MS analysis, leading to inaccurate quantification.[9][10][11][12]

  • Co-administered Drugs: Other medications taken by a patient can also interfere with the assay.[13]

Q3: How can I avoid interference from other ergot alkaloids, such as ergometrine?

A3: Chromatographic separation is key. Optimizing the HPLC method, including the mobile phase composition, pH, and column type, can resolve this compound from other ergot alkaloids.[2][7] For example, using a C18 column with a mobile phase consisting of an acetonitrile (B52724) and acetate (B1210297) buffer mixture has been shown to be effective.[2]

Q4: What are matrix effects in LC-MS/MS analysis and how can I minimize them?

A4: Matrix effects occur when components in the sample matrix (e.g., plasma, urine) co-elute with the analyte of interest and interfere with its ionization process in the mass spectrometer's ion source.[11][14] This can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte signal, compromising analytical accuracy.[11][12]

To minimize matrix effects:

  • Effective Sample Preparation: Techniques like protein precipitation, Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE) are crucial for removing interfering substances from biological samples before analysis.[6][15]

  • Chromatographic Separation: Optimizing the HPLC method to separate this compound from matrix components is vital.

  • Use of Internal Standards: A stable isotope-labeled internal standard is the most recognized technique to correct for matrix effects.[14]

Q5: My chromatographic peak shape is poor (e.g., fronting, tailing, or splitting). What are the potential causes?

A5: Poor peak shape can be caused by several factors:

  • Column Overload: Injecting too much sample can lead to peak fronting.

  • Column Degradation: Contaminants accumulating on the column frit or a void in the packing bed can cause peak tailing or splitting.

  • Inappropriate Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to distorted peaks. It is always best to dissolve the sample in the mobile phase itself.

  • Co-eluting Interferents: An interfering substance that is not fully resolved from the this compound peak can cause shouldering or an asymmetrical peak.

Troubleshooting Guides

Problem 1: Inaccurate Quantification due to Matrix Effects in LC-MS/MS

This guide provides a systematic approach to identifying and mitigating matrix effects, which are a primary source of error in the analysis of this compound in biological fluids.

Troubleshooting Workflow: Matrix Effects

A Inaccurate Quantification (Low Recovery or High Variability) B Hypothesis: Matrix Effect? A->B C Perform Post-Extraction Spike Experiment B->C D Compare Peak Area: Spiked Matrix vs. Spiked Solvent C->D E Significant Difference? D->E F Matrix Effect Confirmed E->F Yes G No Significant Matrix Effect (Investigate Other Causes) E->G No H Optimize Sample Preparation F->H I Implement Isotope-Labeled Internal Standard F->I J Re-validate Method H->J I->J

Caption: Workflow for diagnosing and mitigating matrix effects.

Table 1: Comparison of Sample Preparation Techniques for Biological Matrices
TechniquePrincipleAdvantagesDisadvantages
Protein Precipitation (PPT) Addition of an organic solvent or acid to precipitate proteins.Simple, fast, and inexpensive.Less selective; may not remove all interferences (e.g., phospholipids).[6]
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Removes inorganic salts and highly polar interferences.[16]Labor-intensive, uses large volumes of organic solvents, can be difficult to automate.[15][16]
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.High recovery, reduced matrix interference, can be automated.[6]Requires method development to select the appropriate sorbent and solvents.
Experimental Protocol: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol provides a general guideline for extracting this compound from plasma. Optimization may be required based on the specific SPE cartridge and equipment used.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of deionized water.

  • Sample Loading: Mix 500 µL of plasma with an appropriate internal standard. Load the mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the this compound and internal standard from the cartridge with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Problem 2: Co-elution with Structurally Related Compounds

Interference from compounds with similar chemical structures, such as ergometrine or degradation products, can lead to unresolved peaks and inaccurate results.

Troubleshooting Workflow: Unresolved Peaks

A Poor Peak Resolution (Co-eluting Peaks) B Check System Suitability (e.g., Resolution of Standards) A->B C System Fails? B->C D Modify Mobile Phase C->D Yes H System Passes (Issue is Sample-Specific) C->H No E Adjust pH D->E F Change Organic Solvent Ratio D->F G Consider Different Column (e.g., different chemistry, particle size) D->G J Re-run Analysis E->J F->J G->J I Investigate Sample Matrix or Degradation H->I

Caption: Logic diagram for troubleshooting unresolved chromatographic peaks.

Table 2: Common Interferents and Chromatographic Behavior
CompoundStructureTypical Elution Behavior Relative to this compoundMitigation Strategy
Ergometrine Structurally very similar, differs by one methyl group.[7][8]May co-elute or elute very closely.Optimize mobile phase pH and organic content; use a high-resolution column.
Degradation Products (e.g., Lumiergonovine) Formed under heat or basic conditions.[3][4]Typically have significantly different retention times.[4]Ensure proper sample handling and storage (protect from light and heat).[17][18] Use a stability-indicating method.[4]
Isolysergic Acid Derivatives Epimers formed by isomerization at the C-8 position.[7]Can be difficult to separate.Precise pH control of the mobile phase is critical.
Experimental Protocol: Optimizing HPLC Separation

This protocol outlines steps to improve the resolution between this compound and a closely eluting interferent.

  • Initial Conditions:

    • Column: C18 (e.g., 250 x 4.6 mm, 5 µm)

    • Mobile Phase: 30:70 Acetonitrile:Ammonium Acetate Buffer (pH 6.5)[5]

    • Flow Rate: 1.0 mL/min[5]

    • Detection: UV at 310 nm[5]

  • Adjust Mobile Phase Strength:

    • To increase the retention time and potentially improve separation, decrease the percentage of acetonitrile in 2-3% increments (e.g., to 28%, then 25%).

    • To decrease retention time, increase the percentage of acetonitrile.

  • Modify Mobile Phase pH:

    • Ergot alkaloids are sensitive to pH. Adjust the buffer pH by ±0.2 units and observe the effect on retention time and selectivity.

  • Change Flow Rate:

    • Lowering the flow rate (e.g., to 0.8 mL/min) can increase column efficiency and improve resolution, at the cost of longer run times.

  • Evaluate Column Temperature:

    • Controlling the column temperature with a column oven can improve the reproducibility of retention times.[19] Test temperatures between 25°C and 40°C.

  • Record and Analyze: For each modification, inject a standard mixture containing both this compound and the known interferent. Calculate the resolution between the two peaks. A resolution value >1.5 is generally considered baseline separation.

References

Technical Support Center: Managing Potential Side Effects of Methylergometrine in Research Animals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing potential side effects of methylergometrine in research animals. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Troubleshooting Guides

Issue: Rapid Onset of Hypertension and Vasoconstriction

Q1: We observed a sudden and significant increase in blood pressure in our research animals shortly after administering this compound. What is the cause and how should we respond?

A1: this compound is a potent vasoconstrictor that acts on α-adrenergic and serotonin (B10506) receptors, which can lead to a rapid increase in blood pressure.[1][2][3] This is a known and common side effect.[4][5]

Immediate Actions:

  • Confirm the Observation: Re-measure the blood pressure to confirm the hypertensive event.

  • Reduce or Withhold Subsequent Doses: Depending on the severity of the hypertension, consider reducing the dosage or temporarily discontinuing administration.

  • Administer Vasodilators: If the hypertension is severe and sustained, the administration of a vasodilator may be necessary. The choice of vasodilator should be made in consultation with a veterinarian and be appropriate for the animal model and experimental design.

  • Monitor Vital Signs: Continuously monitor blood pressure, heart rate, and respiratory rate until they return to baseline.

Experimental Protocol: Monitoring Blood Pressure in Rodents

A standard method for monitoring blood pressure in rodents is the tail-cuff method. For continuous and more accurate measurements, especially in response to a drug, radiotelemetry is the gold standard.

Methodology: Tail-Cuff Plethysmography

  • Acclimatization: Acclimate the animal to the restraining device and tail cuff for several days before the experiment to minimize stress-induced blood pressure variations.

  • Procedure:

    • Place the conscious animal in a restraining device.

    • Place a cuff and a sensor on the tail.

    • The cuff is inflated and then slowly deflated. The sensor detects the return of blood flow.

    • Record systolic and diastolic blood pressure.

  • Considerations: Ensure the animal's tail is warm to ensure adequate blood flow for accurate readings.

Issue: Signs of Nausea and Vomiting

Q2: Our animals are exhibiting signs of nausea (e.g., ptyalism, altered feeding behavior) and, in some species, vomiting after this compound administration. How can we manage this?

A2: Nausea and vomiting are recognized side effects of this compound.[4][5] While rodents do not vomit, they may exhibit pica (eating non-nutritive substances) as a sign of nausea.

Management Strategies:

  • Dose Adjustment: Consider a dose reduction to see if the gastrointestinal side effects can be minimized.

  • Antiemetic Administration: Prophylactic or therapeutic administration of an antiemetic may be warranted. The choice of antiemetic will depend on the animal species and the specific mechanism of nausea.

    • For dogs and cats: Maropitant (a neurokinin-1 receptor antagonist) and ondansetron (B39145) (a 5-HT3 receptor antagonist) are effective antiemetics.[6][7] Metoclopramide can also be used, particularly in dogs.[6][8]

  • Supportive Care: Ensure the animal has free access to water to prevent dehydration. Monitor food intake and body weight.

Experimental Protocol: Administration of Antiemetics in Rodent Studies

Methodology: General Protocol for Antiemetic Administration

  • Drug Selection: Choose an appropriate antiemetic based on the presumed mechanism of nausea and the animal model. For serotonin-mediated effects, a 5-HT3 antagonist like ondansetron could be considered.

  • Route of Administration: The route of administration (e.g., subcutaneous, intraperitoneal, oral) should be chosen based on the pharmacokinetic properties of the antiemetic and the experimental design.

  • Dosing: The dose of the antiemetic should be based on established veterinary formularies or pilot studies to determine the effective dose for the specific animal model and strain.

  • Timing: Administer the antiemetic prior to this compound administration for prophylactic effect. The timing should be based on the onset of action of the antiemetic.

  • Monitoring: Observe the animals for a reduction in nausea-related behaviors (e.g., pica).

Frequently Asked Questions (FAQs)

Q3: What are the most common adverse effects of this compound observed in research animals?

A3: The most frequently reported adverse effects are hypertension, vasoconstriction, nausea, and vomiting.[4][5] Other potential side effects include headache, dizziness, and in rare cases, seizures at high doses.[5]

Q4: Is there a dose-response relationship for the side effects of this compound?

A4: Yes, the intensity of the side effects is generally dose-dependent.[9] Higher doses are associated with more pronounced and prolonged uterine contractions and a greater risk of adverse effects such as hypertension.[9]

Q5: What is the mechanism of action of this compound that leads to these side effects?

A5: this compound is a semi-synthetic ergot alkaloid that acts as a partial agonist or antagonist at several receptor types:

  • α-Adrenergic Receptors: Stimulation of these receptors in vascular smooth muscle leads to vasoconstriction and an increase in blood pressure.

  • Serotonin (5-HT) Receptors: Agonism at 5-HT2A receptors in uterine smooth muscle causes strong contractions.[1] Interaction with other 5-HT receptors may contribute to both therapeutic and adverse effects.

  • Dopamine D1 Receptors: Antagonism at these receptors also contributes to its uterotonic effects.[9]

Q6: Are there any known drug interactions with this compound that we should be aware of in our animal studies?

A6: Yes, this compound is metabolized by the cytochrome P450 enzyme CYP3A4.[4][9] Co-administration with potent CYP3A4 inhibitors (e.g., some azole antifungals, macrolide antibiotics) can increase the plasma concentration of this compound, potentially leading to enhanced toxicity.[9][10] Conversely, CYP3A4 inducers may decrease its efficacy.[4] Caution should also be exercised when co-administering with other vasoconstrictors or ergot alkaloids.[4]

Q7: What are the reported lethal doses (LD50) of this compound in common research animals?

A7: The oral LD50 values for this compound are:

  • Mouse: 187 mg/kg

  • Rat: 93 mg/kg

  • Rabbit: 4.5 mg/kg[11]

Data Presentation

Table 1: Lethal Dose 50 (LD50) of Oral this compound in Different Animal Species

Animal SpeciesOral LD50 (mg/kg)
Mouse187
Rat93
Rabbit4.5

Source:[11]

Mandatory Visualizations

Methylergometrine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cellular_response Intracellular Signaling & Response This compound This compound Adrenergic_Receptor α-Adrenergic Receptor This compound->Adrenergic_Receptor Agonist Serotonin_Receptor Serotonin 5-HT2A Receptor This compound->Serotonin_Receptor Agonist Dopamine_Receptor Dopamine D1 Receptor This compound->Dopamine_Receptor Antagonist Gq_PLC Gq/11 → PLC Activation Adrenergic_Receptor->Gq_PLC Serotonin_Receptor->Gq_PLC IP3_DAG ↑ IP3 & DAG Gq_PLC->IP3_DAG Calcium_Release ↑ Intracellular Ca²⁺ IP3_DAG->Calcium_Release Smooth_Muscle_Contraction Smooth Muscle Contraction Calcium_Release->Smooth_Muscle_Contraction Vasoconstriction Vasoconstriction Smooth_Muscle_Contraction->Vasoconstriction Uterine_Contraction Uterine Contraction Smooth_Muscle_Contraction->Uterine_Contraction

Caption: Signaling pathway of this compound leading to vasoconstriction and uterine contraction.

Experimental_Workflow_Side_Effect_Management Start Administer this compound to Research Animal Monitor Monitor for Side Effects (e.g., Hypertension, Nausea) Start->Monitor No_Side_Effects Continue Experiment per Protocol Monitor->No_Side_Effects No Side_Effects_Observed Side Effects Observed Monitor->Side_Effects_Observed Yes End End of Observation Period No_Side_Effects->End Assess_Severity Assess Severity of Side Effects Side_Effects_Observed->Assess_Severity Mild_Moderate Mild to Moderate Assess_Severity->Mild_Moderate Mild/Moderate Severe Severe Assess_Severity->Severe Severe Adjust_Dose Consider Dose Reduction Mild_Moderate->Adjust_Dose Supportive_Care Provide Supportive Care (e.g., Antiemetics) Mild_Moderate->Supportive_Care Withhold_Dose Withhold Subsequent Doses Severe->Withhold_Dose Veterinary_Consult Consult Veterinarian for Intervention (e.g., Vasodilators) Severe->Veterinary_Consult Continue_Monitoring Continue Close Monitoring Adjust_Dose->Continue_Monitoring Supportive_Care->Continue_Monitoring Withhold_Dose->Continue_Monitoring Veterinary_Consult->Continue_Monitoring Continue_Monitoring->End

Caption: Experimental workflow for managing potential side effects of this compound.

References

Technical Support Center: Protocol Refinement for Consistent Methylergometrine Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and refining experimental protocols to ensure consistent and reliable methylergometrine bioactivity data.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears discolored. Can I still use it for my experiments?

A1: No, you should not use a discolored solution. This compound is sensitive to light and heat, and discoloration indicates potential degradation of the active ingredient, which can lead to a loss of efficacy.[1] For optimal results, always use a fresh, colorless solution.

Q2: What are the recommended storage conditions for this compound solutions?

A2: this compound solutions should be stored refrigerated at 2°C to 8°C and protected from light.[1] Do not freeze the solution.[1] If refrigeration is unavailable, vials may be kept at a temperature below 25°C, protected from light, for a maximum of one month.[1] Studies have shown that an oral solution of this compound (0.05 mg/ml) can be stable for over a month when stored at room temperature without light.[2]

Q3: I am observing high variability in my bioassay results. What could be the cause?

A3: High variability can stem from several factors. One of the most critical is the stability of the this compound itself. Ensure proper storage and handling to prevent degradation.[1][2] Other potential causes include inconsistencies in cell culture conditions, reagent preparation, and pipetting techniques. For radioligand binding assays, high non-specific binding can also contribute to variability.

Q4: What are the primary signaling pathways activated by this compound?

A4: this compound is known to interact with a variety of G-protein coupled receptors (GPCRs), primarily serotonin (B10506) (5-HT), dopamine (B1211576), and adrenergic receptors.[3] Its uterotonic effects are largely mediated through the 5-HT2A receptor, which couples to the Gq signaling pathway, leading to an increase in intracellular calcium.[4][5][6][7] It also acts as an antagonist at the dopamine D1 receptor, which is typically coupled to the Gs signaling pathway.[3][8][9]

Troubleshooting Guides

Issue 1: Low or No Response in Functional Assays (e.g., Calcium Mobilization, cAMP)
Potential Cause Troubleshooting Step
Degraded this compound Prepare a fresh solution of this compound from a reputable source. Verify the concentration and purity of your stock solution.
Low Receptor Expression Use a cell line known to express the target receptor at sufficient levels. Consider transiently or stably overexpressing the receptor of interest.
Suboptimal Assay Conditions Optimize cell density, incubation times, and concentrations of assay reagents (e.g., fluorescent dyes, substrates).
Cell Viability Issues Check cell viability using a standard assay (e.g., MTT or Trypan Blue). Ensure proper cell culture and handling techniques.[10][11]
Incorrect G-protein Coupling Ensure your assay is designed to detect the specific signaling pathway of the target receptor (e.g., a calcium mobilization assay for Gq-coupled receptors, a cAMP assay for Gs or Gi-coupled receptors).
Issue 2: High Non-Specific Binding in Radioligand Binding Assays
Potential Cause Troubleshooting Step
Excess Radioligand Concentration Titrate the radioligand to determine the optimal concentration that provides a good signal-to-noise ratio.
Inadequate Washing Increase the number and/or volume of washes with ice-cold buffer to more effectively remove unbound radioligand.
Suboptimal Blocking Agent Test different blocking agents (e.g., bovine serum albumin) or increase the concentration of the current one in your assay buffer.
High Lipophilicity of Radioligand Consider using a different radioligand with lower non-specific binding characteristics if available.
Filter Binding Presoak filters in a solution like polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter material.

Quantitative Data Summary

The following table summarizes the binding affinities (Ki values) of this compound for various human receptors. Lower Ki values indicate higher binding affinity.

ReceptorReceptor ClassActionKi (nM)
5-HT1A Serotonin Receptor-0.23
5-HT2A Serotonin ReceptorAgonist0.40
5-HT2B Serotonin ReceptorPartial Agonist0.79
5-HT2C Serotonin ReceptorAgonist5.01
5-HT6 Serotonin Receptor-1.17
Dopamine D1A Dopamine ReceptorAntagonist537.03
Dopamine D2 Dopamine Receptor-275.42
Dopamine D3 Dopamine Receptor-57.54
Alpha-2A Adrenergic Adrenergic Receptor-588.84
Alpha-2B Adrenergic Adrenergic Receptor-208.93

Data sourced from Drug Central.

Experimental Protocols

Radioligand Binding Assay (Competitive)

Objective: To determine the binding affinity (Ki) of this compound for a specific receptor.

Materials:

  • Cell membranes expressing the receptor of interest

  • Radioligand specific for the target receptor

  • Unlabeled this compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Wash Buffer (ice-cold)

  • 96-well plates

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Methodology:

  • Membrane Preparation: Prepare cell membranes from cells expressing the target receptor.

  • Assay Setup: In a 96-well plate, add in the following order:

    • Assay Buffer

    • A fixed concentration of radioligand (typically at or below its Kd).

    • Serial dilutions of unlabeled this compound.

    • Cell membrane preparation.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

Objective: To measure the functional activity of this compound at Gq-coupled receptors (e.g., 5-HT2A).

Materials:

  • Cells expressing the Gq-coupled receptor of interest

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • This compound

  • Fluorescence plate reader with an injection system

Methodology:

  • Cell Plating: Seed cells in a black, clear-bottom 96-well plate and allow them to attach and grow to near confluency.

  • Dye Loading: Wash the cells with Assay Buffer and then incubate them with the calcium-sensitive dye solution for 30-60 minutes at 37°C.

  • Compound Preparation: Prepare serial dilutions of this compound in Assay Buffer.

  • Fluorescence Measurement: Use a fluorescence plate reader to measure the baseline fluorescence. Inject the this compound dilutions into the wells and immediately begin measuring the fluorescence intensity in real-time.

  • Data Analysis: Calculate the change in fluorescence for each well. Plot the fluorescence change against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

cAMP Assay

Objective: To measure the functional activity of this compound at Gs or Gi-coupled receptors (e.g., Dopamine D1).

Materials:

  • Cells expressing the Gs or Gi-coupled receptor of interest

  • cAMP assay kit (e.g., HTRF, ELISA, or bioluminescent-based)

  • This compound

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • Luminescence or fluorescence plate reader

Methodology:

  • Cell Seeding: Plate cells in a suitable multi-well plate and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with a PDE inhibitor to prevent the degradation of cAMP.

  • Compound Addition: Add serial dilutions of this compound to the wells. For Gi-coupled receptors, you will also need to stimulate the cells with an agonist like forskolin (B1673556) to induce a measurable decrease in cAMP.

  • Incubation: Incubate the plate for a specified time to allow for changes in intracellular cAMP levels.

  • Cell Lysis and Detection: Lyse the cells and follow the specific instructions of your chosen cAMP assay kit to measure the cAMP concentration.

  • Data Analysis: Plot the measured cAMP levels against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 or IC50 value.

Visualizations

G cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling This compound This compound Receptor 5-HT2A Receptor (GPCR) This compound->Receptor Binds Gq Gq Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Response (e.g., Muscle Contraction) Ca_release->Response PKC->Response

Caption: this compound Gq Signaling Pathway

G cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling This compound This compound Receptor Dopamine D1 Receptor (GPCR) This compound->Receptor Antagonizes Gs Gs Receptor->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Stimulates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates substrates

Caption: this compound Gs Signaling Pathway

G start Start prep_cells Prepare Cells (Culture & Plate) start->prep_cells add_compound Add this compound (Serial Dilutions) prep_cells->add_compound incubate Incubate add_compound->incubate measure Measure Bioactivity incubate->measure analyze Data Analysis (EC50/IC50 Determination) measure->analyze end End analyze->end

Caption: General Experimental Workflow

References

Validation & Comparative

A Comparative Analysis of Methylergometrine and Oxytocin for Uterine Contraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of methylergometrine and oxytocin (B344502) in inducing uterine contractions, with a focus on their application in the active management of the third stage of labor to prevent postpartum hemorrhage (PPH). The information presented is collated from various clinical trials and pharmacological studies to offer an objective overview supported by experimental data.

Executive Summary

Both this compound and oxytocin are potent uterotonic agents widely used in obstetrics. Clinical evidence suggests that while this compound may be more effective in reducing the duration of the third stage of labor and minimizing blood loss, it is associated with a higher incidence of side effects, including nausea, vomiting, and hypertension. Oxytocin, conversely, presents a more favorable safety profile, making it the first-line agent recommended by many clinical guidelines. The choice between these two drugs often involves a trade-off between efficacy and tolerability, influenced by the patient's clinical condition and risk factors.

Data Presentation: Clinical Efficacy and Safety Profiles

The following tables summarize quantitative data from comparative clinical trials.

Table 1: Efficacy in the Third Stage of Labor

Outcome MeasureThis compoundOxytocinp-valueSource(s)
Mean Duration of Third Stage of Labor (minutes)
Study A2.31 ± 1.063.45 ± 2.75< 0.001[1]
Study B5.15.9< 0.05[2]
Study C7.19 ± 3.546.41 ± 1.59Not Significant
Mean Blood Loss (ml)
Study A149.33 ± 145.47196.57 ± 192.300.003[1]
Study B148.9172.8< 0.05[2]
Study C189.50 ± 90.65118.60 ± 70.72< 0.05
Need for Additional Uterotonics
Study A2.0%7.3%0.029[1]
Study C7%3%-

Table 2: Maternal Side Effects

Side EffectThis compoundOxytocinp-value/SignificanceSource(s)
Nausea and Vomiting
Study ASignificantly HigherLowerp = 0.000[1]
Study C22% (Nausea), 10% (Vomiting)No significant side effects-
Rise in Blood Pressure
Study ASignificantly HigherLowerp = 0.000[1]
Study BIncrease ObservedSlight Decrease-[2]
Study CRaised Blood Pressure ObservedNo significant side effects-

Experimental Protocols

Below are detailed methodologies for key experiments cited in this guide, providing a framework for understanding the presented data.

Clinical Trial Methodology for Comparing Intravenous this compound and Intramuscular Oxytocin
  • Study Design: A randomized controlled trial was conducted with two parallel groups.

  • Participants: The study enrolled women with singleton, term pregnancies undergoing spontaneous vaginal delivery, with no known risk factors for PPH or contraindications to either drug.

  • Intervention:

    • Group 1 (this compound): Received 0.2 mg of this compound intravenously at the delivery of the anterior shoulder of the baby.

    • Group 2 (Oxytocin): Received 10 IU of oxytocin intramuscularly within one minute of the birth of the baby.

  • Outcome Measures:

    • Primary Outcomes:

      • Duration of the third stage of labor: Timed from the delivery of the baby to the expulsion of the placenta.

      • Amount of blood loss: Measured using a combination of direct collection in a calibrated drape and gravimetric assessment of soaked materials (1 gram = 1 ml of blood).

    • Secondary Outcomes:

      • Need for additional uterotonic agents: Recorded if the primary uterotonic failed to control bleeding adequately.

      • Incidence of postpartum hemorrhage: Defined as blood loss ≥ 500 ml.

      • Maternal side effects: Monitored and recorded, including nausea, vomiting, and changes in blood pressure.

      • Hematocrit levels: Measured before and 24 hours after delivery to assess the change in red blood cell volume.

  • Statistical Analysis: Data were analyzed using appropriate statistical tests, such as the Student's t-test for continuous variables (e.g., blood loss, duration of labor) and the chi-square test or Fisher's exact test for categorical variables (e.g., incidence of side effects, need for additional uterotonics). A p-value of less than 0.05 was considered statistically significant.

Signaling Pathways

The uterotonic effects of this compound and oxytocin are mediated through distinct signaling pathways in the myometrial smooth muscle cells.

Oxytocin Signaling Pathway

Oxytocin initiates uterine contractions by binding to the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR) of the Gq/11 type.[3][4] This binding triggers a cascade of intracellular events:

  • Activation of Phospholipase C (PLC): The activated Gq/11 protein stimulates PLC.

  • Hydrolysis of PIP2: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][4]

  • Calcium Release: IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.[3][4]

  • Calcium Influx: The Gq/11 protein also activates voltage-gated calcium channels in the cell membrane, allowing an influx of extracellular Ca2+.[3][4]

  • Activation of Myosin Light Chain Kinase (MLCK): The increased intracellular Ca2+ binds to calmodulin. The Ca2+-calmodulin complex then activates MLCK.[3]

  • Muscle Contraction: Activated MLCK phosphorylates the myosin light chain, leading to the interaction of actin and myosin filaments and subsequent muscle contraction.[3]

  • Prostaglandin Production: The oxytocin receptor and Protein Kinase C (PKC), which is activated by DAG, also stimulate the mitogen-activated protein kinase (MAPK) cascade. This leads to increased activity of cytosolic phospholipase A2 (cPLA2) and subsequent production of prostaglandins, which further enhance uterine contractions.[3]

Oxytocin_Signaling_Pathway Oxytocin Oxytocin OTR Oxytocin Receptor (OTR) (Gq/11-coupled) Oxytocin->OTR Gq11 Gq/11 OTR->Gq11 activates MAPK MAPK Cascade OTR->MAPK activates PLC Phospholipase C (PLC) Gq11->PLC activates Ca_channel Voltage-gated Ca²⁺ Channel Gq11->Ca_channel activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca_SR Ca²⁺ Release SR->Ca_SR Ca_Calmodulin Ca²⁺-Calmodulin Complex Ca_SR->Ca_Calmodulin Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Ca_influx->Ca_Calmodulin MLCK Myosin Light Chain Kinase (MLCK) Ca_Calmodulin->MLCK activates Myosin Myosin Light Chain MLCK->Myosin phosphorylates Contraction Uterine Contraction Myosin->Contraction PKC->MAPK activates cPLA2 cPLA2 MAPK->cPLA2 activates Prostaglandins Prostaglandin Production cPLA2->Prostaglandins Prostaglandins->Contraction enhances

Caption: Oxytocin signaling pathway in myometrial cells.

This compound Signaling Pathway

This compound is a semi-synthetic ergot alkaloid that acts directly on the smooth muscle of the uterus.[1][5] Its mechanism of action involves interaction with multiple receptor types, leading to a potent and sustained uterine contraction.

  • Receptor Binding: this compound acts as a partial agonist or antagonist at several G-protein coupled receptors, including:

    • α-adrenergic receptors: Stimulation of these receptors contributes to smooth muscle contraction.

    • Serotonin (5-HT) receptors: Interaction with 5-HT receptors is a key component of its uterotonic effect.

    • Dopamine D1 receptors: Antagonism at these receptors is also believed to play a role.[1]

  • Intracellular Signaling: The binding of this compound to these receptors activates various intracellular signaling cascades, which are not as fully elucidated as the oxytocin pathway but are understood to converge on increasing intracellular calcium levels.

  • Calcium Mobilization: Similar to oxytocin, the ultimate effect is an increase in cytosolic Ca2+, leading to the activation of MLCK and subsequent muscle contraction.

  • Sustained Contraction: A key characteristic of this compound is its ability to induce a tetanic contraction, a sustained and forceful contraction of the uterine muscle, which is highly effective in reducing blood loss.[5]

Methylergometrine_Signaling_Pathway This compound This compound Alpha_Adrenergic_R α-Adrenergic Receptors This compound->Alpha_Adrenergic_R Serotonin_R Serotonin (5-HT) Receptors This compound->Serotonin_R Dopamine_R Dopamine D1 Receptors This compound->Dopamine_R GPCR_Signaling G-Protein Coupled Receptor Signaling Alpha_Adrenergic_R->GPCR_Signaling activates/ antagonizes Serotonin_R->GPCR_Signaling activates/ antagonizes Dopamine_R->GPCR_Signaling activates/ antagonizes Intracellular_Ca Increased Intracellular Ca²⁺ GPCR_Signaling->Intracellular_Ca MLCK_Activation MLCK Activation Intracellular_Ca->MLCK_Activation Contraction Sustained Uterine Contraction (Tetanic) MLCK_Activation->Contraction

Caption: this compound's multi-receptor signaling pathway.

Experimental Workflow: A Comparative Clinical Trial

The following diagram illustrates a typical workflow for a clinical trial comparing the efficacy of this compound and oxytocin.

Experimental_Workflow Start Patient Recruitment (Term, Singleton Pregnancy, Vaginal Delivery) InclusionExclusion Inclusion/Exclusion Criteria Assessment Start->InclusionExclusion InclusionExclusion->Start Not Eligible Randomization Randomization InclusionExclusion->Randomization Eligible GroupM Group 1: This compound Administration Randomization->GroupM GroupO Group 2: Oxytocin Administration Randomization->GroupO ThirdStage Management of Third Stage of Labor GroupM->ThirdStage GroupO->ThirdStage DataCollection Data Collection: - Duration of 3rd Stage - Blood Loss - Side Effects - Need for Additional Uterotonics ThirdStage->DataCollection Analysis Statistical Analysis DataCollection->Analysis Results Results and Comparison of Efficacy and Safety Analysis->Results

References

A Comparative Guide to Analytical Methods for Methylergometrine Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of a newly validated Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method and a highly sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the detection and quantification of methylergometrine. The information presented is intended to assist researchers, scientists, and professionals in drug development in selecting the most appropriate analytical method for their specific needs, supported by experimental data from published studies.

Performance Comparison of Analytical Methods

The selection of an analytical method for this compound detection is critical and depends on the specific requirements of the study, such as the required sensitivity, the nature of the sample matrix, and the desired sample throughput. Below is a summary of the performance characteristics of a validated RP-HPLC method and a sensitive LC-MS/MS method.

Validation ParameterRP-HPLC Method[1]LC-MS/MS Method[2][3]
Linearity Range 12-28 µg/mL0.025-10 ng/mL
Correlation Coefficient (r²) 0.9979Not explicitly stated, but validated according to US FDA guidelines
Accuracy (% Recovery) 99.79%Not explicitly stated, but validated according to US FDA guidelines
Precision (% RSD) < 2%Not explicitly stated, but validated according to US FDA guidelines
Limit of Detection (LOD) 1.471 µg/mLNot explicitly stated
Limit of Quantitation (LOQ) 4.4588 µg/mL0.025 ng/mL (as LLOQ)
Sample Matrix Pharmaceutical Formulations (Injection)Human Plasma
Detection Method UV Detection at 310 nmPositive multi-reaction-monitoring mode (+MRM) mass spectrometry

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. The following sections outline the experimental protocols for the RP-HPLC and LC-MS/MS methods discussed.

1. RP-HPLC Method for this compound in Pharmaceutical Formulations [1]

  • Instrumentation: A Shimadzu HPLC system with a UV detector and pneumatic pump was used.

  • Column: Phenomenex Luna C18 (2) (250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724) in a 70:30 v/v ratio, with the pH adjusted to 6.5 using glacial acetic acid.

  • Flow Rate: 1 mL/min.

  • Detection: UV detection at a wavelength of 310 nm.

  • Sample Preparation: 2.5 mL of the formulation was taken in a 25 mL volumetric flask. 10 mL of diluent was added, and the mixture was sonicated to dissolve the drug. The final volume was made up to 25 mL with HPLC grade water.

  • Calibration Curve: Standard solutions with concentrations of 12, 16, 20, 24, and 28 µg/mL of this compound maleate (B1232345) were prepared by diluting a stock solution with the mobile phase.

2. LC-MS/MS Method for this compound in Human Plasma [2][3]

  • Instrumentation: A liquid chromatography system coupled with a tandem mass spectrometer.

  • Sample Preparation: this compound was extracted from 500 µL of plasma samples using a liquid-liquid extraction method under alkaline conditions.

  • Detection: The detection was performed using positive multi-reaction-monitoring mode (+MRM) mass spectrometry.

  • Validation: The method was validated following the US FDA guidelines.

  • Lower Limit of Quantification (LLOQ): The method achieved an LLOQ of 0.025 ng/mL.

Experimental Workflow for New Analytical Method Validation

The validation of a new analytical method is a systematic process to ensure its suitability for the intended purpose. The following diagram illustrates a typical workflow for the validation of a new analytical method for this compound detection.

Analytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Documentation & Reporting MD1 Define Analytical Requirements MD2 Select Appropriate Technology (e.g., HPLC, LC-MS/MS) MD1->MD2 MD3 Optimize Method Parameters (e.g., Mobile Phase, Column, Flow Rate) MD2->MD3 DR1 Prepare Validation Protocol MD3->DR1 Proceed to Validation MV1 Specificity & Selectivity MV2 Linearity & Range MV3 Accuracy MV4 Precision (Repeatability & Intermediate) MV5 Limit of Detection (LOD) MV6 Limit of Quantitation (LOQ) MV7 Robustness MV8 Stability DR2 Execute Validation Experiments DR1->DR2 DR3 Collect & Analyze Data DR2->DR3 DR4 Prepare Validation Report DR3->DR4 MV_Results Validated Analytical Method DR4->MV_Results Validated Analytical Method DR4->MV_Results

Caption: Workflow for the validation of a new analytical method.

References

Ergometrine vs. Methylergometrine: A Comparative Pharmacological Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of the pharmacological properties of ergometrine and its semi-synthetic derivative, methylergometrine. Both are ergot alkaloids primarily used in obstetrics for the prevention and treatment of postpartum hemorrhage due to their potent uterotonic effects. This document summarizes their mechanisms of action, receptor pharmacology, pharmacokinetics, and includes relevant experimental protocols to support further research and development.

Mechanism of Action and Receptor Pharmacology

Ergometrine and this compound exert their primary therapeutic effect by inducing strong contractions of the uterine smooth muscle. This action is mediated through their interaction with various G-protein coupled receptors, primarily serotonin (B10506) (5-HT), dopamine, and α-adrenergic receptors. Their complex pharmacology results in a spectrum of effects that depend on the specific receptor subtypes they interact with, their binding affinities, and their agonist or antagonist activity at these sites.

Both compounds are known to be partial agonists at 5-HT2A and α-adrenergic receptors, which is believed to be the primary mechanism for their uterotonic action.[1] this compound is reported to be approximately 1.5 times more potent than ergometrine in its effect on the uterus, while its other actions are less pronounced.[1]

Signaling Pathway for Uterotonic Effect

The binding of ergometrine and this compound to 5-HT2A and α1-adrenergic receptors on myometrial cells initiates a signaling cascade that leads to smooth muscle contraction. The following diagram illustrates this pathway.

Uterotonic Signaling Pathway cluster_membrane Myometrial Cell Membrane cluster_cytosol Cytosol R_5HT2A 5-HT2A Receptor Gq Gq Protein R_5HT2A->Gq R_Alpha1 α1-Adrenergic Receptor R_Alpha1->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 cleaves PIP2 into DAG DAG Ca_SR Ca²⁺ release from Sarcoplasmic Reticulum IP3->Ca_SR PKC Protein Kinase C (PKC) DAG->PKC Contraction Uterine Contraction PKC->Contraction Ca_Calmodulin Ca²⁺-Calmodulin Complex Ca_SR->Ca_Calmodulin Ca_entry Ca²⁺ Influx Ca_entry->Ca_Calmodulin MLCK Myosin Light Chain Kinase (MLCK) Ca_Calmodulin->MLCK Myosin_P Phosphorylated Myosin MLCK->Myosin_P Myosin_P->Contraction Ergometrine Ergometrine/ This compound Ergometrine->R_5HT2A Ergometrine->R_Alpha1

Caption: Signaling pathway of ergometrine and this compound leading to uterine contraction.

Receptor Binding Affinity

The following table summarizes the available quantitative data on the binding affinities of this compound and ergometrine for various receptors. Data for ergometrine is less comprehensive in the readily available literature.

Receptor SubtypeLigandBinding Affinity (Ki, nM)SpeciesReference
Serotonin Receptors
5-HT1AThis compound1.5 - 2.0Human[2]
5-HT1BThis compound251Rat[2]
5-HT1DThis compound0.86 - 2.9Human[2]
5-HT1EThis compound89Human[2]
5-HT1FThis compound31Human[2]
5-HT2AThis compound0.35 - 1.1Human[2]
5-HT2BThis compound0.46 - 2.2Human[2]
5-HT2CThis compound4.6 - 43.7Human[2]
5-HT7This compound11 - 52Guinea Pig[2]
Adrenergic Receptors
α1-AdrenoceptorErgometrineKD = 410Mouse[3][4]
Dopamine Receptors
D1This compoundAntagonist activity reportedHuman[4][5]
D2ErgometrineAgonist activity reportedHuman[6]

Pharmacokinetics

Ergometrine and this compound exhibit rapid absorption following oral and intramuscular administration.[1][4] this compound undergoes extensive first-pass metabolism in the liver.[4][7]

ParameterErgometrineThis compound
Bioavailability Oral: 34% - 117% (highly variable)[8][9]Oral: ~60%[4][8] IM: ~78%[4][8]
Time to Peak Plasma Concentration (Tmax) Oral: 0.0073 - 0.47 h (highly variable)[8][9]Oral: ~3 h (puerperium), ~0.5 h (healthy males)[1]
Elimination Half-life (t½) IV: ~2 hours[1][9]Oral/IV: ~0.5 - 2 hours[1]
Metabolism Hepatic[3][6]Extensive hepatic first-pass metabolism[4][7]
Excretion Primarily non-renal (hepatic metabolism, feces)[6]Primarily hepatic metabolism and excretion[4]

Clinical Efficacy and Adverse Effects

Both ergometrine and this compound are effective in reducing postpartum blood loss.[10][11] However, their use is associated with side effects, primarily related to their vasoconstrictive properties.

Clinical Outcome/Adverse EffectErgometrineThis compound
Efficacy in reducing PPH Effective[12]Effective, associated with a significant reduction in mean blood loss.[10]
Common Adverse Effects Nausea, vomiting, increased blood pressure.[1][11]Nausea, vomiting, increased blood pressure.[1][10]
Serious Adverse Effects Myocardial ischemia (rare)[13]Hypertension, seizures, headache (overexposure)[4]

Experimental Protocols

Receptor Binding Assay

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of test compounds for a specific receptor.

Receptor Binding Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis N1 Prepare cell membranes expressing the target receptor N4 Incubate membranes, radioligand, and test compound at various concentrations N1->N4 N2 Select a suitable radioligand (e.g., ³H-ligand) N2->N4 N3 Prepare serial dilutions of test compounds (Ergometrine/Methylergometrine) N3->N4 N5 Allow to reach equilibrium N4->N5 N6 Separate bound from free radioligand (e.g., rapid filtration) N5->N6 N7 Measure radioactivity of bound ligand (scintillation counting) N6->N7 N8 Plot % inhibition vs. log[test compound] N7->N8 N9 Calculate IC₅₀ value N8->N9 N10 Determine Ki using the Cheng-Prusoff equation N9->N10

Caption: Workflow for a competitive radioligand binding assay.

Detailed Steps:

  • Preparation:

    • Isolate cell membranes from a cell line or tissue known to express the receptor of interest (e.g., 5-HT2A, α1-adrenergic).

    • Choose a high-affinity radioligand that specifically binds to the target receptor.

    • Prepare a range of concentrations of the unlabeled test compounds (ergometrine and this compound).

  • Incubation:

    • In assay tubes, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound in a suitable buffer.

    • Incubate the mixture at a specific temperature for a duration sufficient to reach binding equilibrium.

  • Separation and Measurement:

    • Rapidly separate the receptor-bound radioligand from the free radioligand. A common method is vacuum filtration through glass fiber filters, which trap the membranes.

    • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Generate a competition curve by plotting the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve using non-linear regression analysis.

    • Calculate the equilibrium dissociation constant (Ki) of the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its equilibrium dissociation constant.

Isolated Uterine Tissue Contraction Assay

This ex vivo assay measures the contractile response of uterine tissue to uterotonic agents.

Uterine Contraction Assay cluster_prep Tissue Preparation cluster_equilibration Equilibration & Viability Check cluster_experiment Experiment cluster_analysis Data Analysis N1 Isolate uterine horn from a suitable animal model (e.g., rat, guinea pig) N2 Dissect longitudinal or circular muscle strips N1->N2 N3 Mount strips in an organ bath containing physiological salt solution (e.g., Krebs solution) N2->N3 N4 Equilibrate tissue under a set tension (e.g., 1g) and bubble with carbogen (B8564812) (95% O₂/5% CO₂) N3->N4 N5 Induce a reference contraction (e.g., with high K⁺ solution or a standard agonist) to check viability N4->N5 N6 Add cumulative concentrations of Ergometrine or this compound N5->N6 N7 Record the isometric contractions using a force transducer N6->N7 N8 Measure the amplitude and frequency of contractions N7->N8 N9 Construct a concentration-response curve N8->N9 N10 Determine EC₅₀ and Emax values N9->N10

Caption: Workflow for an isolated uterine tissue contraction assay.

Detailed Steps:

  • Tissue Preparation:

    • Humanely euthanize a suitable laboratory animal (e.g., a non-pregnant rat or guinea pig) and dissect the uterine horns.

    • Prepare longitudinal or circular muscle strips of a standardized size.

    • Suspend the tissue strips in an organ bath filled with a physiological salt solution (e.g., Krebs-Henseleit buffer) maintained at 37°C and continuously aerated with 95% O2 and 5% CO2.

  • Equilibration and Viability Check:

    • Allow the tissue to equilibrate for a set period (e.g., 60 minutes) under a specific resting tension.

    • Assess the viability of the tissue by inducing a contraction with a depolarizing solution (e.g., high potassium) or a supramaximal concentration of a standard agonist (e.g., oxytocin).

  • Experiment:

    • Once a stable baseline is achieved, add the test compounds (ergometrine or this compound) to the organ bath in a cumulative concentration-dependent manner.

    • Record the isometric tension generated by the uterine strips using a force-displacement transducer connected to a data acquisition system.

  • Data Analysis:

    • Measure the changes in the force and frequency of contractions in response to each concentration of the test drug.

    • Plot the contractile response against the logarithm of the drug concentration to generate a concentration-response curve.

    • Calculate the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum response) to determine the potency and efficacy of the compounds.

Conclusion

Both ergometrine and this compound are potent uterotonic agents with a complex receptor pharmacology. This compound appears to have a higher potency on the uterus compared to ergometrine. The choice between these two agents in a clinical setting may be guided by their pharmacokinetic profiles and the patient's individual risk factors for adverse effects, such as hypertension. The provided experimental protocols offer a foundation for further comparative studies to elucidate the subtle differences in their pharmacological profiles, which can aid in the development of safer and more effective uterotonic drugs.

References

Comparative Analysis of Methylergometrine Cross-Reactivity with Ergot Alkaloids in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of methylergometrine with other structurally related ergot alkaloids in immunoassays. Understanding the specificity of antibodies used in these assays is critical for accurate quantification of this compound in biological samples and pharmaceutical formulations. This document summarizes available quantitative data, details relevant experimental protocols, and illustrates key biological and experimental workflows.

Cross-Reactivity Data

The cross-reactivity of an immunoassay is a measure of how well the antibody binds to compounds other than the target analyte. In the context of this compound assays, it is crucial to determine the extent to which other ergot alkaloids, which may be present as metabolites, impurities, or co-administered drugs, interfere with the measurement.

Another study by Shelby and Kelley (1991) developed a competitive inhibition enzyme-linked immunosorbent assay (CI-ELISA) using a monoclonal antibody raised against ergonovine. While not a this compound-specific antibody, the data illustrates the typical cross-reactivity profiles observed in ergot alkaloid immunoassays. The cross-reactivity is calculated based on the concentration of the competing alkaloid required to cause 50% inhibition of the antibody-antigen reaction compared to the target analyte.

Table 1: Illustrative Cross-Reactivity of an Ergot Alkaloid Immunoassay

CompoundClassRelative Cross-Reactivity (%)
This compound Lysergic Acid Amide 100 (Reference)
ErgonovineLysergic Acid AmideHigh
ErgotamineErgopeptineModerate to Low
ErgocristineErgopeptineModerate to Low
ErgocornineErgopeptineModerate to Low
Lysergic AcidErgolineVariable

Note: This table is illustrative and based on typical findings in ergot alkaloid immunoassays. The exact percentages can vary significantly depending on the specific antibody, assay format, and experimental conditions.

Experimental Protocols

The determination of cross-reactivity is a critical component of immunoassay validation. The following is a detailed methodology for a competitive ELISA, a common format for such studies.

Competitive ELISA Protocol for Cross-Reactivity Assessment

1. Reagents and Materials:

  • Microtiter plates (96-well)

  • Coating antigen (e.g., this compound-protein conjugate)

  • Primary antibody (anti-methylergometrine)

  • Secondary antibody (enzyme-conjugated, e.g., HRP-conjugated anti-mouse IgG)

  • This compound standard

  • Competing ergot alkaloids (e.g., ergotamine, ergocristine, ergocornine, lysergic acid)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H₂SO₄)

  • Plate reader

2. Assay Procedure:

  • Coating: Wells of the microtiter plate are coated with the coating antigen diluted in coating buffer and incubated overnight at 4°C.

  • Washing: The plate is washed three times with wash buffer to remove unbound antigen.

  • Blocking: Non-specific binding sites are blocked by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.

  • Washing: The plate is washed again as described in step 2.

  • Competition: A fixed concentration of the primary antibody is pre-incubated with varying concentrations of either the this compound standard or the competing ergot alkaloids. This mixture is then added to the coated wells. The plate is incubated for 1-2 hours at room temperature, allowing the free antibody to bind to the coated antigen.

  • Washing: Unbound antibodies and alkaloids are removed by washing.

  • Secondary Antibody Incubation: The enzyme-conjugated secondary antibody, diluted in blocking buffer, is added to each well and incubated for 1 hour at room temperature.

  • Washing: The plate is washed to remove unbound secondary antibody.

  • Substrate Addition: The substrate solution is added to each well, and the plate is incubated in the dark until sufficient color development.

  • Stopping the Reaction: The enzymatic reaction is stopped by adding the stop solution.

  • Data Acquisition: The absorbance is measured at the appropriate wavelength using a plate reader.

3. Data Analysis and Cross-Reactivity Calculation:

  • Standard curves are generated by plotting the absorbance against the logarithm of the this compound concentration.

  • The concentration of this compound that causes 50% inhibition of the maximum signal (IC50) is determined.

  • Similarly, the IC50 value for each competing ergot alkaloid is determined.

  • The percent cross-reactivity is calculated using the following formula:

    % Cross-Reactivity = (IC50 of this compound / IC50 of Competing Alkaloid) x 100

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for determining the cross-reactivity of other ergot alkaloids in a competitive ELISA for this compound.

G cluster_prep Preparation cluster_competition Competition cluster_detection Detection cluster_analysis Data Analysis plate Coat Plate with This compound Conjugate wash1 Wash plate->wash1 block Block Non-specific Sites wash1->block wash2 Wash block->wash2 incubate_competition Incubate wash2->incubate_competition prepare_samples Prepare Standards & Competing Alkaloids add_antibody Add Primary Antibody prepare_samples->add_antibody add_antibody->incubate_competition wash3 Wash incubate_competition->wash3 add_secondary Add Secondary Antibody wash3->add_secondary wash4 Wash add_secondary->wash4 add_substrate Add Substrate wash4->add_substrate stop_reaction Stop Reaction add_substrate->stop_reaction read_plate Read Absorbance stop_reaction->read_plate plot_curves Plot Standard Curves read_plate->plot_curves calc_ic50 Calculate IC50 Values plot_curves->calc_ic50 calc_cross_reactivity Calculate % Cross-Reactivity calc_ic50->calc_cross_reactivity

Competitive ELISA workflow for cross-reactivity testing.
Signaling Pathways of Ergot Alkaloids

Ergot alkaloids, including this compound, exert their pharmacological effects by interacting with a variety of neurotransmitter receptors. Their complex mechanism of action involves agonistic and antagonistic activities at serotonergic, dopaminergic, and adrenergic receptors.

G cluster_alkaloids Ergot Alkaloids cluster_receptors Receptor Targets cluster_effects Physiological Effects This compound This compound serotonin Serotonin Receptors (5-HT1A, 5-HT1D, 5-HT2A) This compound->serotonin dopamine Dopamine Receptors (D1, D2) This compound->dopamine adrenergic Adrenergic Receptors (α1, α2) This compound->adrenergic other_alkaloids Other Ergot Alkaloids (Ergotamine, Ergocristine, etc.) other_alkaloids->serotonin other_alkaloids->dopamine other_alkaloids->adrenergic vasoconstriction Vasoconstriction serotonin->vasoconstriction uterine_contraction Uterine Contraction serotonin->uterine_contraction neurotransmission Modulation of Neurotransmission dopamine->neurotransmission adrenergic->vasoconstriction

Signaling pathways of ergot alkaloids.

A Comparative Analysis of Methylergometrine from Different Synthetic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methylergometrine derived from different primary synthetic strategies, focusing on the origin of its core precursor, lysergic acid. The performance and characteristics of the final product are intrinsically linked to the methods used to obtain this key starting material. We will compare the biosynthetic route to lysergic acid with the total chemical synthesis route, providing available experimental data and detailed methodologies.

Introduction to this compound Synthesis

This compound, a potent uterotonic agent, is a semi-synthetic derivative of D-lysergic acid.[1] Its synthesis is not typically characterized by multiple, distinct total synthesis pathways in industrial production. Instead, the primary variation and point of comparison lie in the production of the lysergic acid precursor. The two main routes for obtaining lysergic acid are:

  • Biosynthesis via Fermentation: Large-scale fermentation of selected strains of the fungus Claviceps, notably Claviceps purpurea and Claviceps paspali, which naturally produce ergot alkaloids.[2][3] Lysergic acid is then isolated from the fermentation broth, often after hydrolysis of other ergot alkaloids.[4]

  • Total Chemical Synthesis: A complete, multi-step chemical synthesis from simple, commercially available starting materials. The first total synthesis was a landmark achievement by Woodward in 1954.[5][6][7]

This guide will compare these two fundamental approaches to obtaining the lysergic acid precursor and the subsequent implications for the final this compound product.

Comparative Data of Lysergic Acid Production Routes

The efficiency, yield, and impurity profile of the lysergic acid precursor directly impact the quality and cost-effectiveness of the final semi-synthesized this compound.

ParameterBiosynthesis (Fermentation)Total Chemical Synthesis (e.g., Woodward)
Starting Materials Tryptophan, Dimethylallyl Pyrophosphate (within organism), specific fermentation mediaSimple organic molecules (e.g., 3-indolepropionic acid for Woodward's synthesis)
Complexity Complex biological process requiring strain selection, optimization of fermentation conditions, and downstream processing.Multi-step (often 15+ steps), stereochemically complex organic synthesis.[6][8]
Reported Yield High potential yields. Recent engineered strains of Claviceps paspali have achieved titers up to 3.7 g/L for lysergic acid and its isomer.[4] Engineered Saccharomyces cerevisiae has produced 509.8 mg/L.[9]Generally low overall yields. The classic Woodward synthesis had an overall yield of approximately 1%.[6] More modern approaches have improved this, for instance, to 12.7% over 12 steps.[5]
Stereoselectivity Highly stereospecific due to enzymatic control, yielding the desired D-lysergic acid isomer.A significant challenge. Often produces racemic mixtures requiring resolution, which can reduce overall yield.
Typical Impurities Other ergot alkaloids (e.g., ergometrine, ergotamine), paspalic acid, iso-lysergic acid, and other fermentation byproducts.Reagents, solvents, catalysts from the synthetic steps, and stereoisomers (e.g., L-lysergic acid, iso-lysergic acid).

Impact on Final this compound Product

The route of precursor synthesis influences the final purity and impurity profile of this compound.

FeatureThis compound from Biosynthetic Lysergic AcidThis compound from Chemically Synthesized Lysergic Acid
Potential Impurities Traces of related natural ergot alkaloids, which may be difficult to separate due to structural similarity. Key impurities include lysergic acid (unreacted precursor) and its isomer, isolysergic acid.[10][11]Residual solvents, catalysts, and non-natural stereoisomers. Pharmacopeial impurities like this compound EP Impurity A (Lysergic Acid), Impurity B (Isolysergic acid), and others must be controlled.[10]
Purity High purity can be achieved through rigorous purification (e.g., recrystallization, chromatography), with final products reaching >99.8% purity by HPLC.[12]High purity is achievable, but the removal of closely related synthetic byproducts and isomers can be challenging and costly.
Cost-Effectiveness Generally considered more cost-effective for large-scale industrial production due to higher yields of the precursor from optimized fermentation processes.[4]Typically higher cost due to the long, complex synthetic sequence, low overall yields, and expensive reagents and catalysts.

Experimental Protocols

Semi-Synthesis of this compound from Lysergic Acid (General Procedure)

The conversion of lysergic acid to this compound is an amidation reaction. While specific industrial protocols are proprietary, the general chemical transformation involves activating the carboxylic acid group of lysergic acid and then reacting it with (S)-2-aminobutanol.

Principle:

  • Activation of Carboxylic Acid: The carboxyl group of lysergic acid is converted into a more reactive species (e.g., an acid chloride, mixed anhydride, or activated ester). This is a common step in peptide coupling reactions.

  • Amide Bond Formation: The activated lysergic acid is reacted with (S)-2-aminobutanol. The amine nitrogen attacks the activated carbonyl carbon, forming a tetrahedral intermediate which then collapses to form the amide bond of this compound and a leaving group.

  • Purification: The crude this compound is purified, typically by conversion to its maleate (B1232345) salt followed by recrystallization from a suitable solvent system (e.g., methanol/ethanol), to achieve pharmaceutical-grade purity.[12] A patent describes a recrystallization process yielding 73-82% recovery for this final purification step.[12]

HPLC Method for Impurity Profiling of this compound Maleate

This method is adapted from a published stability-indicating study and is suitable for separating this compound from its degradation products and common impurities.[13]

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: Phenomenex Luna C18 (2), 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of ammonium (B1175870) acetate (B1210297) buffer and acetonitrile (B52724) in a 70:30 (v/v) ratio. The pH is adjusted to 6.5 with glacial acetic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 310 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

  • Procedure:

    • Prepare a standard stock solution of this compound maleate in the mobile phase.

    • Prepare the sample solution by dissolving the test article in the mobile phase to a known concentration.

    • Equilibrate the column with the mobile phase for at least 30 minutes.

    • Inject the standard and sample solutions.

    • Monitor the chromatogram for the principal peak of this compound and any impurity peaks. The retention time for this compound is reported to be approximately 6.12 minutes under these conditions.[13]

    • Quantify impurities by comparing their peak areas to the area of the principal peak or a qualified reference standard, using the area normalization method.

Visualizations

Synthetic and Biosynthetic Workflows

The following diagrams illustrate the high-level workflows for producing this compound via the two primary routes for obtaining its lysergic acid precursor.

cluster_bio Route 1: Biosynthesis cluster_chem Route 2: Total Synthesis cluster_final Final Semi-Synthesis Tryptophan L-Tryptophan + DMAPP Fermentation Claviceps sp. Fermentation Tryptophan->Fermentation ErgotAlkaloids Ergot Alkaloids (e.g., Ergometrine) Fermentation->ErgotAlkaloids Hydrolysis Alkaline Hydrolysis ErgotAlkaloids->Hydrolysis LysergicAcid_Bio Lysergic Acid Hydrolysis->LysergicAcid_Bio Amidation Amidation with (S)-2-aminobutanol LysergicAcid_Bio->Amidation SimplePrecursors Simple Organic Precursors MultiStep Multi-Step Chemical Synthesis (e.g., Woodward) SimplePrecursors->MultiStep LysergicAcid_Chem Racemic or Enantiopure Lysergic Acid MultiStep->LysergicAcid_Chem LysergicAcid_Chem->Amidation This compound Crude This compound Amidation->this compound Purification Purification & Salt Formation This compound->Purification FinalProduct This compound Maleate API Purification->FinalProduct

Caption: High-level workflow comparing precursor production routes for this compound.

Mechanism of Action: Uterine Contraction Signaling Pathway

This compound exerts its primary uterotonic effect by acting on multiple receptor systems in the uterine smooth muscle (myometrium). Its action is mainly attributed to partial agonism at serotonin (B10506) 5-HT2A receptors and antagonism at dopamine (B1211576) D1 receptors.[14][15]

cluster_receptor Cell Membrane cluster_cascade Intracellular Signaling Cascade cluster_effect Cellular Effect MEM This compound R_5HT2A 5-HT2A Receptor MEM->R_5HT2A Agonist R_D1 Dopamine D1 Receptor MEM->R_D1 Antagonist Gq Gq Protein R_5HT2A->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca Stimulates Release from Sarcoplasmic Reticulum PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction Ca->Contraction PKC->Contraction Phosphorylates Contractile Proteins

Caption: Signaling pathway of this compound-induced uterine smooth muscle contraction.

Conclusion

The choice between biosynthetic and total chemical synthesis routes for lysergic acid has profound implications for the production of this compound.

  • Biosynthesis is the dominant industrial method, offering high, stereospecific yields of the lysergic acid precursor in a cost-effective manner. The primary challenge lies in downstream processing to remove related natural alkaloids.

  • Total Chemical Synthesis , while a remarkable academic achievement, is generally less economically viable for bulk production due to its complexity, lower yields, and challenges in controlling stereochemistry. However, it offers a potential route free from contamination by other natural ergot alkaloids.

For drug development professionals, understanding the origin of the lysergic acid precursor is critical for predicting and controlling the impurity profile of the final this compound active pharmaceutical ingredient (API), ensuring compliance with stringent regulatory standards.

References

Navigating the Therapeutic Window of Methylergometrine: A Comparative Guide for Uterotonic Research in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of methylergometrine with alternative uterotonic agents, focusing on their therapeutic windows as validated in animal models. The information presented is supported by experimental data to aid in the selection of appropriate compounds for preclinical research.

This compound, a semi-synthetic ergot alkaloid, is a potent uterotonic agent used to prevent and treat postpartum hemorrhage. Its therapeutic efficacy is attributed to its ability to induce strong and sustained uterine contractions. However, like all ergot alkaloids, it possesses a narrow therapeutic window, with a risk of significant side effects at higher doses. This guide objectively compares the performance of this compound with other commonly used uterotonics—oxytocin (B344502), carbetocin (B549339), and misoprostol (B33685)—in animal models, providing a framework for evaluating their relative safety and efficacy.

Comparative Efficacy and Toxicity

The therapeutic window of a drug is the range between the minimum effective dose and the dose at which adverse effects occur. For uterotonics, efficacy is primarily measured by the potency and magnitude of uterine contractions, while toxicity encompasses a range of adverse effects, including cardiovascular and gastrointestinal issues. The following tables summarize the available quantitative data from animal studies to facilitate a direct comparison.

Uterotonic Agent Animal Model Efficacy (Uterine Contraction) Reported EC50 (ex vivo)
This compound Pregnant Human MyometriumEnhanced plateau potential and contraction[1]10⁻⁸ - 10⁻⁶ g/mL[1]
Oxytocin Rat (non-pregnant)Dose-dependent increase in contraction force and frequency[2]EC50 < 10⁻⁵ M[2]
Mouse (virgin)Dose-dependent increase in contraction strength[3]~1 nM (for 127% increase in AUC)[4]
Carbetocin Mouse (virgin)Dose-dependent increase in contraction strength[3]~1 nM (for 99% increase in AUC)[4]
Misoprostol Human (early pregnancy)Increased uterine tonus and development of regular contractions[5]0.2 - 0.4 mg (sublingual/vaginal)[5]
Uterotonic Agent Animal Model Toxicity (LD50) Primary Adverse Effects in Animal Models
This compound Rat93 mg/kg (oral)[6][7][8], 23 mg/kg (IV)[9]Hypertension, vasoconstriction, convulsions, respiratory depression[6][7][10]
Mouse187 mg/kg (oral)[6][7][8]-
Oxytocin Rat-Transient increase in blood pressure, decreased heart rate[1][11]
Porcine-Varied cardiovascular effects depending on pre-treatment oxytocin levels[12]
Carbetocin --Hypotension (in human studies, limited animal data)[13]
Misoprostol Dog-Gastrointestinal upset (diarrhea, vomiting, stomach pain)[14]
Rat/RabbitNot fetotoxic or teratogenic at high doses[15]Gastric hyperplasia (reversible)[15]

Signaling Pathways and Mechanisms of Action

The diverse effects of these uterotonic agents stem from their distinct signaling pathways. Understanding these pathways is crucial for interpreting experimental results and predicting potential drug interactions.

This compound Signaling

This compound exerts its effects through multiple receptor systems, primarily as an antagonist at dopamine (B1211576) D1 receptors and an agonist at serotonin (B10506) 5-HT2A/2B receptors.[10][16]

Methylergometrine_Signaling cluster_d1 Dopamine D1 Receptor Antagonism cluster_5ht2a Serotonin 5-HT2A Receptor Agonism Methylergometrine1 This compound D1R Dopamine D1 Receptor Methylergometrine1->D1R Antagonist G_alpha_s Gαs/olf D1R->G_alpha_s Blocks Dopamine Activation AC Adenylyl Cyclase G_alpha_s->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Contraction1 Modulation of Uterine Contraction PKA->Contraction1 Methylergometrine2 This compound HT2AR 5-HT2A Receptor Methylergometrine2->HT2AR Agonist G_alpha_q Gαq HT2AR->G_alpha_q PLC PLC G_alpha_q->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from SR) IP3->Ca_release PKC PKC DAG->PKC Contraction2 Uterine Contraction Ca_release->Contraction2 PKC->Contraction2

This compound's dual signaling pathways.
Oxytocin and Carbetocin Signaling

Oxytocin and its analogue, carbetocin, mediate their effects through the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR) that primarily signals through the Gαq pathway.

Oxytocin_Signaling cluster_otr Oxytocin Receptor Signaling Oxytocin Oxytocin / Carbetocin OTR Oxytocin Receptor (OTR) Oxytocin->OTR G_alpha_q11 Gαq/11 OTR->G_alpha_q11 PLCb PLCβ G_alpha_q11->PLCb PIP2 PIP2 PLCb->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR PKC PKC DAG->PKC Ca_release Ca²⁺ Release SR->Ca_release Contraction Uterine Contraction Ca_release->Contraction PKC->Contraction

Oxytocin and carbetocin signaling cascade.
Misoprostol Signaling

Misoprostol, a prostaglandin (B15479496) E1 analogue, interacts with EP receptors, which can couple to different G-proteins to either stimulate or inhibit adenylyl cyclase, or to activate the PLC pathway.

Misoprostol_Signaling cluster_ep_receptors Prostaglandin E1 (EP) Receptors Misoprostol Misoprostol (PGE1 Analogue) EP1 EP1 Misoprostol->EP1 EP2_4 EP2 / EP4 Misoprostol->EP2_4 EP3 EP3 Misoprostol->EP3 Gq Gαq EP1->Gq Gs Gαs EP2_4->Gs Gi Gαi EP3->Gi PLC PLC Gq->PLC AC_stim Adenylyl Cyclase (Stimulation) Gs->AC_stim AC_inhib Adenylyl Cyclase (Inhibition) Gi->AC_inhib IP3_DAG ↑ IP3, DAG PLC->IP3_DAG cAMP_inc ↑ cAMP AC_stim->cAMP_inc cAMP_dec ↓ cAMP AC_inhib->cAMP_dec Ca_inc ↑ Intracellular Ca²⁺ IP3_DAG->Ca_inc PKA_act PKA Activation cAMP_inc->PKA_act PKA_inact PKA Inhibition cAMP_dec->PKA_inact Contraction Uterine Contraction Ca_inc->Contraction

Diverse signaling of misoprostol via EP receptors.

Experimental Protocols

To ensure the reproducibility and comparability of findings, detailed experimental protocols are essential. Below are standardized methodologies for key experiments cited in this guide.

Ex Vivo Uterine Contraction Assay (Rat Model)

This protocol is adapted from studies evaluating the effects of uterotonics on isolated uterine tissue.[17][18]

  • Animal Preparation: Ovariectomized adult female rats are treated with stilboestrol (an estrogen) 24-48 hours prior to the experiment to sensitize the uterus.[5]

  • Tissue Isolation: The rat is euthanized, and the uterine horns are immediately excised and placed in cold, oxygenated physiological salt solution (e.g., De Jalon's or Krebs-Henseleit solution).

  • Tissue Mounting: A segment of the uterine horn (approximately 1.5-2 cm) is suspended in an organ bath containing the physiological salt solution, maintained at 37°C, and continuously aerated with 95% O₂ and 5% CO₂. One end of the tissue is attached to a fixed point, and the other to an isometric force transducer.

  • Equilibration: The tissue is allowed to equilibrate for at least 60 minutes under a resting tension of 1 gram, with the bath solution being replaced every 15-20 minutes.

  • Drug Administration: After a stable baseline of spontaneous contractions is established, cumulative concentrations of the test compound (this compound, oxytocin, etc.) are added to the organ bath. The tissue is exposed to each concentration for a sufficient time to allow the response to reach a plateau.

  • Data Acquisition and Analysis: The force of contraction is recorded continuously. The amplitude and frequency of contractions are measured. Dose-response curves are constructed by plotting the increase in contractile force against the log concentration of the drug to determine the EC50.

In Vivo Uterine Pressure Measurement (Mouse/Rat Model)

This protocol describes the direct measurement of intrauterine pressure in live, anesthetized animals.

  • Animal Preparation: A pregnant or non-pregnant female mouse or rat is anesthetized.

  • Surgical Implantation: A small incision is made in the abdomen to expose the uterus. A fluid-filled catheter connected to a pressure transducer or a solid-state telemetry pressure sensor is inserted into the uterine lumen. The incision is then closed.

  • Recovery and Acclimation: The animal is allowed to recover from surgery. For chronic studies using telemetry, the animal is allowed to resume normal activity.

  • Drug Administration: The test compound is administered via a suitable route (e.g., intravenous, intraperitoneal, or subcutaneous).

  • Data Acquisition and Analysis: Intrauterine pressure is recorded continuously. The frequency, amplitude, and duration of uterine contractions are analyzed before and after drug administration to assess the uterotonic effect.

Experimental Workflow Comparison

The selection of an appropriate experimental model and methodology is critical for validating the therapeutic window of a uterotonic agent. The following diagram illustrates a typical workflow for comparing this compound with an alternative.

Experimental_Workflow cluster_phase1 Phase 1: Ex Vivo Potency and Efficacy cluster_phase2 Phase 2: In Vivo Efficacy and Side Effects cluster_phase3 Phase 3: Acute Toxicity cluster_phase4 Phase 4: Therapeutic Window Assessment A1 Isolate Uterine Tissue (Rat/Mouse) A2 Mount in Organ Bath A1->A2 A3 Establish Dose-Response Curve (this compound vs. Alternative) A2->A3 A4 Determine EC50 and Emax A3->A4 D1 Compare Therapeutic Index (LD50 / ED50) A4->D1 B1 Implant Intrauterine Pressure Transducer (Rat/Mouse) B2 Administer Increasing Doses (this compound vs. Alternative) B1->B2 B3 Monitor Uterine Contractions and Cardiovascular Parameters B2->B3 B4 Identify Minimum Effective Dose and Dose-Limiting Side Effects B3->B4 B4->D1 C1 Administer Single High Doses (this compound vs. Alternative) C2 Observe for Adverse Effects and Mortality C1->C2 C3 Determine LD50 C2->C3 C3->D1 D2 Evaluate Overall Risk-Benefit Profile D1->D2

Comparative experimental workflow.

Conclusion

The validation of the therapeutic window of this compound in animal models requires a multifaceted approach that considers both its potent uterotonic effects and its potential for toxicity. While this compound is an effective agent, its narrow therapeutic index, primarily due to cardiovascular side effects, necessitates careful consideration. In contrast, agents like oxytocin and carbetocin may offer a wider safety margin concerning cardiovascular events, while misoprostol's side effect profile is predominantly gastrointestinal. The experimental protocols and comparative data presented in this guide provide a robust framework for researchers to design and interpret studies aimed at further characterizing the therapeutic potential of this compound and its alternatives in the development of safer and more effective uterotonic therapies.

References

A Head-to-Head Comparison of Methylergometrine with Novel Uterotonic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of the established uterotonic agent, methylergometrine, with novel agents, carbetocin (B549339) and misoprostol (B33685), for the prevention and treatment of postpartum hemorrhage (PPH). The following sections detail their mechanisms of action, comparative efficacy, safety profiles, and the experimental methodologies used in key clinical studies.

Pharmacology and Mechanism of Action

Uterotonic agents induce uterine contractions and are critical in preventing and managing postpartum hemorrhage, a leading cause of maternal mortality worldwide.[1] While this compound has been a longstanding therapeutic option, novel agents like carbetocin and misoprostol offer alternative mechanisms and clinical profiles.

This compound is a semi-synthetic ergot alkaloid that acts as a partial agonist and antagonist at various receptors.[2][3] Its primary uterotonic effect is mediated through agonism at serotonin (B10506) 5-HT2A receptors and alpha-adrenergic receptors in the myometrium.[4] This interaction leads to a sustained, tetanic contraction of the uterine smooth muscle.[2][3]

Carbetocin , a synthetic analogue of oxytocin (B344502), exerts its effect by binding to oxytocin receptors (OTR), which are G-protein coupled receptors (GPCRs).[5][6][7] This binding activates the Gαq subunit, stimulating phospholipase C (PLC) and leading to an increase in intracellular calcium, which in turn causes uterine muscle contraction.[5][6] A key feature of carbetocin is its prolonged action compared to oxytocin.[6]

Misoprostol is a synthetic prostaglandin (B15479496) E1 (PGE1) analogue.[8] It binds to and activates prostaglandin E2 (EP) receptors, specifically EP2, EP3, and EP4 subtypes, which are also GPCRs.[9][10] Activation of these receptors in the myometrium initiates a signaling cascade that results in increased intracellular calcium and subsequent uterine contractions.

Signaling Pathways

The distinct signaling pathways of these agents underpin their different clinical characteristics.

Methylergometrine_Pathway This compound This compound Receptor 5-HT2A / α-adrenergic Receptors (GPCR) This compound->Receptor Gq_Protein Gq Protein Receptor->Gq_Protein activates PLC Phospholipase C (PLC) Gq_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca_Release Ca²⁺ Release ER->Ca_Release Contraction Sustained Uterine Contraction Ca_Release->Contraction leads to PKC->Contraction contributes to

This compound Signaling Pathway

Carbetocin_Pathway Carbetocin Carbetocin OTR Oxytocin Receptor (OTR - GPCR) Carbetocin->OTR Gq_Protein Gq Protein OTR->Gq_Protein activates PLC Phospholipase C (PLC) Gq_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to Ca_Release Ca²⁺ Release ER->Ca_Release Contraction Rhythmic Uterine Contractions Ca_Release->Contraction leads to

Carbetocin Signaling Pathway

Misoprostol_Pathway Misoprostol Misoprostol EP_Receptors Prostaglandin EP2/EP3/EP4 Receptors (GPCR) Misoprostol->EP_Receptors Gs_Gi_Gq Gs/Gi/Gq Proteins EP_Receptors->Gs_Gi_Gq activate AC_PLC Adenylyl Cyclase (AC) / Phospholipase C (PLC) Gs_Gi_Gq->AC_PLC modulate cAMP_IP3 cAMP / IP3 AC_PLC->cAMP_IP3 produce Ca_Influx_Release Ca²⁺ Influx & Release cAMP_IP3->Ca_Influx_Release regulate Contraction Uterine Contraction Ca_Influx_Release->Contraction leads to

Misoprostol Signaling Pathway

Comparative Efficacy in Postpartum Hemorrhage Prevention

Clinical trials have demonstrated the efficacy of all three agents in preventing PPH, with some notable differences.

Efficacy OutcomeThis compoundCarbetocinMisoprostol
Incidence of PPH (Blood Loss ≥500 mL) 4.3% - 18.6%[11][12]2.7% (vs. 10% for syntometrine)[13]8.3%[11]
Mean Blood Loss (mL) 148.9 - 223.48 mL[12]Less than this compound[14]185 ± 56 mL[12]
Need for Additional Uterotonics 3.3% - 17.3%[11][13]3.3% (vs. 17.3% for syntometrine)[13]12.8%[11]

Safety and Adverse Effect Profile

The side effect profiles of these agents are a key differentiator in clinical practice.

Adverse EffectThis compoundCarbetocinMisoprostol
Nausea and Vomiting Higher incidence[15]Lower incidence than this compound[15]Can occur[16]
Hypertension A notable risk[15]Does not induce hypertension[15]Not a primary side effect
Fever and Shivering Less commonLess commonMore frequent[11][15]
Other -Metallic taste, flushing, headache, dizziness[13]Diarrhea, abdominal pain[16]

Experimental Protocols

The data presented in this guide are derived from rigorous clinical trials and in vitro studies. The following outlines the general methodologies employed.

Clinical Trial Design for PPH Prevention

Clinical_Trial_Workflow cluster_enrollment Patient Enrollment cluster_randomization Randomization cluster_intervention Intervention cluster_outcome Outcome Assessment cluster_analysis Data Analysis P1 Inclusion/Exclusion Criteria Met P2 Informed Consent P1->P2 R1 Random Allocation to Treatment Groups P2->R1 I1 Administration of Uterotonic Agent (e.g., this compound, Carbetocin, or Misoprostol) R1->I1 O1 Measurement of Postpartum Blood Loss I1->O1 O2 Assessment of Need for Additional Uterotonics I1->O2 O3 Monitoring and Recording of Adverse Events I1->O3 A1 Statistical Comparison of Efficacy and Safety O1->A1 O2->A1 O3->A1

General Workflow of a Comparative Clinical Trial
  • Study Design: Most comparative studies are double-blind, randomized controlled trials to minimize bias.[11]

  • Participants: Pregnant women at term, often with specific inclusion criteria (e.g., singleton pregnancy, planned vaginal delivery or cesarean section) and exclusion criteria (e.g., contraindications to the study drugs).[11]

  • Intervention: Standardized doses of the uterotonic agents are administered at a specific time point, typically after the delivery of the anterior shoulder or immediately following childbirth.[11][14]

  • Outcome Measures:

    • Postpartum Blood Loss: Quantified using methods such as calibrated drape collection systems or gravimetric techniques (weighing of blood-soaked materials).[17][18]

    • Incidence of PPH: Defined as blood loss exceeding a certain threshold (commonly ≥500 mL or ≥1000 mL).[17]

    • Need for Additional Uterotonics: The requirement for further uterotonic intervention to control bleeding is recorded.

    • Adverse Events: Systematically monitored and recorded throughout the study period.

In Vitro Functional Assays
  • Myometrial Strip Contraction: Myometrial tissue samples are obtained from biopsies during cesarean sections. These tissue strips are mounted in an organ bath containing a physiological salt solution. The contractile response (amplitude and frequency) to different concentrations of the uterotonic agents is measured to determine their potency and efficacy.

  • Cell-Based Contraction Assays: Human myometrial cell lines are cultured in a collagen lattice. The ability of uterotonic agents to induce contraction of the lattice is quantified, providing a high-throughput method for assessing drug activity.[2]

Receptor Binding Assays
  • Competitive Binding Assay: This technique is used to determine the binding affinity of a drug for its receptor. It involves incubating a radiolabeled ligand with the receptor in the presence of varying concentrations of the unlabeled test drug (e.g., this compound, carbetocin, misoprostol). The amount of radiolabeled ligand displaced by the test drug is measured to calculate the binding affinity (Ki).[5][6]

Conclusion

The choice of uterotonic agent for the prevention and management of postpartum hemorrhage involves a careful consideration of efficacy, safety, and patient-specific factors. This compound remains a potent uterotonic but is associated with a higher risk of cardiovascular side effects. Carbetocin offers the advantage of a prolonged duration of action and a more favorable side effect profile, particularly concerning blood pressure. Misoprostol provides a non-injectable option with good efficacy but is associated with a higher incidence of pyrexia and shivering.

The data and methodologies presented in this guide are intended to support researchers and drug development professionals in the continued effort to optimize the management of postpartum hemorrhage and improve maternal health outcomes. Further research, including large-scale, well-designed clinical trials, will continue to refine our understanding of the comparative effectiveness of these and other emerging uterotonic agents.

References

Methylergometrine: A Comparative Analysis of Efficacy in Postpartum Hemorrhage Management

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive statistical analysis of multiple studies reveals the comparative efficacy of methylergometrine in the management of postpartum hemorrhage (PPH). This guide provides researchers, scientists, and drug development professionals with a detailed comparison of this compound against other common uterotonic agents, supported by experimental data and detailed methodologies.

Comparative Efficacy of Uterotonic Agents

This compound has been a longstanding option for the prevention and treatment of postpartum hemorrhage due to its potent uterotonic activity. To provide a clear quantitative comparison, the following tables summarize the efficacy of this compound in relation to other commonly used uterotonic agents—oxytocin (B344502), misoprostol (B33685), and carboprost (B24374)—based on key clinical endpoints from various studies.

Table 1: this compound vs. Oxytocin for PPH Prophylaxis
Outcome MeasureThis compoundOxytocinStudy
Mean Blood Loss (mL) 166.4 ± 92.0207.4 ± 196.9Folarin et al.[1]
148.9172.8Srinivasan et al.[2]
149.33 ± 145.47196.57 ± 192.30Boopathi et al.[3]
Incidence of PPH (>500 mL) 1 participant3 participantsSrinivasan et al.[2]
2.7%6.7%Boopathi et al.[3]
Duration of 3rd Stage of Labor (minutes) 5.15.9Srinivasan et al.[2]
2.31 ± 1.063.45 ± 2.75Boopathi et al.[3]
Need for Additional Uterotonics 2%7.3%Boopathi et al.[3]
Table 2: this compound vs. Misoprostol for PPH Prophylaxis
Outcome MeasureThis compoundMisoprostolStudy
Mean Blood Loss (mL) 170 ± 42185 ± 56Vimala et al. (as cited in[4])
Incidence of PPH (>500 mL) 6%9%Patil et al.[5]
4.3%8.3%Amant et al.[6]
0%3.1%Singh et al.[7]
Need for Additional Uterotonics Not specifiedNot specifiedPatil et al.[5]
4.4%12.8%Amant et al.[6]
5.0%8.3%Singh et al.[7]
Shivering 2%36%Patil et al.[5]
8.5%42%Amant et al.[6]
0%21.6%Singh et al.[7]
Fever (>38°C) 3%34%Amant et al.[6]
0%6.6%Singh et al.[7]
Table 3: this compound vs. Carboprost for PPH Prophylaxis
Outcome MeasureThis compoundCarboprostStudy
Median Postpartum Blood Loss (mL) 300150Nambiar et al.[8]
Median Duration of 3rd Stage of Labor (minutes) 6.35.5Nambiar et al.[8]
Fall in Hemoglobin (g/dL) 0.60.3Nambiar et al.[8]
Fall in Hematocrit (%) 2.41.2Nambiar et al.[8]

Experimental Protocols

The data presented above are derived from studies with specific methodologies. Understanding these protocols is crucial for the interpretation of the results.

Folarin et al. (this compound vs. Oxytocin)[1]
  • Study Design: Randomized comparative study.

  • Participants: 492 women undergoing normal vaginal delivery, randomized into two groups of 246 each.

  • Intervention:

    • Group A: 0.2 mg this compound intramuscularly immediately after delivery.

    • Group B: 10 IU oxytocin intramuscularly immediately after delivery.

  • Primary Outcomes: Percentage fall in hemoglobin, need for additional uterotonics, need for blood transfusion, duration of the third stage of labor, and incidence of side effects (e.g., elevated blood pressure).

  • Blood Loss Measurement: Not explicitly detailed in the abstract.

Srinivasan et al. (this compound vs. Oxytocin)[2]
  • Study Design: Randomized controlled trial.

  • Participants: 400 women admitted for labor, randomized into two groups of 200 each.

  • Intervention:

    • Group 1: 10 IU oxytocin intramuscularly within one minute of delivery.

    • Group 2: 0.2 mg this compound intravenously within one minute of delivery.

  • Primary Outcomes: Mean blood loss, duration of the third stage of labor, pre- and post-delivery hemoglobin values, and side effects.

  • Blood Loss Measurement: Not explicitly detailed in the abstract.

Patil et al. (this compound vs. Misoprostol)[5]
  • Study Design: Randomized controlled trial.

  • Participants: 200 women with apparently normal pregnancies.

  • Intervention:

    • Study Group: 600 mcg of oral misoprostol after delivery of the baby.

    • Control Group: 0.2 mg of this compound intravenously after delivery of the placenta.

  • Primary Outcome: Incidence of postpartum hemorrhage.

  • Secondary Outcomes: Mean blood loss, need for additional uterotonics, need for blood transfusion, surgical intervention, duration of the third stage of labor, and side effects.

  • Blood Loss Measurement: Not explicitly detailed in the abstract.

Amant et al. (this compound vs. Misoprostol)[6]
  • Study Design: Double-blind, randomized clinical trial.

  • Participants: 200 women with apparently normal pregnancies.

  • Intervention:

    • This compound Group: 200 µg intravenous this compound and oral placebo.

    • Misoprostol Group: 600 µg oral misoprostol and intravenous placebo.

  • Primary Outcomes: Need for further oxytocic drugs, blood pressure, side effects, mean hemoglobin, and hematocrit three days postpartum.

  • Blood Loss Measurement: Not explicitly detailed in the abstract, but outcomes suggest measurement of PPH incidence.

Nambiar et al. (this compound vs. Carboprost)[8]
  • Study Design: Observational study.

  • Participants: 150 pregnant women.

  • Intervention:

    • Group 1: 250 mcg this compound following the delivery of the anterior shoulder.

    • Group 2: 125 mcg carboprost following the delivery of the anterior shoulder.

  • Primary Outcomes: Incidence of PPH, median duration of the third stage of labor, median postpartum blood loss, fall in hemoglobin and hematocrit, and side effect profile.

  • Blood Loss Measurement: Not explicitly detailed.

Signaling Pathway and Experimental Workflow

Mechanism of Action of this compound

This compound is an ergot alkaloid that exerts its primary effect by inducing strong and sustained contractions of the uterine smooth muscle.[9] This action is mediated through its interaction with various receptors, most notably the serotonin (B10506) (5-HT) and dopamine (B1211576) receptors. The key signaling pathway involves the activation of G-protein coupled receptors, leading to an increase in intracellular calcium, which is essential for muscle contraction.

Methylergometrine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Receptor 5-HT2A Receptor (GPCR) This compound->Receptor Binds to G_Protein Gq Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Stimulates Ca²⁺ release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_ion Ca²⁺ SR->Ca_ion Contraction Uterine Smooth Muscle Contraction Ca_ion->Contraction Initiates PKC->Contraction Enhances PPH_Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Intervention cluster_followup Data Collection & Follow-up cluster_analysis Analysis PatientScreening Patient Screening (Inclusion/Exclusion Criteria) InformedConsent Informed Consent PatientScreening->InformedConsent Randomization Randomization InformedConsent->Randomization DrugAdmin Drug Administration (e.g., this compound, Oxytocin) Immediately after delivery Randomization->DrugAdmin BloodLoss Measurement of Blood Loss (e.g., gravimetric, direct collection) DrugAdmin->BloodLoss Vitals Monitoring Vital Signs & Side Effects DrugAdmin->Vitals LabTests Postpartum Hemoglobin/ Hematocrit Measurement DrugAdmin->LabTests DataAnalysis Statistical Analysis BloodLoss->DataAnalysis Vitals->DataAnalysis LabTests->DataAnalysis

References

Assessing the Reproducibility of Published Research on Methylergometrine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the reproducibility of published research on methylergometrine. By objectively comparing performance with alternative uterotonics and presenting supporting experimental data, this guide aims to facilitate a deeper understanding of the factors influencing the consistent efficacy of this long-standing obstetric medication.

This compound, a semi-synthetic ergot alkaloid, has been a cornerstone in the prevention and treatment of postpartum hemorrhage (PPH) for decades. Its potent uterotonic activity, inducing strong and sustained uterine contractions, is well-documented. However, a thorough review of the published literature reveals significant variability in its pharmacokinetic profile and clinical effectiveness, raising important questions about the reproducibility of its effects. This guide delves into the key factors impacting the reproducibility of this compound research, providing a comparative analysis of its performance against other commonly used uterotonics and detailing the experimental protocols used in key studies.

Comparative Pharmacokinetics of this compound

The absorption, distribution, metabolism, and excretion of this compound can be influenced by the route of administration and the physiological state of the patient, particularly in the postpartum period. This variability is a critical factor in the reproducibility of its clinical effects.

Pharmacokinetic ParameterOral AdministrationIntramuscular (IM) AdministrationIntravenous (IV) AdministrationKey Findings & Reproducibility Notes
Bioavailability ~60%[1][2]~78%[1][2]100%Oral bioavailability can be unpredictable and shows large interindividual variation.[3][4] This is a major challenge for reproducible clinical outcomes with oral administration.
Time to Peak Plasma Concentration (Tmax) 0.5 - 3 hours[5]~0.5 hours[5]ImmediateThe rate of absorption is notably slower in postpartum women compared to healthy volunteers, contributing to a delayed onset of action with oral use.[5]
Elimination Half-life ~0.5 - 2 hours[5]~0.5 - 2 hours[5]~1-3 minutes (distribution phase)[5]The rapid elimination necessitates repeated dosing for sustained effect, particularly with IV administration.
Volume of Distribution -56.1 ± 17.0 L[2]--
Metabolism Extensive first-pass metabolism in the liver.[1][2]Bypasses first-pass metabolism to a greater extent than oral.Direct entry into systemic circulation.The significant first-pass effect with oral administration is a major contributor to its variable bioavailability.

Clinical Efficacy in Postpartum Hemorrhage: A Comparative Analysis

Clinical trials comparing this compound with other uterotonics, such as oxytocin (B344502) and misoprostol, provide valuable insights into its relative efficacy and side effect profile. The reproducibility of these findings is essential for evidence-based clinical practice.

This compound vs. Oxytocin
Outcome MeasureThis compoundOxytocinKey Findings & Reproducibility Notes
Mean Blood Loss Higher in some studies.[6]Lower in some studies.[6]Some studies suggest oxytocin is more effective in reducing postpartum blood loss.[6][7] However, findings can be inconsistent across different study designs and patient populations.
Incidence of PPH (>500ml) Higher in some studies.[6]Lower in some studies.[6]The prophylactic use of oxytocin is often associated with a lower risk of PPH compared to this compound.
Need for Additional Uterotonics Lower in some studies.Higher in some studies.Results are variable, with some studies showing no significant difference.
Side Effects Higher incidence of hypertension, nausea, and vomiting.Lower incidence of side effects.The adverse effect profile of this compound, particularly its hypertensive effects, is a consistent finding and a key consideration in its clinical use.
This compound vs. Misoprostol
Outcome MeasureThis compoundMisoprostolKey Findings & Reproducibility Notes
Mean Blood Loss Comparable in some studies.[6]Comparable in some studies.[6]Several studies have found no significant difference in mean blood loss between the two agents.
Incidence of PPH (>500ml) Comparable in some studies.Comparable in some studies.The efficacy in preventing PPH appears to be similar in many clinical settings.
Side Effects Hypertension, nausea, vomiting.Higher incidence of shivering and pyrexia.The side effect profiles are distinct and a reproducible finding. Misoprostol is associated with transient fever and shivering.

Factors Affecting Reproducibility of this compound Research

Several key factors contribute to the variability in reported outcomes and the challenges in reproducing research findings on this compound:

  • Pharmacokinetic Variability: As highlighted in the pharmacokinetics table, the unpredictable bioavailability of oral this compound is a major source of inconsistent clinical effects.[3][4]

  • Drug Stability: this compound is susceptible to degradation, particularly when exposed to heat and light.[8][9] This instability can lead to a loss of potency, especially in tropical climates, making it difficult to ensure consistent dosing and reproducible results.[8][9][10][11] Studies have shown that injectable forms of this compound can lose significant potency when not stored under refrigerated and light-protected conditions.[9]

  • Analytical Methodology: The accuracy and reproducibility of the methods used to quantify this compound in biological samples and pharmaceutical preparations are crucial. While reproducible HPLC methods have been developed, variations in extraction efficiency and analytical techniques across different laboratories can introduce variability.[12][13][14][15][16]

Experimental Protocols

To facilitate the replication of key research findings, this section outlines the methodologies for pivotal experiments.

In Vitro Uterine Contractility Assay

This protocol is a generalized representation based on common practices for studying the effects of uterotonic agents on isolated uterine tissue.

Objective: To assess the contractile response of isolated uterine smooth muscle to this compound.

Methodology:

  • Tissue Preparation:

    • Myometrial tissue is obtained from hysterectomy specimens or biopsies from consenting patients.

    • The tissue is immediately placed in cold, oxygenated physiological salt solution (PSS) (e.g., Krebs-Henseleit solution).

    • Strips of myometrium (e.g., 2 x 2 x 10 mm) are carefully dissected, ensuring the longitudinal orientation of the muscle fibers.

  • Experimental Setup:

    • The myometrial strips are mounted in organ baths containing PSS maintained at 37°C and continuously bubbled with a gas mixture of 95% O2 and 5% CO2.

    • One end of the strip is attached to a fixed hook, and the other end is connected to an isometric force transducer.

    • The strips are allowed to equilibrate for a period (e.g., 60-90 minutes) under a resting tension (e.g., 1-2 g), during which the bathing solution is changed periodically.

  • Drug Administration and Data Recording:

    • After equilibration, spontaneous contractions are recorded.

    • This compound is added to the organ bath in a cumulative or non-cumulative manner, with increasing concentrations.

    • The contractile activity (frequency, amplitude, and duration of contractions) is recorded continuously using a data acquisition system.

    • The effects of this compound are compared to a vehicle control.

  • Data Analysis:

    • The contractile parameters are quantified and expressed as a percentage of the baseline activity or a maximal response to a reference agonist (e.g., potassium chloride).

    • Concentration-response curves are generated to determine the potency (EC50) and efficacy (Emax) of this compound.

Clinical Trial Protocol: Prevention of Postpartum Hemorrhage

This protocol is a generalized representation of a randomized controlled trial comparing this compound with another uterotonic.

Objective: To compare the efficacy and safety of intramuscular this compound versus intramuscular oxytocin for the prevention of postpartum hemorrhage.

Methodology:

  • Study Population:

    • Inclusion criteria typically include women with a term, singleton pregnancy undergoing vaginal delivery.

    • Exclusion criteria often include hypertensive disorders of pregnancy, known allergy to the study drugs, and other risk factors for PPH.

  • Randomization and Blinding:

    • Eligible and consenting participants are randomly assigned to receive either this compound or oxytocin.

    • In a double-blind study, both the participants and the healthcare providers are unaware of the treatment allocation.

  • Intervention:

    • Immediately after the delivery of the anterior shoulder of the infant, participants in the this compound group receive a single intramuscular injection of 0.2 mg this compound.

    • Participants in the oxytocin group receive a single intramuscular injection of 10 IU oxytocin.

  • Outcome Measures:

    • Primary Outcome: Incidence of postpartum hemorrhage, often defined as a blood loss of ≥500 mL. Blood loss is typically measured using a calibrated drape or by weighing swabs.

    • Secondary Outcomes:

      • Mean estimated blood loss.

      • Need for additional uterotonic agents.

      • Changes in hemoglobin/hematocrit levels.

      • Incidence of adverse effects (e.g., hypertension, nausea, vomiting).

  • Data Analysis:

    • The incidence of PPH and other categorical outcomes are compared between the two groups using appropriate statistical tests (e.g., chi-square test).

    • Continuous variables like mean blood loss are compared using t-tests or non-parametric equivalents.

Visualizing Key Pathways and Workflows

To further clarify the mechanisms and processes involved in this compound research, the following diagrams are provided.

Signaling Pathway of this compound in Uterine Smooth Muscle

Methylergometrine_Signaling cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound 5-HT2A_Receptor 5-HT2A Receptor This compound->5-HT2A_Receptor Binds to Dopamine_Receptor Dopamine Receptor This compound->Dopamine_Receptor Adrenergic_Receptor α-Adrenergic Receptor This compound->Adrenergic_Receptor Gq_Protein Gq Protein 5-HT2A_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG Cleaves PIP2 to Ca_Release Ca²⁺ Release from SR IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Myosin_Light_Chain_Kinase Myosin Light Chain Kinase (MLCK) Ca_Release->Myosin_Light_Chain_Kinase Activates PKC->Myosin_Light_Chain_Kinase Phosphorylates Contraction Uterine Contraction Myosin_Light_Chain_Kinase->Contraction Leads to

Caption: Simplified signaling pathway of this compound in uterine smooth muscle cells.

Experimental Workflow for In Vitro Uterine Contractility Assay

Uterine_Contractility_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Tissue_Acquisition Acquire Myometrial Tissue Dissection Dissect into Strips Tissue_Acquisition->Dissection Mounting Mount in Organ Bath Dissection->Mounting Equilibration Equilibrate Tissue Mounting->Equilibration Baseline_Recording Record Baseline Contractions Equilibration->Baseline_Recording Drug_Addition Add this compound Baseline_Recording->Drug_Addition Data_Recording Record Contractile Response Drug_Addition->Data_Recording Quantification Quantify Contractile Parameters Data_Recording->Quantification Dose_Response Generate Concentration-Response Curve Quantification->Dose_Response EC50_Emax Determine EC50 and Emax Dose_Response->EC50_Emax

Caption: General experimental workflow for an in vitro uterine contractility assay.

References

A Comparative Analysis of Methylergometrine and Misoprostol for Postpartum Hemorrhage

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of methylergometrine and misoprostol (B33685) for the management of postpartum hemorrhage (PPH). This analysis is supported by experimental data on efficacy, safety, and detailed methodologies from key clinical studies.

Postpartum hemorrhage remains a leading cause of maternal mortality worldwide, making the selection of effective uterotonic agents critical.[1] This guide delves into a comparative study of two such agents: this compound, a semi-synthetic ergot alkaloid, and misoprostol, a synthetic prostaglandin (B15479496) E1 analog.[2][3] While both are utilized to prevent and treat PPH by inducing uterine contractions, their pharmacological profiles, efficacy, and associated side effects present distinct advantages and disadvantages.

Mechanism of Action

This compound exerts its therapeutic effect by acting as a partial agonist and antagonist at adrenergic, dopaminergic, and tryptaminergic receptors.[4] Its primary action is the direct stimulation of uterine smooth muscle, leading to a rapid and sustained increase in the tone, rate, and amplitude of uterine contractions.[3][4][5] This tetanic effect constricts uterine blood vessels, thereby reducing blood loss.[3]

Misoprostol, on the other hand, mimics the action of naturally occurring prostaglandin E1.[6] It binds to prostaglandin receptors on uterine smooth muscle cells, which increases intracellular calcium levels and stimulates uterine contractions.[6][7] Beyond its uterotonic effects, misoprostol also plays a role in cervical ripening.[8]

Comparative Efficacy

Clinical studies have shown variability in the comparative efficacy of this compound and misoprostol in the active management of the third stage of labor. Some studies suggest this compound is superior in reducing the amount of blood loss and the duration of the third stage of labor.[9][10] For instance, one study found the mean blood loss to be significantly less in the this compound group (246.87 ± 65.44 mL) compared to the misoprostol group (346.13 ± 58.35 mL).[9] Another study reported a shorter duration of the third stage of labor with this compound.[10]

Conversely, other research indicates that misoprostol is as effective as, and in some cases more effective than, this compound.[1][11] One clinical trial concluded that sublingual misoprostol is as effective as intravenous this compound in preventing PPH.[12] Another study found that subjects who received 600 μg of sublingual misoprostol had the least amount of blood loss when compared to both oxytocin (B344502) and intravenous this compound.[11] Some studies have found no significant difference in the incidence of PPH between the two drugs.[13][14]

The need for additional oxytocics also serves as a measure of efficacy. In one study, the need for further uterotonic drugs was higher in the misoprostol group (12.8%) compared to the this compound group (4.4%), although this difference was not statistically significant.[14]

Data Presentation

The following tables summarize quantitative data from various studies comparing the efficacy and side effect profiles of this compound and misoprostol.

Table 1: Efficacy Outcomes

ParameterThis compoundMisoprostolStudy
Mean Blood Loss (mL) 179.3241.3[10]
246.87 ± 65.44346.13 ± 58.35[9]
189.50 ± 90.65101.45 ± 56.24[11]
170 ± 42185 ± 56[13]
Duration of Third Stage of Labor (minutes) 6.21 ± 1.58Not specified[9]
ShorterLonger[1]
Incidence of PPH (Blood Loss ≥ 500 mL) 0%3.1%[12]
4.3%8.3%[14]
Need for Additional Oxytocics 4%8%[10]
5.0%8.3%[12]
7%1%[11]
4.4%12.8%[14]

Table 2: Adverse Effects

Side EffectThis compound Group (%)Misoprostol Group (%)Study
Nausea and Vomiting 22 (Nausea), 10 (Vomiting)Not specified[11]
16 (Vomiting)12 (Vomiting)[1]
HigherLower[10]
Shivering 8.542[14]
021.6[12]
Fever (>38°C) 334[14]
06.6[12]
Headache 342[1]
Increased Blood Pressure 400[1]
Diarrhea Not specified30[1]
Abdominal Pain 1224[1]

Experimental Protocols

The methodologies of the cited studies provide context for the presented data.

Study 1: Intramuscular Methergine versus Per-rectal Misoprostol [10]

  • This compound Group: Received 0.2 mg of this compound intramuscularly.

  • Misoprostol Group: Received 600 µg of misoprostol per-rectally.

  • Administration: Both drugs were administered after the delivery of the anterior shoulder.

  • Primary Outcomes: Blood loss, duration of the third stage of labor, and the need for additional oxytocics.

Study 2: A Comparative Study of Oxytocin/Misoprostol/Methylergometrine [11]

  • This compound Group: Received 200 µg of this compound intravenously.

  • Misoprostol Group: Received 600 µg of misoprostol sublingually.

  • Administration: Immediately after delivery.

  • Primary Outcomes: Blood loss in the third stage of labor, duration of the third stage, side effects, and complications.

Study 3: Misoprostol compared with this compound for the prevention of postpartum haemorrhage [14]

  • Design: Double-blind, randomized clinical trial.

  • This compound Group (n=100): Received an intravenous injection of 200 µg of this compound and two oral placebo capsules.

  • Misoprostol Group (n=100): Received an intravenous placebo injection and two oral capsules containing a total of 600 µg of misoprostol.

  • Administration: After the baby had been born.

  • Main Outcome Measures: Need for further oxytocic drugs, blood pressure, presence of side effects, mean hemoglobin, and hematocrit three days after delivery.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanisms of action and a generalized workflow for clinical trials comparing these two drugs.

cluster_M This compound Pathway M This compound R_M α-adrenergic, Dopamine D1, Serotonin Receptors M->R_M Binds to PLC Phospholipase C R_M->PLC Activates IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca ↑ Intracellular Ca²⁺ IP3_DAG->Ca Contraction_M Sustained Uterine Smooth Muscle Contraction Ca->Contraction_M Leads to

This compound's signaling cascade.

cluster_P Misoprostol Pathway P Misoprostol (PGE1 Analog) R_P Prostaglandin E1 Receptor (EP Receptor) P->R_P Binds to AC Adenylyl Cyclase R_P->AC Activates cAMP ↑ cAMP AC->cAMP Ca_P ↑ Intracellular Ca²⁺ cAMP->Ca_P Contraction_P Uterine Smooth Muscle Contraction Ca_P->Contraction_P Induces

Misoprostol's mechanism of action.

Start Patient Recruitment (Low-risk pregnancies at term) Randomization Randomization Start->Randomization GroupM Group A: This compound Administration (e.g., 0.2mg IM/IV) Randomization->GroupM GroupP Group B: Misoprostol Administration (e.g., 600µg oral/sublingual/rectal) Randomization->GroupP Delivery Delivery of Anterior Shoulder Delivery->GroupM Drug Administered Delivery->GroupP Drug Administered DataCollection Data Collection during Third Stage of Labor Delivery->DataCollection Outcomes Primary & Secondary Outcome Measurement (Blood loss, Duration, Side effects) DataCollection->Outcomes Analysis Statistical Analysis Outcomes->Analysis Conclusion Conclusion on Comparative Efficacy and Safety Analysis->Conclusion

Generalized experimental workflow.

Conclusion

Both this compound and misoprostol are effective uterotonic agents for the prevention and treatment of postpartum hemorrhage. The choice between the two may depend on the specific clinical setting, available routes of administration, and the patient's risk profile for certain side effects. This compound often demonstrates a potent and rapid onset of action, but it carries a risk of hypertensive effects and is contraindicated in patients with hypertension or pre-eclampsia.[5] Misoprostol is heat-stable and can be administered via multiple routes, making it a valuable option in settings where parenteral administration is challenging.[15] However, it is associated with a higher incidence of shivering and pyrexia. Further research, including large-scale, well-designed randomized controlled trials, will continue to refine the optimal use of these essential medicines in preventing maternal mortality from PPH.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to Methylergometrine Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe and compliant disposal of methylergometrine, ensuring the protection of personnel and the environment. Adherence to these protocols is paramount, as improper disposal of pharmaceutical waste can pose significant risks.

Core Principles of this compound Disposal

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • Clearly label all containers of expired, unused, or contaminated this compound as "Hazardous Waste - Pharmaceutical."

  • Segregate this compound waste from other laboratory waste streams to prevent accidental mixing and ensure proper handling.

2. Personal Protective Equipment (PPE):

  • Before handling this compound waste, all personnel must wear appropriate PPE to minimize exposure risks.

  • Required PPE includes safety goggles with side shields, chemical-resistant gloves, and a lab coat or impervious clothing.[1][4] In cases where dust or aerosols may be generated, respiratory protection is also necessary.[3][4]

3. Containment:

  • Ensure that waste this compound is stored in a well-sealed, non-reactive container to prevent leaks or spills.[3][5]

  • The container should be in good condition, free from damage or rust, and clearly labeled.[6]

  • Store the sealed waste container in a designated, secure area away from incompatible materials. This area should be cool, well-ventilated, and have restricted access.[5][6]

4. Arrange for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to coordinate the pickup and disposal of the this compound waste.[7]

  • The EHS department will work with a licensed hazardous waste disposal company that will transport the waste to a permitted treatment, storage, and disposal facility (TSDF).[7]

  • Incineration is the preferred method of destruction for pharmaceutical waste.[1][7][8]

5. Documentation:

  • Maintain meticulous records of the waste generated, including the name of the chemical, quantity, and date of disposal.

  • Your EHS department will provide the necessary hazardous waste manifest forms, which track the waste from your laboratory to its final destination. Ensure these are completed accurately.

Summary of Key Disposal Information

ParameterGuidelineSource
Disposal Method Engage a licensed hazardous material disposal company for incineration.[1][3][7]
PPE Safety goggles, chemical-resistant gloves, lab coat. Respiratory protection if dust/aerosol is present.[1][3][4]
Containment Sealed, labeled, non-reactive containers in a secure, ventilated area.[3][5][6]
Spill Cleanup Wear full PPE. Absorb with inert material, collect in a sealed container for disposal.[3][5]
Regulatory Framework Adhere to local, state, and federal regulations (e.g., EPA, RCRA).[1][9][10]

Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

A This compound Identified as Waste (Expired, Unused, Contaminated) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Securely Contain and Label Waste 'Hazardous Waste - Pharmaceutical' B->C D Store in Designated Secure Area C->D E Contact Environmental Health & Safety (EHS) D->E F EHS Arranges Pickup by Licensed Disposal Company E->F G Complete Hazardous Waste Manifest F->G H Waste Transported for Incineration G->H I Retain Copy of Manifest for Records H->I

Figure 1. Procedural workflow for the safe disposal of this compound.

In the event of a spill, immediately evacuate the area and prevent entry. Wearing full protective equipment, cover the spill with an absorbent, non-combustible material.[3] Carefully collect the absorbed material into a sealed container for disposal as hazardous waste.[3][5] Thoroughly decontaminate the spill area.

By adhering to these rigorous disposal procedures, laboratories can ensure a safe working environment, maintain regulatory compliance, and contribute to the protection of our ecosystem.

References

Essential Safety and Logistical Information for Handling Methylergometrine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of Methylergometrine is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure to this compound. The following table summarizes the recommended equipment for various types of protection.

Protection TypeRecommended EquipmentStandard/Specification
Eye/Face Protection Tightly fitting safety goggles with side-shields.EN 166 (EU) or NIOSH (US) approved.
Skin Protection Chemical-resistant gloves and impervious, fire/flame-resistant clothing.Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374.[1]
Respiratory Protection A full-face respirator is necessary if exposure limits are exceeded or if irritation or other symptoms are experienced.NIOSH-certified N95 or N100 respirators are strongly recommended when there is a risk of airborne powder or aerosol generation.

It is crucial to inspect all PPE prior to use and to wash and dry hands thoroughly after handling the substance.[1]

Safe Handling and Operational Procedures

Adherence to strict operational protocols is critical when working with this compound. Handling should always occur in a well-ventilated area, preferably within a chemical fume hood.[1][2]

Key Handling Practices:

  • Avoid the formation of dust and aerosols.

  • Prevent contact with skin and eyes.

  • Use non-sparking tools to prevent fire caused by electrostatic discharge.

  • Ensure a safety shower and eye wash station are readily accessible.[1][3]

  • Do not eat, drink, or smoke in areas where this compound is handled.[3]

Spill Management and Emergency Procedures

In the event of a spill, it is important to evacuate unnecessary personnel and ensure adequate ventilation.[1]

Spill Cleanup Steps:

  • Wear appropriate PPE, including respiratory protection, chemically compatible gloves, and protective clothing.

  • Contain the spill to prevent further spread.

  • For liquid spills, use a suitable absorbent material. For solid spills, use a high-efficiency vacuum cleaner or wipe up the spillage.

  • Place the collected material in an appropriately labeled container for disposal.[1]

  • Wash the spill site thoroughly.

Disposal Plan

Proper disposal of this compound and its contaminated packaging is essential to prevent environmental contamination.

Disposal Methods:

  • Product: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing. Do not discharge into sewer systems or contaminate water, foodstuffs, or feed.

  • Contaminated Packaging: Containers should be triple-rinsed or equivalent and then offered for recycling or reconditioning. Alternatively, the packaging can be punctured to render it unusable.

Quantitative Safety Data

The following table summarizes key quantitative data for this compound.

PropertyValue
Melting Point 172°C
Boiling Point 638.4°C at 760 mmHg
Oral LD50 (Rat) 93 mg/kg

Occupational Exposure Limit (OEL) data is not available.

Visualizing Safe Handling Workflows

To further clarify the procedural steps for handling this compound, the following diagrams illustrate the logical workflow for safe handling and the decision-making process for PPE selection.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Assess Risks B Select & Inspect PPE A->B C Work in Ventilated Area (Fume Hood) B->C D Handle with Care (Avoid Dust/Aerosols) C->D E Decontaminate Work Area D->E F Remove & Store PPE Properly E->F G Wash Hands Thoroughly F->G H Segregate Waste G->H I Dispose via Licensed Contractor H->I

Caption: Workflow for the safe handling of this compound.

A Risk of Airborne Particles? B Full-Face Respirator A->B Yes D Risk of Splash? A->D No C Standard PPE (Goggles, Gloves, Lab Coat) D->C No E Face Shield & Goggles D->E Yes

Caption: Decision-making for selecting appropriate PPE.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。